Product packaging for 2-Aminopurine(Cat. No.:CAS No. 452-06-2)

2-Aminopurine

货号: B1664047
CAS 编号: 452-06-2
分子量: 135.13 g/mol
InChI 键: MWBWWFOAEOYUST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-aminopurine is the parent compound of the 2-aminopurines, comprising a purine core carrying an amino substituent at the 2-position. It has a role as an antimetabolite. It is a member of 2-aminopurines and a nucleobase analogue.
A purine that is an isomer of ADENINE (6-aminopurine).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B1664047 2-Aminopurine CAS No. 452-06-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Photophysical Properties of 2-Aminopurine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2AP) is a fluorescent isomer of adenine, a natural DNA and RNA base. While differing only in the position of its exocyclic amine group, 2AP exhibits a fluorescence quantum yield nearly a thousand times greater than that of adenine, which is virtually non-fluorescent.[1][2][3][4][5] This remarkable distinction makes 2AP an invaluable tool in molecular biology and biophysics. When incorporated into oligonucleotides, its fluorescence properties become exquisitely sensitive to the local microenvironment, including base stacking, solvent exposure, and conformational dynamics. This sensitivity allows 2AP to serve as a minimally perturbing, site-specific fluorescent probe for investigating nucleic acid structure, enzyme-DNA interactions, and the mechanics of processes like DNA repair and replication. This guide provides a comprehensive overview of the core photophysical properties of 2AP, the experimental methods used for their characterization, and the theoretical underpinnings of its unique behavior.

Core Photophysical Properties

The utility of this compound as a fluorescent probe is rooted in its distinct spectroscopic characteristics, which are highly responsive to its immediate surroundings. In a neutral aqueous solution, 2AP exhibits strong absorption in the ultraviolet region and emits in the near-UV, well-separated from the absorption of natural bases and aromatic amino acids, enabling its selective excitation.

Absorption and Emission Spectra

In aqueous solutions, this compound has a primary absorption maximum (λ_abs) around 303-305 nm and an emission maximum (λ_em) at approximately 370 nm. These correspond to transitions between the ground state (S₀) and the lowest-lying singlet excited state (S₁), which is of a π-π* character. The emission spectrum is known to red-shift (shift to longer wavelengths) in solvents with higher dielectric constants, indicating a larger dipole moment in the excited state compared to the ground state.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. 2AP is highly fluorescent in aqueous solutions, with a quantum yield reported to be between 0.65 and 0.68. This high efficiency is in stark contrast to natural purines like adenine (Φ_F ≈ 10⁻⁴). The quantum yield of 2AP is highly dependent on the solvent polarity, decreasing significantly in nonpolar environments. When incorporated into a DNA or RNA strand, the quantum yield is dramatically reduced due to quenching interactions with adjacent bases.

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For the free 2AP nucleoside in aqueous solution, the fluorescence decay is typically mono-exponential, with a lifetime of approximately 10 to 12 nanoseconds. However, when 2AP is part of a nucleic acid duplex, its fluorescence decay becomes complex and multi-exponential, with components ranging from tens of picoseconds to several nanoseconds. These multiple decay lifetimes reflect the conformational heterogeneity of the DNA structure, where different populations of 2AP exist in varying degrees of stacking and solvent exposure. The shortest lifetimes are attributed to well-stacked states, while the longest lifetime component approaches that of the free nucleoside, representing unstacked or fully solvent-exposed states.

Data Presentation: Quantitative Photophysical Parameters

The following table summarizes the key quantitative photophysical properties of this compound under various conditions.

ParameterValueConditionCitation(s)
Absorption Maximum (λ_abs) ~303 - 305 nmAqueous Solution
Emission Maximum (λ_em) ~370 nmAqueous Solution
Quantum Yield (Φ_F) 0.65 - 0.68Aqueous Solution
0.010Cyclohexane (nonpolar)
0.005 (isolated molecule)Supersonic molecular beam
Fluorescence Lifetime (τ_F) ~10 - 12 ns (mono-exponential)Aqueous Solution (free nucleoside)
10.6 ns2AP Riboside in Water
5.8 ns2AP Riboside in Ethanol
50 ps - 8 ns (multi-exponential)Incorporated into DNA
77 ps (isolated molecule)Supersonic molecular beam
Radiative Lifetime (τ_rad) ~16 nsIn Solution

Excited-State Dynamics and Quenching Mechanisms

The high fluorescence of 2AP compared to adenine is attributed to differences in their excited-state deactivation pathways. In adenine, a barrierless path allows for ultra-fast internal conversion back to the ground state, effectively quenching fluorescence. In contrast, 2AP possesses a minimum on its excited-state potential energy surface, which traps the population and allows for efficient emission.

When 2AP is incorporated into DNA, its fluorescence is quenched primarily through interactions with neighboring bases. The primary non-radiative decay pathways that compete with fluorescence are internal conversion (IC) and intersystem crossing (ISC) to the triplet state. The quenching mechanisms are dependent on the identity of the adjacent base:

  • Static Quenching: This mechanism is predominant when 2AP is stacked with other purines (adenine or guanine). It involves the formation of a ground-state complex with weak oscillator strength due to the mixing of molecular orbitals, which prevents the molecule from being efficiently excited.

  • Dynamic Quenching: This occurs when 2AP is stacked with pyrimidines (cytosine or thymine). It involves the formation of a low-lying, non-fluorescent "dark" excited state after initial excitation. The excited 2AP population rapidly decays non-radiatively through this dark state via internal conversion.

The following diagram illustrates the proposed divergent quenching pathways for 2AP within a DNA helix.

G This compound Fluorescence Quenching Pathways in DNA cluster_setup Initial State cluster_excitation Excitation cluster_deactivation Deactivation Pathways cluster_quenching_mechanisms Quenching Mechanisms S0 Ground State (2AP in DNA) S1 Excited State (S1) S0->S1 Absorption Photon Photon (hν) Fluorescence Fluorescence (~370 nm) S1->Fluorescence Radiative Decay Quenching Quenching S1->Quenching Non-Radiative Decay Static Static Quenching (with Purines) Ground-state complex Quenching->Static Dynamic Dynamic Quenching (with Pyrimidines) Internal Conversion via Dark State Quenching->Dynamic

Quenching pathways of excited this compound in DNA.

Experimental Protocols

Characterizing the photophysical properties of this compound involves a suite of spectroscopic techniques.

Steady-State Fluorescence Measurements

This is the most common method for observing changes in 2AP fluorescence intensity and emission wavelength.

  • Objective: To measure the absorption and fluorescence emission spectra of 2AP.

  • Methodology:

    • Sample Preparation: Prepare a solution of 2AP or 2AP-containing oligonucleotide in the desired buffer (e.g., phosphate or TRIS buffer). Concentrations are kept low to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Absorption Spectrum: Measure the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (typically ~305 nm).

    • Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (or a nearby wavelength like 310 nm). Scan the emission wavelengths, typically from 320 nm to 500 nm, to record the fluorescence spectrum and identify the emission maximum (~370 nm). Excitation and emission slit widths are typically set to a few nanometers (e.g., 4-5 nm) to balance signal intensity and spectral resolution.

Time-Resolved Fluorescence Measurements

These experiments measure the fluorescence lifetime(s) of 2AP, providing insights into dynamic processes.

  • Objective: To determine the fluorescence decay kinetics and lifetimes of 2AP.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC):

    • Instrumentation: A TCSPC setup is used, which can measure fluorescence lifetimes from picoseconds to microseconds.

    • Excitation: The sample is excited with a high-repetition-rate pulsed light source (e.g., a laser diode or pulsed lamp) at a wavelength near the 2AP absorption maximum (e.g., 313 nm).

    • Detection: The emission is monitored at the fluorescence maximum (~370 nm) through a polarizer and a monochromator. A sensitive, high-speed detector registers the arrival time of single fluorescence photons relative to the excitation pulse.

    • Data Analysis: A histogram of photon arrival times is built up over millions of excitation cycles, creating a fluorescence decay curve. This decay profile is then fitted to a sum of exponential functions to extract the lifetime components (τ₁, τ₂, ...) and their relative amplitudes. For 2AP in DNA, a multi-exponential decay model is typically required.

The following diagram outlines a typical experimental workflow for characterizing 2AP's photophysical properties.

G Experimental Workflow for 2AP Photophysical Characterization cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy (TCSPC) Prep Sample Preparation (2AP in buffer/DNA) Abs Measure Absorption (Spectrophotometer) Prep->Abs Em Measure Emission (Spectrofluorometer) Prep->Em TCSPC Measure Fluorescence Decay (TCSPC System) Prep->TCSPC SS_Data Data: λ_abs, λ_em, Intensity Abs->SS_Data Em->SS_Data TR_Data Data: Decay Curve TCSPC->TR_Data Analysis Multi-exponential Fit Analysis TR_Data->Analysis Lifetimes Result: Lifetimes (τ₁, τ₂,...) Amplitudes Analysis->Lifetimes

Workflow for measuring 2AP's photophysical properties.

Conclusion

This compound stands out as a powerful fluorescent probe due to its unique photophysical properties, which are dramatically different from those of the natural nucleobases it mimics. Its high quantum yield in aqueous solution, long fluorescence lifetime, and the sensitivity of these parameters to local environmental factors like base stacking and solvent polarity make it an exceptional tool for probing the structure, dynamics, and interactions of DNA and RNA. A thorough understanding of its absorption and emission characteristics, excited-state dynamics, and quenching mechanisms is crucial for the accurate design and interpretation of experiments in drug development, enzymology, and molecular biophysics. The methodologies outlined herein provide a robust framework for leveraging the distinct photophysical signature of this compound to gain deeper insights into the fundamental processes of life.

References

An In-depth Technical Guide to the Mechanism of 2-Aminopurine Induced Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying mutagenesis induced by the adenine analog, 2-aminopurine (2-AP). It covers the core principles of 2-AP action, from its incorporation into DNA to its effects on DNA replication and repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of this compound Mutagenesis

This compound is a well-characterized mutagen that primarily induces transition mutations , specifically A:T to G:C and G:C to A:T substitutions. Its mutagenic activity stems from a dual mechanism: direct mispairing during DNA replication and indirect effects through the saturation of the cellular mismatch repair (MMR) system.

Direct Mispairing: Ambiguous Base-Pairing Properties

The primary driver of 2-AP's mutagenicity is its ability to form stable base pairs with both thymine (T) and cytosine (C).

  • Pairing with Thymine: In its common amino tautomeric form, 2-AP pairs with thymine via two hydrogen bonds, mimicking the natural A:T base pair. This allows for its efficient incorporation into DNA opposite a thymine residue during replication.

  • Mispairing with Cytosine: The mutagenic event occurs when 2-AP, either as an incoming nucleotide or as a template base, pairs with cytosine. This mispairing is a critical step in the generation of transition mutations. While the precise mechanism of the 2-AP:C pair has been a subject of investigation, evidence points towards two main possibilities:

    • Tautomerization: 2-AP can exist in a rare imino tautomeric form, which can form a stable base pair with cytosine. Alternatively, cytosine can adopt its rare imino tautomer to pair with the amino form of 2-AP.[1]

    • Protonation: Under physiological conditions, a protonated form of the 2-AP:C base pair may be the dominant and more stable species, allowing for the formation of two hydrogen bonds.

This ambiguous base-pairing leads to two primary pathways for transition mutations:

  • A:T → G:C Transition (Incorporation Error): 2-AP, as this compound deoxyribonucleoside triphosphate (dAPTP), can be incorporated opposite a cytosine in the template strand. In subsequent rounds of replication, this incorporated 2-AP will then preferentially pair with thymine, leading to a G:C to A:T transition in one of the daughter strands.

  • G:C → A:T Transition (Replication Error): 2-AP is first incorporated opposite a thymine. During the next round of replication, if the template strand now containing 2-AP directs the incorporation of a cytosine, an A:T to G:C transition will result in the subsequent generation of DNA.

Indirect Mutagenesis: Saturation of the Mismatch Repair (MMR) System

The high frequency of 2-AP:C mispairs can overwhelm the cellular mismatch repair (MMR) machinery.[2][3] The MMR system, with the MutS protein as the key initiator of mismatch recognition, identifies and binds to these mispairs.[3] When 2-AP is present in high concentrations, the sheer number of 2-AP:C lesions effectively titrates the available MutS and other downstream MMR proteins, leading to a state of functional inactivation or saturation of the repair system.[4]

This saturation has two main consequences:

  • Increased Transition Mutations: The overwhelmed MMR system is less efficient at correcting the 2-AP:C mispairs, leading to a higher frequency of the direct transition mutations described above.

  • Induction of Frameshift Mutations: The MMR system is also responsible for repairing small insertions and deletions that can arise from DNA polymerase slippage, particularly in repetitive sequences. When the MMR system is saturated by 2-AP, these slippage events are more likely to escape repair, resulting in an increased frequency of frameshift mutations.

Quantitative Data on this compound Mutagenesis

The mutagenic potency of 2-AP has been quantified in various experimental systems. The following tables summarize key data on mutation frequencies and the kinetic parameters of DNA polymerases in the presence of 2-AP.

Organism/System Genetic Background Mutation Type 2-AP Induced Mutation Frequency (per 108 cells) Fold Increase over Spontaneous Reference
Escherichia coliWild-typeA:T → G:C5,000~1,000
Escherichia coliWild-typeG:C → A:T1,000~200
Escherichia colimutSA:T → G:C25,000~5,000
Escherichia colimutLA:T → G:C22,000~4,500
Escherichia colimutHA:T → G:C18,000~3,600
T4 BacteriophageWild-type (gene 43+)A:T → G:CNot specified-
T4 BacteriophageMutator (L56)A:T → G:CHigher than WT-
T4 BacteriophageAntimutator (L141)A:T → G:CLower than WT-

Table 1: this compound Induced Mutation Frequencies. This table illustrates the significant increase in transition mutations upon 2-AP treatment and the further enhancement of this effect in mismatch repair-deficient backgrounds.

DNA Polymerase Template Base Incoming dNTP kpol (s-1) Kd (µM) kpol/Kd (µM-1s-1) Reference
Human Pol ιTdATP (correct)0.054460.0012
Human Pol ιTdGTP (incorrect)0.0585.70.010
Yeast Pol δCdGTP (correct)1.0360.028
Vent DNA PolCdCTP (correct)65740.88
Vent DNA PolCddCTP (analog)0.13370.0035
T7 DNA PolymeraseAdTTP (correct)3003.683

Table 2: Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases. This table highlights the differences in the efficiency and affinity of various DNA polymerases for incorporating correct nucleotides versus incorrect nucleotides or nucleotide analogs like 2-AP (data for 2-AP incorporation kinetics is often inferred from studies with other analogs and mispairs). The higher kpol/Kd value for dGTP opposite template T by Pol ι demonstrates its low fidelity at this site.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound induced mutagenesis.

E. coli lacZ Reversion Assay for Mutagenesis

This assay measures the frequency of reversion of a specific lacZ mutant allele to a wild-type phenotype, allowing for the quantification of specific types of mutations induced by a mutagen.

Materials:

  • E. coli strains carrying specific lacZ mutations (e.g., for A:T → G:C or G:C → A:T transitions).

  • Luria-Bertani (LB) medium.

  • Minimal medium plates with lactose as the sole carbon source.

  • This compound solution (e.g., 1 mg/mL in water, filter-sterilized).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Overnight Culture: Inoculate a single colony of the E. coli tester strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Exposure to 2-AP:

    • Dilute the overnight culture 1:100 into fresh LB medium.

    • Add 2-AP to the desired final concentration (e.g., 100 µg/mL). A control culture with no 2-AP should be run in parallel.

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours) to allow for 2-AP incorporation.

  • Plating for Viable Cells:

    • After the exposure period, wash the cells by centrifuging, removing the supernatant, and resuspending the pellet in PBS. Repeat this wash step twice.

    • Prepare serial dilutions of the washed cultures in PBS.

    • Plate appropriate dilutions onto LB agar plates to determine the total number of viable cells (CFU/mL). Incubate at 37°C overnight.

  • Plating for Revertants:

    • Plate a known volume (e.g., 100 µL) of the undiluted, washed cultures onto minimal lactose plates.

    • Incubate the plates at 37°C for 48-72 hours, or until revertant colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on the LB plates and calculate the viable cell concentration.

    • Count the number of revertant colonies on the minimal lactose plates.

    • Calculate the mutation frequency as the number of revertants divided by the total number of viable cells.

In Vitro DNA Polymerase Fidelity Assay

This assay measures the ability of a purified DNA polymerase to incorporate correct versus incorrect nucleotides opposite a specific template base, including a base analog like 2-AP.

Materials:

  • Purified DNA polymerase.

  • Custom-synthesized DNA primer and template oligonucleotides. The template should contain the base of interest (e.g., 2-AP) at a specific position. The primer should be 5'-radiolabeled (e.g., with 32P).

  • dNTP solutions (correct and incorrect).

  • Reaction buffer appropriate for the DNA polymerase.

  • Quenching solution (e.g., EDTA in formamide).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Primer-Template Annealing: Anneal the radiolabeled primer to the template oligonucleotide by mixing them in a 1:1.2 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.

    • Initiate the reaction by adding the dNTP of interest at various concentrations.

  • Time Course and Quenching:

    • Incubate the reactions at the optimal temperature for the polymerase.

    • At specific time points, remove aliquots and stop the reaction by adding the quenching solution.

  • Gel Electrophoresis:

    • Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

    • Run the gel to separate the unextended primer from the extended products.

  • Data Analysis:

    • Visualize the radiolabeled DNA bands using autoradiography or a phosphorimager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

    • Calculate the rate of nucleotide incorporation at each dNTP concentration.

    • Determine the kinetic parameters, kpol (maximal rate of incorporation) and Kd (dissociation constant for the dNTP), by fitting the data to the Michaelis-Menten equation. The fidelity of the polymerase is then expressed as the ratio of the incorporation efficiency (kpol/Kd) for the correct nucleotide to that of the incorrect nucleotide.

Visualizing the Mechanisms of 2-AP Mutagenesis

The following diagrams, generated using the DOT language, illustrate the key pathways and molecular interactions involved in this compound induced mutagenesis.

G cluster_incorporation 2-AP Incorporation & Mispairing cluster_replication Mutagenesis during Replication dAPTP This compound deoxyribonucleoside triphosphate DNA_Polymerase DNA Polymerase dAPTP->DNA_Polymerase Incorporated_AP_T 2-AP incorporated opposite T DNA_Polymerase->Incorporated_AP_T Correct incorporation Incorporated_AP_C 2-AP mis-incorporated opposite C (mispair) DNA_Polymerase->Incorporated_AP_C Incorrect incorporation Template_T Template Strand with Thymine (T) Template_T->Incorporated_AP_T Template_C Template Strand with Cytosine (C) Template_C->Incorporated_AP_C Template_AP Template Strand with 2-AP Replication_Polymerase DNA Polymerase Template_AP->Replication_Polymerase AP_C_mispair 2-AP:C mispair (leads to A:T -> G:C) Replication_Polymerase->AP_C_mispair Mispairing AP_T_pair 2-AP:T pair (no mutation) Replication_Polymerase->AP_T_pair Correct pairing Incoming_dCTP Incoming dCTP Incoming_dCTP->Replication_Polymerase Incoming_dTTP Incoming dTTP Incoming_dTTP->Replication_Polymerase

Figure 1: this compound Incorporation and Mutagenic Replication. This diagram illustrates the initial incorporation of 2-AP opposite thymine or its mis-incorporation opposite cytosine, followed by the mutagenic event during a subsequent round of replication where a template 2-AP leads to the misincorporation of cytosine.

G 2AP_DNA High levels of 2-AP in DNA AP_C_Mispairs Numerous 2-AP:C mispairs 2AP_DNA->AP_C_Mispairs MutS_Recognition MutS protein recognizes and binds to 2-AP:C mispairs AP_C_Mispairs->MutS_Recognition MMR_Saturation Saturation of the Mismatch Repair (MMR) system MutS_Recognition->MMR_Saturation Titration of MMR proteins Increased_Transitions Increased frequency of transition mutations MMR_Saturation->Increased_Transitions Increased_Frameshifts Increased frequency of frameshift mutations (from replication slippage) MMR_Saturation->Increased_Frameshifts

Figure 2: Saturation of the Mismatch Repair System by this compound. This diagram shows the workflow of how high levels of 2-AP lead to the saturation of the MMR system, resulting in an increase in both transition and frameshift mutations.

G cluster_muts MutS Recognition of 2-AP:C Mismatch cluster_mmr Initiation of Mismatch Repair DNA_Helix DNA Duplex Mismatch 2-AP:C Mismatch DNA_Kink DNA Kinking Mismatch->DNA_Kink Induces MutS MutS Dimer MutS->Mismatch Binds to mismatch MutL MutL MutS->MutL Recruits MutH MutH MutL->MutH Activates Excision Excision of daughter strand MutH->Excision Nicks DNA

Figure 3: Molecular Interaction of MutS with a 2-AP:C Mismatch. This diagram illustrates the initial step of mismatch repair, where the MutS dimer recognizes the 2-AP:C mispair, induces a kink in the DNA, and subsequently recruits other MMR proteins to initiate the repair process.

Conclusion

The mutagenic properties of this compound are a direct consequence of its structural similarity to adenine, coupled with its ability to form alternative base pairs. The dual mechanism of direct mispairing and indirect saturation of the mismatch repair system makes it a potent tool for inducing transition and, to a lesser extent, frameshift mutations. Understanding these mechanisms at a molecular level is crucial for researchers in the fields of genetics, toxicology, and drug development, as it provides insights into the fundamental processes of DNA replication, repair, and mutagenesis. The experimental protocols and data presented in this guide offer a framework for the quantitative study of these phenomena.

References

2-Aminopurine Tautomerism: A Technical Guide to its Role in Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopurine (2-AP), a fluorescent analog of adenine, is a potent mutagen that primarily induces A:T to G:C transition mutations. Its mutagenic activity is intrinsically linked to its ability to exist in different tautomeric forms, which alters its base-pairing properties during DNA replication. This technical guide provides a comprehensive overview of this compound tautomerism and its profound effect on base pairing. It delves into the structural forms of 2-AP, the thermodynamics and kinetics of its tautomeric equilibria, and the resulting mispairing with cytosine. Detailed experimental protocols for studying these phenomena, including Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and X-ray crystallography, are provided. Furthermore, this guide presents quantitative data on 2-AP's mutagenic efficiency and the kinetics of its misincorporation by DNA polymerases. Visual diagrams generated using Graphviz are included to illustrate the key molecular pathways and experimental workflows. This document is intended to be a valuable resource for researchers in the fields of molecular biology, genetics, and drug development who are investigating the mechanisms of mutagenesis and the properties of nucleic acid analogs.

Introduction

This compound (2-AP) is a purine analog that structurally resembles adenine, differing only in the position of its exocyclic amino group. This structural similarity allows it to be readily incorporated into DNA by polymerases opposite thymine during replication. However, the chemical properties of 2-AP lead to a higher frequency of mispairing with cytosine compared to adenine, which is the primary basis for its mutagenic effect.[1][2] This mispairing is a key intermediate in the induction of A:T to G:C transition mutations.[3][4]

The propensity of 2-AP to mispair with cytosine is largely attributed to the existence of different tautomeric forms of the 2-AP molecule. Tautomers are structural isomers that readily interconvert, most often by the migration of a proton. In the case of 2-AP, the key tautomeric equilibria are the amino-imino and the N7-H to N9-H shifts. While the canonical amino form of 2-AP preferentially pairs with thymine, the rare imino tautomer can form a stable base pair with cytosine. Additionally, wobble base pairing and protonated forms of the 2-AP:C mispair have been proposed and studied.[5]

Understanding the tautomerism of 2-AP and its consequences for base pairing is crucial for elucidating the molecular mechanisms of mutagenesis. It also provides insights into the fidelity of DNA replication and the recognition and repair of DNA mismatches. Furthermore, as a fluorescent probe, 2-AP is a valuable tool for studying DNA structure and dynamics. This guide aims to provide a detailed technical overview of these aspects for the scientific community.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The most relevant for its biological activity are the amino-imino and the N7-H/N9-H tautomers.

  • Amino-Imino Tautomerism: The exocyclic amino group of 2-AP can undergo tautomerization to an imino form. The canonical and predominant form is the amino tautomer. The rare imino tautomer has a different hydrogen bonding pattern that allows it to form a stable base pair with cytosine, mimicking a standard Watson-Crick G:C pair.

  • N7-H vs. N9-H Tautomerism: Like other purines, 2-AP can also exist as N7-H and N9-H tautomers, depending on the position of the proton in the imidazole ring. In the gas phase, the N9-H tautomer is the dominant species. However, in aqueous solution, the population of the 7H tautomer is significant, estimated to be around 40%. This equilibrium is influenced by the polarity of the solvent.

The interplay of these tautomeric forms is central to the mutagenic potential of 2-AP.

Effect on Base Pairing

The different tautomeric forms of 2-AP have distinct base-pairing capabilities, leading to both correct and incorrect pairings during DNA replication.

  • 2-AP (amino) - Thymine (keto): The predominant amino tautomer of 2-AP forms a stable Watson-Crick-like base pair with the keto form of thymine, involving two hydrogen bonds. This is the "correct" pairing that occurs during the incorporation of 2-AP opposite thymine.

  • 2-AP (imino) - Cytosine (amino): The rare imino tautomer of 2-AP can form a stable base pair with the amino form of cytosine, also involving two hydrogen bonds. This mispairing is a key step in the mutagenic pathway.

  • 2-AP - Cytosine Wobble and Protonated Pairs: Besides the imino form, the 2-AP:C mispair can also exist in other conformations. NMR studies have shown that at neutral and high pH, a wobble geometry is predominant. Furthermore, evidence for a protonated 2-AP:C base pair has been observed, where the pair is stabilized by the sharing of a proton. An equilibrium between the neutral wobble and the protonated Watson-Crick structures has been proposed, with an apparent pK value of 5.9-6.0 for the transition.

The relative stability of these different pairing geometries influences the frequency of misincorporation and the subsequent fixation of the mutation.

Quantitative Data

The following tables summarize the available quantitative data on this compound tautomerism and its effect on base pairing. It is important to note that much of the thermodynamic data for the tautomeric equilibrium comes from theoretical calculations, as direct experimental determination is challenging.

Table 1: Tautomer Population and Properties of this compound
ParameterValueConditionReference
7H Tautomer Population ~40%Aqueous solution
~20%Ethanol
~3% (predicted)Aqueous solution (ab initio)
Fluorescence Quantum Yield (Φ) 0.68Aqueous solution
Fluorescence Lifetime (τ) 9.3 - 11.8 nsAqueous solution (9H-tautomer)
Table 2: Kinetic Parameters for 2-AP Misincorporation by DNA Polymerase Alpha
ParameterValueConditionReference
Incorporation Ratio (dTMP/dCMP opposite 2-AP) 22In vitro
Km Ratio (KmC / KmT) 25 ± 6In vitro
Vmax Ratio (VmaxC / VmaxT) IndistinguishableIn vitro
Table 3: Thermodynamic Stability of DNA Duplexes Containing Modified Bases
Duplex (Central Base Pair)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
A·T-1.3-7.2-19.4
D·T (D = 2,6-diaminopurine)-1.9-8.0-20.4
A·C Mismatch+1.2-2.1-10.4
2-AP·C Mismatch+0.7-3.3-13.2

Note: The thermodynamic data for A·C and 2-AP·C mismatches are relative destabilization energies compared to a standard Watson-Crick base pair in the same sequence context.

Mutagenic Pathway of this compound

The primary mutagenic effect of 2-AP is the induction of A:T to G:C transition mutations. This occurs through a two-step process involving incorporation and subsequent mispairing during DNA replication.

Mutagenesis_Pathway This compound Induced A:T to G:C Transition AT_pair A:T AP_incorp Incorporation of 2-AP opposite T AT_pair->AP_incorp DNA Polymerase APT_pair2 2-AP:T APT_pair 2-AP:T AP_incorp->APT_pair Tautomerism Tautomeric Shift (amino to imino) or Wobble Pairing APT_pair2->Tautomerism APC_mispair2 2-AP:C APC_mispair 2-AP:C Mispair Tautomerism->APC_mispair DNA Polymerase incorporates C GC_pair G:C APC_mispair2->GC_pair

Figure 1: Mutagenic pathway of this compound leading to an A:T to G:C transition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound tautomerism and its effects on base pairing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, including the tautomeric state and base-pairing geometry of 2-AP within a DNA duplex.

Objective: To determine the tautomeric state and base-pairing geometry of a 2-AP:C mispair in a DNA oligonucleotide.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the desired DNA oligonucleotide containing a 2-AP residue and its complementary strand with a cytosine at the corresponding position. For enhanced sensitivity, isotopic labeling (e.g., 15N) of the amino group of 2-AP or cytosine can be employed.

    • Dissolve the lyophilized oligonucleotides in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-2.0 mM. For observation of exchangeable protons, the sample should be prepared in 90% H2O/10% D2O.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H NMR spectra to observe the imino and amino protons in the hydrogen-bonding region (typically 10-15 ppm and 6-9 ppm, respectively).

    • Perform two-dimensional (2D) NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) to establish through-space and through-bond connectivities, respectively. NOESY is particularly useful for identifying protons that are close in space, such as those involved in base pairing.

    • For isotopically labeled samples, 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiments can be performed to directly probe the N-H correlations and provide unambiguous evidence of the tautomeric state.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances of the protons and nitrogens in the 2-AP:C mispair and surrounding base pairs.

    • Analyze the NOE cross-peaks to determine the proximity of protons and deduce the base-pairing geometry (e.g., Watson-Crick-like, wobble, or other).

    • The chemical shifts of the imino and amino protons, along with the 15N chemical shifts in labeled samples, provide direct information about the tautomeric state.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (with/without 15N label) Purification HPLC Purification Oligo_Synth->Purification Dissolution Dissolution in NMR Buffer (90% H2O/10% D2O) Purification->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec OneD_NMR 1D 1H NMR NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (NOESY, COSY) NMR_Spec->TwoD_NMR HSQC 1H-15N HSQC (for labeled sample) NMR_Spec->HSQC Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing HSQC->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Determination (Tautomeric state, Base pairing) Assignment->Structure

Figure 2: General experimental workflow for NMR analysis of 2-AP in DNA.
Fluorescence Spectroscopy

The intrinsic fluorescence of 2-AP makes it an excellent probe for studying its local environment within DNA. Changes in fluorescence intensity, emission wavelength, and lifetime can provide information about stacking interactions, solvent accessibility, and conformational changes.

Objective: To characterize the fluorescence properties of 2-AP in a DNA duplex and monitor changes upon mispairing with cytosine.

Methodology:

  • Sample Preparation:

    • Synthesize and purify DNA oligonucleotides containing 2-AP at a specific position and their complementary strands.

    • Prepare solutions of the single-stranded and duplex DNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 1-10 µM.

  • Steady-State Fluorescence Measurements:

    • Use a spectrofluorometer to measure the fluorescence emission spectra of 2-AP.

    • Excite the sample at the absorption maximum of 2-AP (around 310-315 nm) and record the emission spectrum (typically from 340 to 450 nm).

    • Compare the fluorescence intensity and emission maximum of 2-AP in the single-stranded DNA, a correctly paired duplex (with thymine), and a mismatched duplex (with cytosine). Quenching of fluorescence is indicative of stacking interactions.

  • Time-Resolved Fluorescence Measurements:

    • Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of 2-AP.

    • Excite the sample with a pulsed laser source (e.g., at 315 nm) and measure the decay of the fluorescence emission over time.

    • Analyze the fluorescence decay curve to determine the fluorescence lifetime(s). A multi-exponential decay may indicate the presence of multiple conformations or tautomeric states.

X-ray Crystallography

X-ray crystallography can provide a high-resolution three-dimensional structure of a DNA duplex containing a 2-AP:C mispair, offering definitive insights into its geometry.

Objective: To determine the crystal structure of a DNA oligonucleotide duplex containing a 2-AP:C mispair.

Methodology:

  • Oligonucleotide Design and Synthesis:

    • Design a self-complementary or non-self-complementary DNA sequence of sufficient length (typically 8-12 base pairs) to form a stable duplex. The sequence should be designed to favor crystallization.

    • Synthesize and purify the oligonucleotide containing 2-AP and its complementary strand.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection and Structure Determination:

    • Mount a single crystal and expose it to a monochromatic X-ray beam at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods such as molecular replacement (if a similar structure is available) or experimental phasing.

    • Build an atomic model of the DNA duplex into the electron density map and refine the structure against the diffraction data.

Mismatch Repair of 2-AP:C Mispairs

The 2-AP:C mispair, once formed, can be recognized and corrected by the cellular DNA mismatch repair (MMR) system. The efficiency of this repair process influences the overall mutation frequency.

MMR_Pathway Mismatch Repair Pathway for 2-AP:C cluster_recognition Mismatch Recognition cluster_recruitment Recruitment of Repair Proteins cluster_excision Excision of the Mismatched Strand cluster_synthesis Resynthesis and Ligation Mismatch 2-AP:C Mismatch MutS MutS Homologs (e.g., MutSα in eukaryotes) Mismatch->MutS Binds to mismatch MutL MutL Homologs (e.g., MutLα in eukaryotes) MutS->MutL Recruits MutS_MutL MutS-MutL Complex PCNA_RFC PCNA and RFC MutS_MutL->PCNA_RFC Activates Exo1 Exonuclease 1 (EXO1) Excision Excision of the strand containing the mismatch Exo1->Excision Nick Nick in the nascent strand PCNA_RFC->Nick Identifies Nick->Exo1 Recruits Pol_delta DNA Polymerase δ Excision->Pol_delta Recruits Resynthesis Resynthesis of the excised strand Pol_delta->Resynthesis Ligase DNA Ligase I Ligation Ligation of the nick Ligase->Ligation Resynthesis->Ligase Recruits

Figure 3: A simplified diagram of the eukaryotic mismatch repair pathway that can act on 2-AP:C mispairs.

Conclusion

The tautomerism of this compound is a fundamental aspect of its mutagenic activity. The ability of 2-AP to exist in different tautomeric forms, particularly the rare imino form, facilitates its mispairing with cytosine during DNA replication, leading to A:T to G:C transition mutations. While significant progress has been made in understanding the structural basis of this mispairing through techniques like NMR and fluorescence spectroscopy, further experimental studies are needed to precisely quantify the thermodynamic and kinetic parameters of 2-AP tautomerism in the context of a DNA duplex. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of mutagenesis, DNA repair, and the application of fluorescent nucleoside analogs in biological research. A deeper understanding of these processes will continue to be critical for fields ranging from cancer biology to the development of novel therapeutic agents.

References

Unveiling the Photophysics of a Versatile Probe: The Fluorescence Quantum Yield of 2-Aminopurine in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorescent nucleobase analog, 2-aminopurine (2AP), has emerged as an indispensable tool in molecular biology, biochemistry, and drug development. Its sensitivity to the local microenvironment, manifested by changes in its fluorescence properties, allows for the detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules. A critical parameter in these studies is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound across a range of solvents, offering a comprehensive resource for researchers utilizing this powerful probe.

The Influence of the Solvent Environment on this compound's Fluorescence

The fluorescence quantum yield of this compound is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent. Generally, a decrease in solvent polarity leads to a marked reduction in the fluorescence quantum yield.[1] This phenomenon is accompanied by a shift in the emission spectrum to shorter wavelengths (a blue shift).[1][2]

In highly polar, protic solvents like water, this compound exhibits its highest fluorescence quantum yield, with reported values around 0.68.[1][3] This high quantum efficiency is a key reason for its widespread use as a fluorescent probe, especially as a substitute for the virtually non-fluorescent adenine. The strong fluorescence in aqueous solutions is attributed to the stabilization of the excited state and the specific hydrogen bonding patterns with water molecules that dictate the fluorescence lifetime.

Conversely, in nonpolar solvents, the quantum yield and fluorescence lifetime of 2AP decrease dramatically. For instance, the quantum yield is significantly lower in dioxane compared to water. This trend is further exemplified by the fivefold reduction in quantum yield observed when moving from water to dioxane. The underlying mechanism for this quenching in less polar environments is linked to an increased rate of non-radiative decay processes, such as intersystem crossing to the triplet state.

The following table summarizes the fluorescence quantum yield of this compound in various solvents, compiled from multiple studies.

SolventDielectric Constant (approx.)Fluorescence Quantum Yield (Φf)Reference(s)
Water (Aqueous Buffer)80.10.68
Ethanol24.50.47
Acetonitrile37.50.26
Dioxane2.2~0.14 (fivefold reduction from water)
Cyclohexane (for 9-ethyl-2-aminopurine)2.00.010

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is typically determined using the comparative method, also known as the Parker-Rees method. This widely accepted technique involves comparing the fluorescence intensity of the sample of interest (this compound in a specific solvent) to that of a well-characterized fluorescence standard with a known quantum yield.

Core Experimental Protocol

1. Selection of a Suitable Fluorescence Standard: The chosen standard should have an absorption and emission profile that overlaps with that of this compound. For 2AP, which is typically excited around 305-310 nm and emits around 370 nm, a common standard is quinine sulfate in 0.1 M sulfuric acid (Φf ≈ 0.54).

2. Preparation of Solutions: A series of dilute solutions of both the this compound sample and the fluorescence standard are prepared in the desired solvent(s). It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is typically kept below 0.1 in a 1 cm path length cuvette to minimize inner filter effects.

3. Measurement of Absorbance Spectra: The UV-Vis absorbance spectra of all solutions are recorded to determine the precise absorbance at the chosen excitation wavelength.

4. Measurement of Fluorescence Spectra: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength must be identical for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then calculated for each spectrum.

5. Calculation of the Quantum Yield: The fluorescence quantum yield of the this compound sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

  • Φf_std is the known quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

  • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

  • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

To ensure accuracy, a plot of integrated fluorescence intensity versus absorbance is typically generated for both the sample and the standard. The slope of these plots is then used in the calculation, as it provides a more robust measure than a single-point determination.

Visualizing the Experimental Workflow

The logical flow of determining the fluorescence quantum yield via the comparative method can be visualized as follows:

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Final Calculation Prep_Sample Prepare 2AP Solutions (Varying Concentrations) Abs_Measure Measure Absorbance Spectra Prep_Sample->Abs_Measure Prep_Std Prepare Standard Solutions (Varying Concentrations) Prep_Std->Abs_Measure Fluor_Measure Measure Fluorescence Spectra (Constant Excitation Wavelength) Abs_Measure->Fluor_Measure Integrate Integrate Fluorescence Intensity Fluor_Measure->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Slope Determine Slopes of Plots Plot->Slope Calculate_QY Calculate Quantum Yield (Φf) Slope->Calculate_QY

Caption: Workflow for determining fluorescence quantum yield.

Understanding the Photophysical Relationship

The relationship between solvent properties and the fluorescence quantum yield of this compound is rooted in the molecule's electronic structure and excited-state dynamics. The following diagram illustrates the key factors influencing the quantum yield.

QuantumYieldFactors cluster_properties Solvent Properties cluster_processes Excited-State Processes Solvent Solvent Environment Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Radiative_Decay Radiative Decay (Fluorescence) Polarity->Radiative_Decay Decreases with decreasing polarity Non_Radiative_Decay Non-Radiative Decay (e.g., Intersystem Crossing) Polarity->Non_Radiative_Decay Increases with decreasing polarity H_Bonding->Radiative_Decay Enhances QY Fluorescence Quantum Yield (Φf) Radiative_Decay->QY Increases Non_Radiative_Decay->QY Decreases

Caption: Factors influencing this compound's quantum yield.

References

Spectroscopic Properties of 2-Aminopurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2AP), a fluorescent analog of adenine, has emerged as an indispensable tool in molecular biology and drug development.[1][2][3] Its structural similarity to the natural DNA base, combined with a fluorescence quantum yield nearly a thousand times greater than that of adenine, makes it an exquisitely sensitive probe for investigating nucleic acid structure, dynamics, and interactions with other molecules.[1][4] This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, detailed experimental protocols for its spectroscopic characterization, and its application in studying molecular interactions.

Core Spectroscopic Properties

The utility of this compound as a fluorescent probe stems from its sensitivity to the local microenvironment. Its absorption and emission characteristics are significantly influenced by factors such as solvent polarity and stacking interactions with neighboring bases when incorporated into DNA or RNA.

Absorption and Emission Spectra

In aqueous solutions, this compound exhibits an absorption maximum around 305 nm and an emission maximum at approximately 370 nm. This red-shifted absorption compared to natural bases allows for selective excitation without exciting the DNA or aromatic amino acids in proteins. The fluorescence decay of 2AP in aqueous solution is typically mono-exponential with a lifetime of about 10 to 12 nanoseconds. However, when incorporated into a nucleic acid duplex, the fluorescence is often quenched, and the decay becomes multi-exponential, reflecting the complex and heterogeneous environment within the helix.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for this compound in various environments.

Table 1: Spectroscopic Properties of this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Water~303 - 305~3700.6810.6 - 12
DioxaneNot specifiedShifts to shorter wavelength~0.14 (five-fold reduction relative to water)Not specified
EthanolNot specifiedNot specifiedNot specified5.8
n-Heptane:n-ButanolNot specified~2000 cm⁻¹ shift between non-polar and polarNot specifiedNot specified
Cyclohexane (9-ethyl-2-aminopurine)Not specifiedNot specified0.010Not specified

Table 2: Spectroscopic Properties of this compound Incorporated in DNA/RNA

ContextAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ)
Single-stranded DNANot specified~370Highly quenchedMulti-exponential (50 ps to 8 ns)
Double-stranded DNANot specified~370Strongly quenched by stackingMulti-exponential, short component attributed to stacked state
Duplex d[CTGA(2AP)TTCAG]₂ (melted)Blue shift upon meltingNo shift upon meltingNot specifiedNot specified
RNA hairpinNot specifiedNot specifiedNot specifiedWell-described by a single Lorentzian distribution

Experimental Protocols

Precise and reproducible measurements of the absorption and emission spectra of this compound are crucial for its application as a molecular probe. The following are generalized protocols for steady-state and time-resolved fluorescence spectroscopy.

Sample Preparation
  • Oligonucleotide Synthesis and Purification: this compound can be incorporated into DNA or RNA oligonucleotides using standard solid-phase synthesis. Following synthesis, the oligonucleotides should be purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity.

  • Buffer Preparation: A suitable buffer is essential for maintaining the desired pH and ionic strength. A common buffer for DNA studies is BPES (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM Na₂EDTA, 185 mM NaCl, pH 7.1).

  • Concentration Determination: The concentration of the 2AP-containing oligonucleotide should be determined spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient for the specific sequence can be calculated or provided by the synthesis company.

  • Sample Annealing (for duplex DNA): To form a duplex, mix stoichiometric amounts of the complementary strands in the desired buffer, heat to 85-90 °C for 5 minutes, and then slowly cool to room temperature over several hours.

Steady-State Fluorescence Measurements
  • Instrumentation: A spectrofluorometer is used for these measurements.

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to stabilize for at least 30 minutes.

    • Set the excitation wavelength to 305 nm.

    • Set the emission scan range from 320 nm to 500 nm.

    • Set the excitation and emission slit widths to an appropriate value, typically 5 nm.

  • Measurement Procedure:

    • Record a buffer blank spectrum.

    • Add the 2AP-containing sample to a quartz cuvette. The final concentration should be low enough (typically 0.2–2 µM) to avoid inner filter effects (absorbance at the excitation wavelength ≤ 0.1).

    • Record the emission spectrum of the sample.

    • Subtract the buffer blank from the sample spectrum.

Time-Resolved Fluorescence Measurements
  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most accurate technique for measuring fluorescence lifetimes.

  • Excitation Source: A pulsed laser or light-emitting diode (LED) with a wavelength around 305 nm is used as the excitation source.

  • Data Acquisition:

    • The instrument records the time difference between the excitation pulse and the detection of the first emitted photon.

    • A histogram of these time differences is built up over many excitation-emission cycles.

  • Data Analysis: The resulting fluorescence decay curve is fitted to a multi-exponential decay model to determine the fluorescence lifetimes and their relative amplitudes. For heterogeneous systems, a lifetime distribution analysis may be more appropriate.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to study the interaction between a DNA methyltransferase and its target DNA, a process that often involves base flipping.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis and Interpretation start Synthesize DNA with 2AP at target site purify Purify Oligonucleotide start->purify enzyme_prep Prepare DNA Methyltransferase anneal Anneal to form duplex DNA purify->anneal measure_dna Measure baseline 2AP fluorescence of duplex DNA anneal->measure_dna add_enzyme Add DNA Methyltransferase enzyme_prep->add_enzyme measure_dna->add_enzyme measure_complex Measure 2AP fluorescence of DNA-enzyme complex add_enzyme->measure_complex compare Compare fluorescence before and after enzyme addition measure_complex->compare interpret Interpret fluorescence increase as base flipping compare->interpret

Caption: Workflow for detecting DNA base flipping using this compound fluorescence.

Application in Drug Development and Research

The sensitivity of this compound's fluorescence to its local environment makes it a powerful tool for:

  • Studying DNA and RNA Conformation: Changes in nucleic acid structure, such as helix melting or the formation of non-canonical structures like quadruplexes, can be monitored by changes in 2AP fluorescence.

  • Investigating Protein-Nucleic Acid Interactions: The binding of proteins, such as DNA polymerases and methyltransferases, to DNA can induce conformational changes that are readily detected by 2AP. This is particularly useful for studying phenomena like "base flipping," where a base is moved out of the DNA helix.

  • High-Throughput Screening: The fluorescence-based assays using 2AP are amenable to high-throughput formats for screening compound libraries for inhibitors of DNA-modifying enzymes.

Conclusion

This compound is a versatile and highly informative fluorescent probe for elucidating the intricacies of nucleic acid biology. Its unique spectroscopic properties, when coupled with robust experimental design and data analysis, provide invaluable insights into DNA and RNA structure, dynamics, and their interactions with other biomolecules. This guide serves as a foundational resource for researchers and professionals seeking to leverage the power of this compound in their scientific endeavors.

References

Unraveling the Electronic Landscape of 2-Aminopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the theoretical and experimental studies into the electronic structure of 2-aminopurine (2AP), a fluorescent analog of adenine, providing a crucial tool for probing nucleic acid structure, dynamics, and interactions. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles, methodologies, and key findings in the study of this vital biomolecular probe.

This compound's significance stems from its unique fluorescent properties, which are highly sensitive to its local environment. Unlike the naturally occurring purine bases, 2AP exhibits a significant fluorescence quantum yield that is quenched upon incorporation into DNA or RNA, primarily due to stacking interactions with neighboring bases.[1][2] This phenomenon makes it an invaluable tool for investigating the intricacies of nucleic acid conformations and their interactions with other molecules. Understanding the electronic structure of 2AP is paramount to interpreting these fluorescence changes and extracting meaningful biological insights.

Theoretical Framework: Probing the Excited States

Theoretical studies have been instrumental in elucidating the electronic transitions and photophysical properties of this compound. A variety of quantum chemical methods have been employed to model its behavior in the gas phase and in solution.

The high fluorescence quantum yield of 2AP in aqueous solution (approximately 0.66) is attributed to the amino group substitution at the 2-position, which lowers the energy of the first π-π* transition (S1) to a level significantly below the n-π* transition.[3] In contrast, for adenine, these states are much closer in energy, leading to efficient non-radiative decay pathways and consequently, very low fluorescence.[4]

Theoretical models have also shed light on the different quenching mechanisms of 2AP fluorescence when stacked with other nucleobases.[1] Static quenching is predicted when 2AP is stacked with purines, arising from the mixing of molecular orbitals in the ground state. Conversely, dynamic quenching is proposed for stacking with pyrimidines, involving the formation of a low-lying dark excited state.

Tautomerism and its Spectroscopic Implications

Like other purine derivatives, this compound can exist in different tautomeric forms, with the N9H and N7H tautomers being the most stable. Computational studies have shown that the 9H-2AP is the dominant tautomer in the gas phase. Theoretical calculations of the vertical and adiabatic excitation energies for both tautomers have been crucial in assigning experimental spectra. The first singlet ππ* transition of the 7H-2AP tautomer is predicted to be red-shifted compared to the 9H-2AP tautomer.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on the electronic structure of this compound. These values are essential for benchmarking computational methods and for a deeper understanding of 2AP's photophysics.

Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for 9H-2-Aminopurine in the Gas Phase.

StateExcitation Energy (eV) - CASPT2Oscillator Strength (f) - CASPT2Excitation Energy (eV) - CISOscillator Strength (f) - CIS
1(ππ* La)4.330.0704.490.125
1(nπ)4.460.0084.880.000
1(ππ Lb)5.330.1485.430.046

Table 2: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for Tautomers of this compound in Water.

TautomerStateExcitation Energy (eV) - CASPT2Oscillator Strength (f) - CASPT2
N9H1(π,π) (1La)4.070.0891
N7H1(π,π) (1La)4.02-

Table 3: Calculated Ground State (μ0) and First Excited State (μ1) Dipole Moments (in Debye) for 9H-2-Aminopurine.

MethodSolventμ0 (D)μ1 (D)
CISGas Phase3.414.46
CISWater4.816.27

Methodologies and Protocols

A cornerstone of reliable scientific inquiry is the reproducibility of experimental and computational results. This section details the methodologies employed in the theoretical and experimental investigation of this compound's electronic structure.

Computational Chemistry Protocols

The theoretical investigation of 2AP's electronic structure relies on a range of sophisticated quantum chemical methods. The general workflow for these calculations is outlined below.

Computational_Workflow cluster_prep Structure Preparation cluster_excited_state Excited State Calculation cluster_analysis Data Analysis cluster_validation Validation start Define Molecular Structure (this compound Tautomer) geom_opt Geometry Optimization (e.g., DFT, MP2) start->geom_opt excited_calc Single-Point Energy Calculation (e.g., TD-DFT, CASSCF, CASPT2, CC2) geom_opt->excited_calc properties Calculate Properties: - Excitation Energies - Oscillator Strengths - Dipole Moments excited_calc->properties spectrum Simulate Spectrum properties->spectrum comparison Compare with Experimental Data spectrum->comparison

Caption: A generalized workflow for the computational study of this compound's electronic structure.

Key Computational Methods Cited:

  • Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited-state properties of medium to large-sized molecules. It offers a good balance between computational cost and accuracy.

  • Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method that provides a robust description of the electronic structure, especially for molecules with significant multi-reference character, such as in their excited states.

  • Multi-configurational Second-Order Perturbation Theory (CASPT2): This method builds upon a CASSCF reference wavefunction to include dynamic electron correlation, leading to highly accurate energy calculations.

  • Configuration Interaction Singles (CIS): An ab initio method for studying excited states, providing a qualitative description of electronic transitions.

  • Coupled-Cluster (CC2): A size-consistent method that provides a good description of single-excitation dominated excited states.

Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. Commonly used basis sets in these studies include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).

Solvation Models: To simulate the effect of a solvent, such as water, implicit solvation models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model are often employed.

Experimental Protocols

Experimental validation is essential to confirm and refine theoretical predictions. The following outlines the principles behind key experimental techniques used to study 2AP's electronic structure.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_data_analysis Data Analysis sample Prepare 2AP solution (e.g., in buffer, organic solvent) uv_vis UV-Vis Absorption Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy (Emission, Excitation, Quantum Yield) sample->fluorescence trf Time-Resolved Fluorescence sample->trf absorption_spectra Determine Absorption Maxima (λmax) uv_vis->absorption_spectra emission_spectra Determine Emission Maxima (λem) fluorescence->emission_spectra lifetimes Calculate Fluorescence Lifetimes (τ) trf->lifetimes

Caption: A simplified workflow for the experimental characterization of this compound's spectroscopic properties.

Key Experimental Techniques:

  • UV-Visible Absorption Spectroscopy: This technique measures the absorption of light by 2AP as a function of wavelength, providing information about the energies of electronic transitions. The absorption maximum of the this compound ribonucleoside is around 303 nm, which shifts to approximately 315 nm when incorporated into DNA.

  • Fluorescence Spectroscopy: This method involves exciting the 2AP molecule at a specific wavelength and measuring the emitted light at longer wavelengths. It provides information about the emission spectrum, fluorescence quantum yield, and Stokes shift. The fluorescence emission maximum of 2AP is around 370 nm.

  • Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It is used to determine the fluorescence lifetime of 2AP, which can be affected by its environment. The fluorescence lifetime of 2AP in solution is typically around 10-12 ns, but this can be significantly shorter when it is incorporated into DNA.

  • Stark Spectroscopy: This technique measures the effect of an external electric field on the absorption spectrum of a molecule. It provides valuable information about the change in dipole moment and polarizability upon electronic excitation.

  • Two-Dimensional Fluorescence Spectroscopy (2D FS): An advanced technique that uses a sequence of ultrafast laser pulses to probe electronic couplings between chromophores. It has been applied to study the conformation-dependent electronic coupling in a this compound dinucleotide.

Signaling Pathways and Logical Relationships

The photophysical behavior of this compound can be understood in terms of the interplay between different electronic states and their decay pathways.

Photophysics_2AP S0 Ground State (S0) S1 First Excited Singlet State (S1, 1ππ) S0->S1 Absorption Sn Higher Excited States (Sn, nπ) S0->Sn Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Sn->S1 Internal Conversion T1->S0 Phosphorescence

Caption: A Jablonski diagram illustrating the key photophysical processes for this compound.

The high fluorescence of 2AP is a result of the favorable energy gap between the S1 (1ππ) and the ground state (S0), and a relatively slow rate of non-radiative decay processes like internal conversion and intersystem crossing. In adenine, the near-degeneracy of the 1ππ and 1nπ* states provides an efficient pathway for non-radiative decay, thus quenching fluorescence. The presence of a potential energy barrier on the excited state surface of 2AP, which is absent in adenine, is believed to be responsible for its strong fluorescence.

Conclusion

The theoretical and experimental studies of this compound's electronic structure have provided a robust framework for understanding its unique photophysical properties. This knowledge is critical for the effective use of 2AP as a fluorescent probe in biochemical and biophysical research. Continued advancements in computational methods and experimental techniques will undoubtedly lead to a more refined understanding of this versatile molecule, further enhancing its utility in unraveling the complexities of biological systems.

References

The Revealing Glow: A Technical Guide to 2-Aminopurine as a Fluorescent Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminopurine (2-AP), a fluorescent analog of adenine, has served as an indispensable tool in molecular biology for nearly half a century. Its unique photophysical properties—bright fluorescence in contrast to its non-emissive natural counterparts and profound sensitivity to its local microenvironment—have empowered researchers to illuminate the intricate dynamics of nucleic acids and their interactions with proteins. This technical guide provides an in-depth exploration of the history, fundamental principles, and practical applications of 2-AP as a fluorescent probe. It offers a comprehensive summary of its quantitative fluorescence characteristics, detailed experimental protocols for its use in key biophysical techniques, and visual representations of experimental workflows and underlying principles to facilitate a deeper understanding and application of this powerful molecular probe.

A Historical Perspective: The Dawn of a Fluorescent Reporter

The journey of this compound from a simple purine analog to a cornerstone of molecular biophysics began in 1969 when Stryer and co-workers first reported its significant fluorescence.[1] This discovery was pivotal because the natural DNA and RNA bases are essentially non-emissive, limiting the application of fluorescence spectroscopy, a powerful tool for studying molecular interactions and dynamics.[2]

The true potential of 2-AP as a molecular probe was realized with the crucial observation that its fluorescence is dramatically quenched when it is incorporated into polynucleotides.[1] This quenching effect, primarily caused by base stacking interactions with neighboring nucleobases, laid the foundation for its use as a sensitive reporter of nucleic acid conformation and dynamics.[3][4] Any process that alters the local structure of the DNA or RNA, such as protein binding, DNA melting, or drug intercalation, can modulate the degree of stacking and thus elicit a change in 2-AP's fluorescence intensity or lifetime.

Throughout the late 20th and early 21st centuries, the applications of 2-AP expanded significantly, driven by advancements in oligonucleotide synthesis and biophysical instrumentation. It has been instrumental in studying a wide array of biological processes, including:

  • DNA and RNA structure and dynamics: Probing the conformational heterogeneity and "breathing" of nucleic acid duplexes.

  • Protein-nucleic acid interactions: Elucidating the mechanisms of DNA and RNA polymerases, helicases, methyltransferases, and restriction enzymes. A notable application is in the study of "base flipping," where an enzyme flips a target base out of the DNA helix for modification or repair, leading to a dramatic increase in 2-AP fluorescence.

  • Enzyme kinetics: Monitoring reaction intermediates and conformational changes in real-time using techniques like stopped-flow fluorescence.

Quantitative Fluorescence Properties of this compound

The utility of 2-AP as a fluorescent probe is rooted in its well-characterized and environment-sensitive fluorescence properties. The following tables summarize key quantitative data for 2-AP in various environments.

PropertyValue (in Aqueous Solution)Reference(s)
Quantum Yield (Φ) ~0.68
Fluorescence Lifetime (τ) ~10 - 12 ns (mono-exponential)
Excitation Maximum (λex) ~305-310 nm
Emission Maximum (λem) ~370 nm

Table 1: Intrinsic Fluorescence Properties of this compound in Aqueous Solution.

The fluorescence of 2-AP is significantly modulated by its local environment, a property that is central to its application as a probe.

Environmental FactorEffect on FluorescenceReference(s)
Solvent Polarity Decreased polarity leads to a significant decrease in quantum yield and a blue-shift in the emission spectrum. For instance, the quantum yield is reduced five-fold in dioxane relative to water.
Base Stacking Stacking with adjacent bases in a nucleic acid duplex is the primary mechanism of fluorescence quenching, leading to a 10- to 100-fold reduction in intensity and a multi-exponential fluorescence decay. The degree of quenching depends on the identity of the neighboring bases.
Temperature Increasing temperature can lead to an increase in fluorescence as thermal "breathing" of the duplex reduces base stacking.
Protein Binding Binding of a protein that locally distorts the nucleic acid structure, such as by unstacking or flipping the 2-AP base, typically results in a significant increase in fluorescence intensity and a longer fluorescence lifetime.
Divalent Cations (e.g., Mg²⁺) Can influence nucleic acid structure and, consequently, 2-AP fluorescence. For example, Mg²⁺ can induce conformational changes in ribozymes and abasic sites in DNA, which can be monitored by changes in 2-AP fluorescence.

Table 2: Environmental Effects on the Fluorescence of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 2-AP as a fluorescent probe.

Steady-State Fluorescence Spectroscopy

This is the most common technique used to measure changes in 2-AP fluorescence intensity upon perturbation (e.g., protein or ligand binding).

Objective: To determine the equilibrium binding affinity of a protein to a 2-AP labeled DNA or RNA substrate.

Materials:

  • Fluorometer with temperature control.

  • Quartz cuvettes (low volume, e.g., 50-100 µL).

  • 2-AP labeled oligonucleotide, purified by HPLC or PAGE.

  • Purified protein of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂; buffer composition should be optimized for the system under study). Note that phosphate and some other common buffer components can quench 2-AP fluorescence.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the 2-AP labeled oligonucleotide in the assay buffer. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).

    • Prepare a concentrated stock solution of the protein in the same assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm.

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

  • Titration:

    • Add a known volume of the 2-AP labeled oligonucleotide solution to the cuvette and record the initial fluorescence intensity (F₀).

    • Add small aliquots of the concentrated protein solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity (F) after each addition until no further change is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).

    • Plot the change in fluorescence (ΔF = F - F₀) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a quadratic equation for tight binding or a hyperbolic equation for when the ligand concentration is in large excess of the K_d) to determine the dissociation constant (K_d).

Stopped-Flow Fluorescence Kinetics

This technique allows for the real-time monitoring of rapid conformational changes in 2-AP labeled nucleic acids during processes like enzyme binding and catalysis.

Objective: To measure the pre-steady-state kinetics of a DNA polymerase incorporating a nucleotide opposite a 2-AP in the template strand.

Materials:

  • Stopped-flow instrument equipped with a fluorescence detector and a xenon arc lamp.

  • Syringes for the stopped-flow instrument.

  • 2-AP labeled primer-template DNA substrate.

  • DNA polymerase.

  • dNTPs.

  • Reaction buffer.

Protocol:

  • Sample Preparation:

    • Load one syringe with the 2-AP labeled primer-template DNA and the DNA polymerase in the reaction buffer.

    • Load the second syringe with the dNTPs in the same reaction buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 315 nm.

    • Use a cutoff filter (e.g., 350 nm) to collect the total 2-AP emission.

    • Set the data acquisition time to capture the entire kinetic trace (from milliseconds to seconds).

    • Equilibrate the instrument to the desired temperature.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. The instrument's dead time (typically a few milliseconds) is the time before the first data point is collected.

    • Record the change in 2-AP fluorescence over time. Collect multiple traces (shots) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting kinetic trace can be fit to single or multiple exponential equations to extract the observed rate constants (k_obs) for the different steps of the reaction (e.g., conformational changes, nucleotide incorporation).

    • By performing the experiment at various dNTP concentrations, the dependence of k_obs on concentration can be analyzed to determine elementary rate constants and binding affinities for the reaction pathway.

Visualizing Concepts with Graphviz

Diagrams created using the DOT language can effectively illustrate experimental workflows and the principles behind 2-AP fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Oligo_Synth Synthesize & Purify 2-AP Labeled Oligonucleotide Titration Perform Fluorescence Titration (Steady-State) Oligo_Synth->Titration Stopped_Flow Perform Stopped-Flow Kinetics Oligo_Synth->Stopped_Flow Prot_Purify Purify Protein of Interest Prot_Purify->Titration Prot_Purify->Stopped_Flow Binding_Curve Plot Binding Isotherm Titration->Binding_Curve Kinetic_Trace Analyze Kinetic Traces Stopped_Flow->Kinetic_Trace Model_Fit Fit to Binding or Kinetic Model Binding_Curve->Model_Fit Kinetic_Trace->Model_Fit Kd_Kobs Determine Kd or k_obs Model_Fit->Kd_Kobs Model_Fit->Kd_Kobs

Caption: General experimental workflow for studying protein-nucleic acid interactions using 2-AP.

fluorescence_quenching cluster_stacked Stacked State (in Duplex) cluster_unstacked Unstacked State (e.g., Base Flipped) 2AP_stacked 2-AP Base2 Neighboring Base 2AP_stacked->Base2 Quenched Low Fluorescence (Quenched) 2AP_stacked->Quenched Stacking Interaction Base1 Neighboring Base Base1->2AP_stacked 2AP_unstacked 2-AP High_Fluorescence High Fluorescence (Emissive) 2AP_unstacked->High_Fluorescence Minimal Quenching Protein Protein Binding (e.g., Methyltransferase) Protein->2AP_unstacked Induces Unstacking

Caption: Principle of 2-AP fluorescence modulation by base stacking and unstacking.

Conclusion and Future Outlook

For several decades, this compound has proven to be a robust and versatile fluorescent probe for dissecting the intricate mechanisms of nucleic acid biology. Its sensitivity to local conformational changes, coupled with its minimal perturbation to the overall structure of DNA and RNA, has provided invaluable insights into a vast range of biological processes. The continued development of time-resolved fluorescence techniques and single-molecule spectroscopy will undoubtedly further expand the utility of 2-AP, allowing for an even more detailed and dynamic view of the molecular machinery of the cell. As researchers continue to push the boundaries of molecular and structural biology, the revealing glow of this compound will continue to light the way.

References

2-Aminopurine: A Technical Guide to its Application as a Fluorescent Analog of Adenosine and Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug discovery, the ability to observe the intricate dynamics of nucleic acids is paramount. While DNA and RNA are the blueprints of life, their constituent bases are notoriously poor fluorophores, rendering them largely invisible to fluorescence-based techniques.[1][2] This limitation has spurred the adoption of fluorescent nucleobase analogs, among which 2-aminopurine (2-AP) stands out for its unique combination of structural fidelity and environmental sensitivity.[2][3] As a structural isomer of adenine, 2-AP integrates into the nucleic acid backbone with minimal distortion, yet its fluorescence is exquisitely sensitive to its local environment, making it an invaluable probe for a wide range of biological processes.[1]

This technical guide provides an in-depth exploration of this compound's properties and applications, offering researchers a comprehensive resource for leveraging this powerful tool. We will delve into the photophysical principles that govern its utility, present key quantitative data, provide detailed experimental protocols, and illustrate its application in studying nucleic acid structure, dynamics, and interactions.

Core Principles: The Photophysics of this compound

This compound's utility as a fluorescent probe stems from a stark contrast in photophysical properties compared to its natural counterparts, adenine and guanine. While adenine's fluorescence quantum yield is extremely low (on the order of 10⁻⁴), 2-AP exhibits a significantly higher quantum yield of approximately 0.68 in aqueous solutions. This dramatic difference arises from variations in their electronic structures and decay pathways following photoexcitation.

The key to 2-AP's power as a probe lies in the quenching of its fluorescence upon incorporation into a DNA or RNA strand. This quenching is primarily due to stacking interactions with neighboring bases. When 2-AP is well-stacked within a duplex or other ordered structure, its fluorescence is significantly diminished. Conversely, any process that disrupts this stacking—such as local melting, conformational changes, or the binding of a protein that flips the base out of the helix—will lead to a dramatic increase in fluorescence intensity. This "on/off" behavior makes 2-AP an exceptionally sensitive reporter of its immediate molecular environment.

Furthermore, 2-AP's excitation maximum is red-shifted to around 303-310 nm, which allows for its selective excitation without significantly exciting the natural bases or aromatic amino acids in proteins. This spectral separation is crucial for minimizing background interference in complex biological systems.

Quantitative Data on this compound's Photophysical Properties

The fluorescence characteristics of 2-AP are highly dependent on its environment. The following tables summarize key quantitative data for easy comparison.

Table 1: Photophysical Properties of this compound in Various Environments

EnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ, ns)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)
Free Nucleoside in Water~0.68~10.6~303~370
Incorporated in ssDNAHighly variable (quenched)Multi-exponential (<0.1 to ~10)~308 (solvent exposed)~370
Incorporated in dsDNAHighly quenched (~10-100x less than free)Multi-exponential (<0.1 to ~10)Red-shifted relative to solvent-exposed~370
Flipped out by an EnzymeSignificantly increased (approaching free nucleoside)Approaches single exponential (~10 ns)~308~370

Table 2: Influence of Neighboring Bases on 2-AP Fluorescence Lifetime in dsDNA

The fluorescence decay of 2-AP within a nucleic acid duplex is complex and often described by multiple exponential components, reflecting different conformational states. The quenching efficiency varies depending on the identity of the adjacent bases.

Flanking BaseQuenching MechanismGeneral Effect on Fluorescence
Purines (A, G)Static quenching (ground-state interactions)Strong quenching
Pyrimidines (C, T)Dynamic quenching (excited-state interactions)Moderate to strong quenching

Note: The precise lifetimes and their amplitudes are highly dependent on the specific sequence context and experimental conditions.

Experimental Protocols

Incorporation of this compound into Oligonucleotides

The site-specific incorporation of 2-AP into synthetic DNA or RNA is a routine procedure achieved through standard phosphoramidite chemistry on an automated solid-phase synthesizer.

  • Objective: To synthesize an oligonucleotide containing 2-AP at a desired position.

  • Materials:

    • This compound phosphoramidite (commercially available).

    • Standard DNA/RNA synthesis reagents (activator, oxidizing agent, deblocking solution, etc.).

    • Solid support (e.g., CPG beads).

    • Automated DNA/RNA synthesizer.

  • Methodology:

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling of the 2-AP phosphoramidite at the appropriate cycle.

    • Perform the synthesis using standard protocols. The 2-AP phosphoramidite is coupled with the same efficiency as the natural base phosphoramidites.

    • Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., ammonium hydroxide).

    • Purify the 2-AP-containing oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Verify the mass and purity of the final product using mass spectrometry.

Steady-State Fluorescence Spectroscopy

This is the most common technique used to measure changes in 2-AP fluorescence intensity.

  • Objective: To measure the fluorescence emission of a 2-AP-labeled nucleic acid under different conditions (e.g., before and after protein binding).

  • Materials:

    • Spectrofluorometer.

    • Quartz cuvette (typically 3 mm path length to minimize inner filter effects).

    • Purified 2-AP-labeled oligonucleotide.

    • Appropriate buffer solution (note: some buffers like phosphate can quench 2-AP fluorescence).

    • Ligand of interest (e.g., protein, small molecule).

  • Methodology:

    • Prepare a solution of the 2-AP-labeled oligonucleotide in the desired buffer. A typical concentration is ~1 µM.

    • Anneal duplex DNA/RNA by heating to 95°C for 1-2 minutes and then slowly cooling to room temperature.

    • Place the sample in the spectrofluorometer and allow it to equilibrate at the desired temperature.

    • Set the excitation wavelength to 310 nm and the emission wavelength range to 330-450 nm. Set the excitation and emission slit widths (e.g., 4 nm).

    • Record the baseline emission spectrum of the oligonucleotide.

    • Titrate in the ligand of interest in small aliquots, allowing the system to equilibrate after each addition.

    • Record the emission spectrum after each addition.

    • Analyze the change in fluorescence intensity at the emission maximum (~370 nm) as a function of ligand concentration to determine binding parameters (e.g., K_d).

Stopped-Flow Kinetics

This technique allows for the real-time monitoring of rapid changes in 2-AP fluorescence, providing kinetic information on processes like protein binding or conformational changes.

  • Objective: To measure the rate of a reaction that causes a change in 2-AP fluorescence.

  • Materials:

    • Stopped-flow instrument coupled to a fluorescence detector.

    • Syringes for loading reactants.

    • Reactants prepared at 2x the final desired concentration in separate syringes.

  • Methodology:

    • Set up the stopped-flow instrument. Set the excitation wavelength to ~315 nm and use a cutoff filter (e.g., 350 nm) to collect the emission signal.

    • Load one syringe with the 2-AP-labeled oligonucleotide and the other with the interacting partner (e.g., a DNA repair enzyme).

    • Initiate the experiment. The instrument rapidly mixes the two solutions, and data collection begins as the flow stops.

    • The change in fluorescence intensity is recorded over time (typically on a millisecond to second timescale).

    • Fit the resulting kinetic trace to an appropriate equation (e.g., single or double exponential) to extract observed rate constants (k_obs).

    • Repeat the experiment at various reactant concentrations to determine the kinetic parameters of the reaction mechanism (e.g., association and dissociation rate constants).

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

cluster_0 Local Environment cluster_1 Fluorescence State Stacked Stacked 2-AP (e.g., in dsDNA) Quenched Low Fluorescence (Quenched State) Stacked->Quenched Base stacking suppresses emission Unstacked Unstacked 2-AP (e.g., Flipped Out) Emissive High Fluorescence (Emissive State) Unstacked->Emissive Solvent exposure restores emission Quenched->Emissive Conformational Change (e.g., Protein Binding) Emissive->Quenched Re-stacking (e.g., Dissociation) start Define Biological Question (e.g., measure protein binding kinetics) synthesis Synthesize & Purify 2-AP Labeled Oligonucleotide start->synthesis annealing Anneal Duplex DNA/RNA synthesis->annealing stopped_flow Prepare Reactants for Stopped-Flow annealing->stopped_flow mixing Rapid Mixing in Stopped-Flow Instrument stopped_flow->mixing data_acq Record Fluorescence Change vs. Time mixing->data_acq analysis Fit Kinetic Traces to Extract Rate Constants data_acq->analysis conclusion Elucidate Reaction Mechanism analysis->conclusion cluster_enzyme DNA Methyltransferase (MTase) cluster_dna DNA Substrate MTase MTase DNA_start Duplex DNA with 2-AP at target site (Low Fluorescence) MTase->DNA_start 1. Binds DNA DNA_flipped DNA with 2-AP flipped out into enzyme active site (High Fluorescence) DNA_start->DNA_flipped 2. Flips Base DNA_flipped->DNA_start 3. Methylates & Releases

References

The Mutagenic Action of 2-Aminopurine in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopurine (2-AP), a structural analog of adenine, is a potent chemical mutagen widely utilized in microbial genetics to induce base substitution mutations. Its primary mutagenic activity in Escherichia coli stems from its ability to be incorporated into DNA during replication and its subsequent mispairing properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying 2-AP mutagenesis, the resulting mutation spectrum, the critical role of DNA mismatch repair (MMR) pathways in modulating its effects, and detailed protocols for key experimental analyses.

Core Mechanisms of this compound Mutagenesis

The mutagenic effect of this compound is multifaceted, primarily driven by its ambiguous base-pairing potential and its interaction with the host cell's DNA repair machinery.

Incorporation and Mispairing

This compound is readily taken up by E. coli and converted into its deoxyribonucleoside triphosphate form, d(2-AP)TP. During DNA replication, it can be incorporated into the nascent DNA strand. Although it most commonly pairs with thymine (T), behaving as an adenine analog, it can also mispair with cytosine (C)[1][2]. This mispairing is the foundational event of its direct mutagenic action.

The mispairing with cytosine is facilitated by the ability of 2-AP to exist in different tautomeric forms or to form a protonated base pair[1]. While the common amino tautomer of 2-AP preferentially pairs with thymine, the rarer imino tautomer can form a stable hydrogen bond pair with cytosine. This leads to the incorporation of 2-AP opposite a template cytosine or the incorporation of cytosine opposite a template 2-AP.

Induction of Transition Mutations

The incorporation and subsequent mispairing of this compound primarily lead to transition mutations, which are substitutions of a purine for another purine (A ↔ G) or a pyrimidine for another pyrimidine (C ↔ T).

  • A:T → G:C Transitions: This is the more frequent transition induced by 2-AP[2]. It occurs when 2-AP is incorporated in place of adenine opposite a thymine in the template strand. In subsequent rounds of replication, this incorporated 2-AP can then mispair with cytosine, leading to a G:C pair in the daughter DNA molecule.

  • G:C → A:T Transitions: This transition pathway is also observed, albeit typically at a lower frequency[2]. It can occur if 2-AP is initially incorporated opposite a cytosine. In the next replication cycle, this 2-AP can then pair with a thymine, resulting in an A:T pair.

While transitions are the hallmark of 2-AP mutagenesis, there is also evidence that it can, to a lesser extent, enhance the frequency of transversions and frameshift mutations.

Interaction with the Mismatch Repair (MMR) System

The E. coli mismatch repair (MMR) system, composed of proteins such as MutS, MutL, and MutH, plays a crucial role in correcting replication errors. 2-AP-induced mismatches, such as 2-AP:C, are recognized by the MMR system. However, high concentrations of 2-AP can lead to a saturation of the MMR system. This saturation has two key consequences:

  • Increased Mutation Rate: When the MMR system is overwhelmed, the 2-AP:C mispairs are not efficiently repaired, leading to a higher frequency of transition mutations.

  • Indirect Mutagenesis: The saturation of the MMR system also reduces its capacity to repair other spontaneous replication errors, which can contribute to an overall increase in the mutation rate.

In MMR-deficient strains (e.g., mutS or mutL mutants), the mutagenic effect of 2-AP is significantly potentiated, as the primary mechanism for repairing 2-AP-induced lesions is absent.

Quantitative Data on this compound Mutagenesis

The mutagenic potency of this compound can be quantified by measuring mutation frequencies and rates in various genetic backgrounds. The data presented below is a synthesis of findings from multiple studies and serves to illustrate the magnitude of 2-AP's effects.

Strain Genotype Condition Mutation Frequency (Rifampicin Resistance) Fold Increase over Wild-Type (No 2-AP)
Wild-TypeNo 2-APBaseline (e.g., ~10-8)1
Wild-Type+ 2-APSignificantly elevated10s to 100s
mutSNo 2-APElevated (mutator phenotype)~100-fold
mutS+ 2-APMarkedly elevated>1000-fold
mutLNo 2-APElevated (mutator phenotype)~100-fold
mutL+ 2-APMarkedly elevated>1000-fold

Table 1: Representative Mutation Frequencies for Rifampicin Resistance in E. coli under 2-AP Treatment. Note: Absolute frequencies can vary between experiments and depend on the 2-AP concentration and specific experimental conditions. The fold increases are indicative of the general trends observed.

Mutation Type Relative Frequency Induced by 2-AP
A:T → G:C TransitionsHigh
G:C → A:T TransitionsModerate
Transversions (e.g., A:T → T:A)Low
FrameshiftsLow

Table 2: General Spectrum of Mutations Induced by this compound in E. coli.

Signaling Pathways and Experimental Workflows

Molecular Pathway of 2-AP Induced A:T → G:C Transition

G Mechanism of 2-AP Induced A:T to G:C Transition cluster_0 Replication Round 1: Incorporation cluster_1 Replication Round 2: Mispairing DNA_Template_1 Parental DNA (A:T Pair) Replication_1 DNA Replication DNA_Template_1->Replication_1 Incorporation 2-AP incorporated opposite T Replication_1->Incorporation Daughter_DNA_1 Daughter DNA 1 (A:T Pair) Replication_1->Daughter_DNA_1 Daughter_DNA_2 Daughter DNA 2 (2-AP:T Pair) Incorporation->Daughter_DNA_2 Replication_2 DNA Replication Daughter_DNA_2->Replication_2 Mispairing 2-AP mispairs with C Replication_2->Mispairing Daughter_DNA_3 Daughter DNA 3 (2-AP:T Pair) Replication_2->Daughter_DNA_3 Daughter_DNA_4 Mutant DNA (G:C Pair) Mispairing->Daughter_DNA_4

Caption: Pathway of 2-AP inducing an A:T to G:C transition mutation.

Experimental Workflow for Assessing 2-AP Mutagenesis

G Workflow for Measuring 2-AP Induced Mutation Rate Start Start with E. coli strains (e.g., Wild-Type and mutS-) Culture_Prep Prepare overnight cultures Start->Culture_Prep Exposure Expose cultures to 2-AP (and a no-mutagen control) Culture_Prep->Exposure Growth Incubate to allow for mutagenesis and growth Exposure->Growth Dilution Prepare serial dilutions Growth->Dilution Plating_NonSelective Plate on non-selective medium (e.g., LB agar) for viable count Dilution->Plating_NonSelective Plating_Selective Plate on selective medium (e.g., LB + Rifampicin) to select for mutants Dilution->Plating_Selective Incubation Incubate plates Plating_NonSelective->Incubation Plating_Selective->Incubation Counting Count colonies on both selective and non-selective plates Incubation->Counting Calculation Calculate mutation frequency/rate Counting->Calculation Analysis Compare mutation rates between strains and conditions Calculation->Analysis

Caption: A typical workflow for a forward mutation assay using 2-AP.

Experimental Protocols

Luria-Delbrück Fluctuation Test for 2-AP Mutagenesis

This protocol is adapted for assessing the mutagenic effect of this compound by measuring the rate of mutation to rifampicin resistance.

Materials:

  • E. coli strains (e.g., wild-type and a mutS derivative)

  • Luria-Bertani (LB) broth and agar plates

  • This compound (stock solution, e.g., 10 mg/mL)

  • Rifampicin (stock solution, e.g., 10 mg/mL)

  • Sterile culture tubes, flasks, and micropipette tips

  • Spectrophotometer

Procedure:

  • Day 1: Starter Cultures: Inoculate a single colony of each E. coli strain into separate 5 mL LB broth cultures. Incubate overnight at 37°C with shaking.

  • Day 2: Experimental Cultures:

    • Dilute the overnight cultures 1:10,000 in fresh LB broth.

    • Prepare two sets of cultures for each strain. One set will be the untreated control, and the other will be treated with 2-AP.

    • For the treated set, add 2-AP to a final concentration of, for example, 100 µg/mL.

    • Dispense 100 µL of the diluted cultures into at least 10-20 sterile microcentrifuge tubes or wells of a 96-well plate for each condition (these are the parallel cultures).

    • Incubate at 37°C with shaking until the cultures reach saturation (late logarithmic or early stationary phase).

  • Day 3: Plating:

    • Viable Count: For each strain and condition, create a serial dilution series (e.g., 10-5, 10-6, 10-7) from one of the parallel cultures. Plate 100 µL of the appropriate dilutions onto LB agar plates.

    • Mutant Selection: Plate the entire volume (100 µL) from each of the parallel cultures onto separate LB agar plates containing rifampicin (e.g., 100 µg/mL).

  • Day 4-5: Incubation and Analysis:

    • Incubate the viable count plates for 24 hours at 37°C and the rifampicin plates for 48-72 hours at 37°C.

    • Count the colonies on all plates.

    • Calculate the total number of viable cells per mL from the non-selective plates.

    • Count the number of rifampicin-resistant colonies on each selective plate.

    • Use the number of resistant colonies from the parallel cultures and the total viable cell count to calculate the mutation rate using a suitable method, such as the Ma-Sandri-Sarkar maximum likelihood estimator.

Analysis of 2-AP Induced Mutation Spectrum in the rpoB Gene

This protocol outlines the steps to identify the specific base substitutions induced by 2-AP that confer rifampicin resistance.

Materials:

  • Rifampicin-resistant colonies obtained from the previous experiment.

  • PCR reagents (Taq polymerase, dNTPs, primers for the rpoB gene)

  • DNA purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Isolate Genomic DNA: From individual rifampicin-resistant colonies, grow small overnight cultures and extract genomic DNA using a standard bacterial genomic DNA isolation protocol.

  • PCR Amplification of the rpoB Hotspot Region:

    • Design primers to amplify the region of the rpoB gene known to harbor mutations conferring rifampicin resistance.

    • Perform PCR using the isolated genomic DNA as a template.

    • Verify the PCR product by agarose gel electrophoresis.

  • Purify PCR Products: Purify the amplified rpoB fragments to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using one of the PCR primers.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type rpoB sequence to identify mutations.

    • Characterize the type of base substitution (e.g., A:T → G:C transition).

    • Compile the mutation spectrum by analyzing a significant number of independent mutants to determine the frequency of different types of substitutions at various sites.

Conclusion

This compound serves as a powerful tool for inducing transition mutations in E. coli, facilitating genetic research and studies on DNA repair. Its mutagenic action is a direct consequence of its ability to mispair with cytosine, a process that is significantly modulated by the cell's mismatch repair system. Understanding the quantitative aspects and the molecular pathways of 2-AP mutagenesis is essential for its effective application in research and for appreciating the intricate interplay between chemical mutagens and cellular DNA maintenance mechanisms. The experimental protocols provided herein offer a framework for the quantitative and qualitative assessment of 2-AP's mutagenic effects in E. coli.

References

Methodological & Application

Application Notes and Protocols for Studying DNA Polymerase Fidelity Using 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of DNA polymerases is crucial for the accurate replication and maintenance of the genome. Errors in DNA synthesis can lead to mutations and have been implicated in various diseases, including cancer. Therefore, the study of DNA polymerase fidelity is of paramount importance in basic research and for the development of novel therapeutics. 2-Aminopurine (2-AP), a fluorescent analog of adenine, serves as a powerful tool to probe the intricate mechanisms of DNA polymerase fidelity.[1][2] Its fluorescence is highly sensitive to the local environment, providing a real-time signal of molecular events such as DNA binding, conformational changes within the polymerase active site, and nucleotide incorporation.[1][3][4] This document provides detailed application notes and protocols for utilizing 2-AP in steady-state and pre-steady-state kinetic assays to elucidate the fidelity of DNA polymerases.

Principle of the 2-AP Fidelity Assay

This compound's utility in these assays stems from the quenching of its fluorescence when stacked within a double-stranded DNA helix. Upon binding of a DNA polymerase and the subsequent conformational changes associated with nucleotide binding and incorporation, the local environment of the 2-AP probe is altered, leading to a change in its fluorescence signal. This change can be monitored in real-time to dissect the various steps of the polymerase reaction cycle. By placing 2-AP at specific positions within a synthetic DNA primer-template, researchers can investigate different aspects of polymerase function. For instance, placing 2-AP in the template strand opposite the incoming nucleotide allows for the direct monitoring of events at the active site.

Key Applications

  • Determination of Kinetic Parameters: Quantify the kinetic parameters of correct and incorrect nucleotide incorporation, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), to assess the polymerase's substrate specificity.

  • Pre-Steady-State Kinetic Analysis: Investigate the rates of individual steps in the polymerization pathway, including dNTP binding, conformational changes, and the chemical step of nucleotide incorporation.

  • Detection of Conformational Changes: Monitor the conformational dynamics of the DNA polymerase-DNA complex during the catalytic cycle.

  • Screening for Fidelity Modulators: High-throughput screening of small molecules that may enhance or decrease the fidelity of DNA polymerases, which is relevant for drug development.

Data Presentation

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite this compound by DNA Polymerase Alpha

This table summarizes the kinetic parameters for the incorporation of dTMP (correct) and dCMP (incorrect) opposite a template this compound. The data demonstrates that the fidelity of DNA polymerase alpha in this context is primarily governed by differences in the affinity for the correct versus the incorrect nucleotide (Km discrimination), rather than differences in the maximal rate of incorporation (Vmax).

Incoming NucleotideKm (µM)Vmax (relative)Incorporation Frequency (relative to dTMP)Km Ratio (Km,dCMP / Km,dTMP)
dTMP1.2 ± 0.31.0125 ± 6
dCMP30 ± 51.0 ± 0.21/22

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of Nucleotide Incorporation Opposite 2-AP

This protocol is designed to determine the steady-state kinetic parameters (Km and Vmax) for the incorporation of a single nucleotide opposite a 2-AP residue in a primer-template DNA duplex.

Materials:

  • Purified DNA polymerase

  • Custom synthesized primer-template DNA with a 2-AP at the desired position in the template strand. The primer should be 5'-radiolabeled (e.g., with 32P) for visualization.

  • Deoxynucleoside triphosphates (dNTPs) of high purity

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA)

  • Quenching Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager and analysis software

Procedure:

  • Prepare the Reaction Mixtures: Prepare a series of reaction mixtures, each containing the DNA polymerase and the 5'-radiolabeled primer-template DNA in the reaction buffer. The concentration of the polymerase should be much lower than the concentration of the primer-template to ensure steady-state conditions.

  • Initiate the Reaction: Start the reaction by adding varying concentrations of the dNTP to be tested to each reaction mixture. Incubate at the optimal temperature for the DNA polymerase (e.g., 37°C).

  • Time Course and Quenching: At specific time points (e.g., 1, 2, 5, 10 minutes), take aliquots from each reaction and stop the reaction by adding them to the quenching solution.

  • Gel Electrophoresis: Separate the unextended primer from the extended product by denaturing polyacrylamide gel electrophoresis.

  • Data Acquisition and Analysis:

    • Visualize the radiolabeled DNA bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

    • Calculate the initial velocity of the reaction (rate of product formation) for each dNTP concentration.

    • Plot the initial velocity as a function of dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Pre-Steady-State Kinetic Analysis Using Stopped-Flow Fluorescence Spectroscopy

This protocol allows for the real-time monitoring of 2-AP fluorescence changes upon binding of DNA polymerase and a dNTP, providing insights into the rates of conformational changes and nucleotide incorporation.

Materials:

  • Purified DNA polymerase

  • Custom synthesized primer-template DNA with a 2-AP at the desired position.

  • Deoxynucleoside triphosphates (dNTPs) of high purity

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stopped-flow spectrofluorometer

Procedure:

  • Prepare the Reactant Solutions:

    • Syringe 1: Prepare a solution containing the DNA polymerase and the 2-AP labeled primer-template DNA in the reaction buffer.

    • Syringe 2: Prepare a solution containing the dNTP to be tested in the reaction buffer.

  • Set up the Stopped-Flow Instrument:

    • Set the excitation wavelength to 315 nm and the emission cutoff filter to >370 nm.

    • Equilibrate the instrument to the desired reaction temperature (e.g., 25°C).

  • Perform the Experiment:

    • Rapidly mix the contents of the two syringes in the stopped-flow instrument.

    • Record the change in 2-AP fluorescence over time. The data acquisition should be on a millisecond to second timescale.

  • Data Analysis:

    • The resulting fluorescence trace will show one or more kinetic phases.

    • Fit the data to a single or double exponential equation to obtain the observed rate constants (kobs) for each phase.

    • Repeat the experiment with varying concentrations of the dNTP.

    • Plot the kobs values as a function of dNTP concentration. The shape of this plot can provide information about the kinetic mechanism. For a simple two-step process (binding followed by a conformational change), the data can be fit to a hyperbolic equation to determine the elemental rate constants of the forward and reverse steps.

Mandatory Visualizations

Experimental Workflow for 2-AP Fluorescence-Based DNA Polymerase Fidelity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Synthesize 2-AP labeled primer-template DNA E1 Mix polymerase and 2-AP DNA (Syringe 1) P1->E1 P2 Purify DNA polymerase P2->E1 P3 Prepare reaction buffers and dNTP solutions P3->E1 E2 Load dNTP solution (Syringe 2) P3->E2 E3 Rapidly mix using stopped-flow instrument E1->E3 E2->E3 E4 Monitor fluorescence change over time E3->E4 A1 Fit fluorescence traces to exponential equations (k_obs) E4->A1 A2 Plot k_obs vs. [dNTP] A1->A2 A3 Determine kinetic parameters (k_pol, K_d) A2->A3 A4 Elucidate fidelity mechanism A3->A4

Caption: Workflow for studying DNA polymerase fidelity using 2-AP.

Logical Relationship of Steps in Pre-Steady-State Kinetic Analysis

G E E (Polymerase) ED E-D (Binary Complex) E->ED +D D D (DNA) D->ED N N (dNTP) EDN_open E-D-N (Open Ternary Complex) N->EDN_open ED->EDN_open +N EDN_closed E*-D-N (Closed Ternary Complex) EDN_open->EDN_closed k_conf_f EDN_closed->EDN_open k_conf_r ED_p E-D_p-PPi (Product Complex) EDN_closed->ED_p k_chem P Products (D_p + PPi) ED_p->P Release

Caption: Kinetic pathway of DNA polymerase nucleotide incorporation.

References

Application Notes and Protocols for Monitoring DNA Melting and Hybridization with 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP) is a fluorescent analog of adenine that serves as a powerful probe for investigating the structure, dynamics, and interactions of DNA.[1][2] Unlike the natural DNA bases, 2-AP exhibits significant fluorescence that is highly sensitive to its local environment.[1][3] Its fluorescence is strongly quenched when it is stacked with neighboring bases within a double-stranded DNA helix.[4] Disruption of this stacking, such as during DNA melting (denaturation) or upon binding of a protein that locally alters the DNA structure, leads to a significant increase in fluorescence intensity. This property makes 2-AP an invaluable tool for real-time monitoring of DNA hybridization and melting processes, as well as for studying DNA-protein interactions and the effects of potential drug candidates on DNA stability.

These application notes provide detailed protocols for utilizing 2-AP to monitor DNA melting and hybridization, along with quantitative data to aid in experimental design and data interpretation.

Principle of 2-AP Fluorescence in DNA

The fluorescence of 2-AP is governed by its interaction with adjacent nucleobases.

  • In single-stranded DNA (ssDNA) or as a free nucleoside: 2-AP is relatively unquenched and exhibits high fluorescence quantum yield.

  • In double-stranded DNA (dsDNA): The stacking interactions between 2-AP and its neighboring bases lead to efficient quenching of its fluorescence, resulting in a low fluorescence signal. The quenching mechanism can be static or dynamic, depending on the flanking bases.

The transition between the double-stranded (quenched) and single-stranded (fluorescent) states can be monitored by measuring the fluorescence intensity of 2-AP as a function of temperature or upon addition of a complementary DNA strand.

Quantitative Fluorescence Data of this compound

The following tables summarize the key fluorescence properties of 2-AP in various environments. These values can be used as a reference for experimental design and data analysis.

Table 1: Fluorescence Properties of this compound (2-AP) in Different Environments

EnvironmentExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Lifetime (τ)
Free 2-AP in aqueous solution~303-310 nm~370 nm~0.68~10-12 ns
2-AP in single-stranded DNA (ssDNA)~310 nm~370 nmModerately QuenchedMulti-exponential, with components ranging from picoseconds to nanoseconds
2-AP in double-stranded DNA (dsDNA)~310 nm~370 nmStrongly Quenched (10-100 fold reduction)Multi-exponential, dominated by short lifetime components (<5 ps to a few ns)

Table 2: Relative Fluorescence Intensity of 2-AP in Different DNA States

DNA State/ComplexRelative Fluorescence Intensity (Normalized to dsDNA)Reference
Double-stranded DNA (dsDNA)1.0Assumed baseline
Single-stranded DNA (ssDNA)~2-10
2-AP opposite an abasic siteSignificantly higher than in normal duplex
Enzyme-bound DNA (e.g., with DNA polymerase)Can be significantly enhanced (e.g., ~6-fold increase)

Signaling Pathway of 2-AP Fluorescence Change

The change in 2-AP fluorescence upon DNA melting or hybridization follows a distinct signaling pathway based on its conformational state.

G ssDNA Single-Stranded DNA (ssDNA) with 2-AP Unstacking Base Unstacking Hybridization Hybridization ssDNA->Hybridization dsDNA Double-Stranded DNA (dsDNA) with 2-AP Stacking Base Stacking Melting Melting (Denaturation) dsDNA->Melting HighFluorescence High Fluorescence Signal LowFluorescence Low Fluorescence Signal Stacking->LowFluorescence Unstacking->HighFluorescence Hybridization->dsDNA Melting->ssDNA

2-AP fluorescence signaling pathway.

Experimental Protocols

Protocol 1: Monitoring DNA Melting using 2-AP Fluorescence

This protocol describes how to perform a DNA melting curve experiment by monitoring the fluorescence of a 2-AP labeled oligonucleotide.

1. Materials and Reagents:

  • 2-AP labeled single-stranded DNA oligonucleotide (HPLC-purified)

  • Complementary unlabeled single-stranded DNA oligonucleotide (HPLC-purified)

  • Hybridization Buffer: e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0

  • Nuclease-free water

  • Fluorometer with temperature control or a real-time PCR machine with melting curve analysis capability

  • Quartz cuvettes or appropriate PCR plates

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis OligoPrep Prepare stock solutions of 2-AP labeled and complementary DNA Hybridization Mix equimolar amounts in hybridization buffer to form dsDNA OligoPrep->Hybridization Annealing Anneal the DNA duplex: Heat to 95°C for 5 min, then cool slowly to room temperature Hybridization->Annealing InstrumentSetup Set up fluorometer: Excitation ~310 nm, Emission ~370 nm Set temperature ramp (e.g., 25°C to 95°C at 1°C/min) Annealing->InstrumentSetup DataAcquisition Place sample in instrument and start the temperature ramp, recording fluorescence at each step InstrumentSetup->DataAcquisition Plotting Plot fluorescence intensity vs. temperature DataAcquisition->Plotting Normalization Normalize the melting curve Plotting->Normalization Derivative Calculate the first derivative of the melting curve (-dF/dT) Normalization->Derivative Tm Determine the melting temperature (Tm) from the peak of the derivative plot Derivative->Tm

Experimental workflow for DNA melting analysis.

3. Detailed Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized 2-AP labeled and complementary oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the precise concentration using UV-Vis spectrophotometry at 260 nm.

  • dsDNA Hybridization:

    • In a microcentrifuge tube, mix equimolar amounts of the 2-AP labeled and complementary oligonucleotides in hybridization buffer to a final concentration of 1 µM.

    • To anneal the strands, heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over at least one hour.

  • Fluorescence Measurement:

    • Set up the fluorometer or real-time PCR instrument. Set the excitation wavelength to ~310 nm and the emission wavelength to ~370 nm.

    • Program a temperature ramp from a starting temperature below the expected melting temperature (e.g., 25°C) to a temperature above the melting temperature (e.g., 95°C) with a ramp rate of 1°C per minute.

    • Transfer the annealed DNA sample to a quartz cuvette or the appropriate well of a PCR plate.

    • Initiate the temperature ramp and record the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the raw fluorescence intensity as a function of temperature.

    • Normalize the data to better visualize the transition.

    • Calculate the first derivative of the fluorescence with respect to temperature (-dF/dT).

    • The peak of the first derivative plot corresponds to the melting temperature (Tm) of the DNA duplex.

Protocol 2: Monitoring DNA Hybridization Kinetics using 2-AP Fluorescence

This protocol describes how to monitor the kinetics of DNA hybridization in real-time.

1. Materials and Reagents:

  • Same as Protocol 1.

  • Stopped-flow fluorescence spectrophotometer (optional, for very fast kinetics) or a standard fluorometer.

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled single-stranded oligonucleotide in hybridization buffer at twice the desired final concentration (e.g., 200 nM for a final concentration of 100 nM).

    • Prepare a solution of the complementary unlabeled single-stranded oligonucleotide in the same buffer at twice the desired final concentration.

  • Kinetic Measurement:

    • Equilibrate both solutions to the desired experimental temperature in the fluorometer.

    • Set the fluorometer to record fluorescence intensity over time with an excitation of ~310 nm and emission of ~370 nm.

    • To initiate the hybridization reaction, rapidly mix equal volumes of the two oligonucleotide solutions in the cuvette.

    • Immediately start recording the fluorescence intensity. The fluorescence will decrease as the two strands hybridize and the 2-AP becomes quenched.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The resulting decay curve can be fitted to a kinetic model (e.g., a second-order rate equation) to determine the hybridization rate constant.

Applications in Drug Development

  • Screening for DNA-binding compounds: Changes in the melting temperature (Tm) of 2-AP labeled DNA in the presence of a test compound can indicate binding. Stabilizing compounds will increase the Tm, while destabilizing compounds will decrease it.

  • Characterizing drug-DNA interactions: By placing the 2-AP probe at different positions within a DNA sequence, the local effects of a drug on DNA structure and stability can be investigated.

  • Studying enzyme inhibition: 2-AP can be used to monitor the activity of DNA-modifying enzymes in real-time. The effect of potential inhibitors on the enzyme's activity can be readily assessed by observing changes in the fluorescence signal.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Incorrect excitation/emission wavelengths.- Low concentration of labeled DNA.- Quenching by buffer components.- Verify instrument settings.- Increase DNA concentration.- Test a different buffer system.
Noisy melting curve - Low signal-to-noise ratio.- Photobleaching of the 2-AP probe.- Increase DNA concentration.- Reduce excitation light intensity or exposure time.
Multiple peaks in the derivative plot - Presence of multiple DNA conformations or secondary structures.- Sample heterogeneity.- Ensure proper annealing of the DNA duplex.- Verify the purity of the oligonucleotides by gel electrophoresis or HPLC.

By following these protocols and utilizing the provided data, researchers can effectively employ this compound as a versatile and sensitive fluorescent probe to gain valuable insights into the dynamics of DNA melting and hybridization, with broad applications in molecular biology and drug discovery.

References

Probing DNA Base Flipping by Methyltransferases with 2-Aminopurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferases (MTases) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (AdoMet), to a specific base within a DNA sequence. This process of DNA methylation is a fundamental epigenetic modification involved in the regulation of gene expression, DNA replication and repair, and chromatin structuring. A key mechanistic step for many DNA MTases is the "base flipping" of the target nucleotide out of the DNA helix and into the enzyme's catalytic pocket. Understanding this dynamic process is crucial for elucidating enzyme mechanisms and for the development of targeted therapeutic agents.

2-aminopurine (2-AP) is a fluorescent analog of adenine that serves as a powerful probe for investigating DNA-protein interactions, including base flipping.[1][2] When incorporated into a DNA duplex, the fluorescence of 2-AP is significantly quenched due to base stacking interactions with neighboring bases.[3][4][5] Upon enzymatic base flipping, the 2-AP is unstacked and moved into the enzyme's active site, resulting in a dramatic increase in its fluorescence intensity. This property allows for real-time monitoring of the base flipping event and can be used to determine the kinetics and thermodynamics of the interaction.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a probe to study DNA base flipping by methyltransferases.

Principle of the Assay

The core principle of this assay is the environmentally sensitive fluorescence of this compound.

  • In Duplex DNA (Quenched State): When 2-AP is integrated into a double-stranded DNA molecule, its fluorescence is efficiently quenched by the surrounding nucleobases through stacking interactions.

  • Base Flipping (Fluorescent State): Upon binding of a methyltransferase that employs a base-flipping mechanism, the 2-AP residue at the target site is rotated out of the DNA helix. This unstacking relieves the quenching, leading to a significant enhancement of fluorescence.

The change in fluorescence intensity can be monitored to study various aspects of the enzyme-DNA interaction.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound to probe DNA base flipping by different methyltransferases.

Table 1: Fluorescence Enhancement of 2-AP Upon Base Flipping by Methyltransferases

MethyltransferaseRecognition Sequence2-AP PositionFluorescence Enhancement (Fold Increase)Reference
M.HhaI (C5-cytosine)5'-GCGC-3'Replacing the target cytosine54-fold
M.TaqI (N6-adenine)5'-TCGA-3'Replacing the target adenine13-fold

Table 2: Fluorescence Properties of this compound

ConditionQuantum Yield (Φ)Lifetime (τ)Reference
Free 2-AP in aqueous solution~0.68~10 ns
2-AP incorporated in duplex DNASignificantly reducedMulti-exponential decay (ps to ns)

Experimental Protocols

Protocol 1: Preparation of 2-AP Containing DNA Duplexes
  • Oligonucleotide Synthesis: Synthesize single-stranded DNA oligonucleotides containing this compound at the desired position using standard phosphoramidite chemistry. The 2-AP phosphoramidite can be commercially sourced.

  • Purification: Purify the synthesized oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: Determine the concentration of the purified oligonucleotides by measuring the absorbance at 260 nm using a spectrophotometer. Use the appropriate extinction coefficient for the 2-AP containing strand.

  • Annealing: To form the DNA duplex, mix equimolar amounts of the 2-AP containing strand and its complementary strand in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

  • Heating and Cooling: Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper annealing.

  • Verification: Confirm the formation of the duplex by running a sample on a native polyacrylamide gel.

Protocol 2: Steady-State Fluorescence Measurements to Monitor Base Flipping
  • Instrumentation: Use a fluorometer capable of excitation at approximately 310 nm and measuring emission spectra from 340 nm to 450 nm. The emission maximum for 2-AP is around 370 nm.

  • Reaction Buffer: Prepare a suitable reaction buffer for the specific methyltransferase being studied. A general buffer could be 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 100 mM NaCl, 10% glycerol, and 7 mM 2-mercaptoethanol.

  • Initial Measurement: In a quartz cuvette, add the 2-AP labeled DNA duplex to the reaction buffer at a final concentration of ~500 nM. Record the baseline fluorescence emission spectrum.

  • Enzyme Addition: Add the purified methyltransferase to the cuvette at a desired concentration (e.g., 2 µM). It is recommended to titrate the enzyme to determine the optimal concentration.

  • Incubation: Incubate the reaction mixture for a sufficient time to allow for binding and base flipping (e.g., 5 minutes at 21°C).

  • Final Measurement: Record the fluorescence emission spectrum after the addition of the enzyme.

  • Data Analysis: Calculate the fold increase in fluorescence intensity at the emission maximum (~370 nm) by dividing the intensity after enzyme addition by the baseline intensity.

Protocol 3: Determination of Binding Affinity (Kd) by Fluorescence Titration
  • Experimental Setup: Prepare a series of reaction mixtures with a fixed concentration of the 2-AP labeled DNA duplex (e.g., 50 nM).

  • Enzyme Titration: Add increasing concentrations of the methyltransferase to each reaction mixture.

  • Equilibration: Allow each mixture to equilibrate for a set amount of time.

  • Fluorescence Measurement: Measure the fluorescence intensity at 370 nm for each sample.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the total enzyme concentration. Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic binding equation for tight binding) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesize 2-AP Oligo purification Purify Oligo synthesis->purification annealing Anneal Duplex purification->annealing setup Prepare Reaction Mix annealing->setup baseline Measure Baseline Fluorescence setup->baseline add_enzyme Add Methyltransferase baseline->add_enzyme measure_final Measure Final Fluorescence add_enzyme->measure_final calc_fold Calculate Fold Increase measure_final->calc_fold plot_data Plot Titration Curve measure_final->plot_data fit_kd Determine Kd plot_data->fit_kd

Caption: Experimental workflow for studying base flipping.

Caption: Mechanism of 2-AP fluorescence change.

Applications in Drug Development

The this compound base flipping assay is a valuable tool in drug discovery and development for targeting DNA methyltransferases.

  • High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of small molecule libraries to identify inhibitors of methyltransferase activity or DNA binding.

  • Mechanism of Action Studies: For identified inhibitors, this assay can help to elucidate their mechanism of action, for instance, by determining if they prevent DNA binding, base flipping, or the catalytic step.

  • Enzyme Kinetics: The ability to monitor base flipping in real-time using stopped-flow fluorescence allows for detailed kinetic analysis of the enzymatic reaction and the effect of inhibitors on kinetic parameters.

Concluding Remarks

The use of this compound as a fluorescent probe provides a robust and sensitive method for studying the phenomenon of DNA base flipping by methyltransferases. The protocols and data presented here offer a solid foundation for researchers to apply this technique in their own studies, from basic mechanistic investigations to drug discovery efforts. The direct, real-time nature of the fluorescence signal offers significant advantages over more laborious techniques, making it an indispensable tool in the field of epigenetics and enzyme kinetics.

References

Investigating Protein-Nucleic Acid Interactions Using 2-Aminopurine Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the dynamics and kinetics of these interactions is paramount to understanding fundamental biology and to the development of novel therapeutics. 2-Aminopurine (2-AP), a fluorescent analog of adenine, has emerged as a powerful and minimally disruptive probe for real-time monitoring of these interactions.[1][2]

2-AP's utility stems from its environmental sensitivity; its fluorescence is significantly quenched when stacked within a DNA or RNA duplex but exhibits a marked increase upon local conformational changes, such as unstacking or base flipping, often induced by protein binding.[1][3][4] This property allows for the direct observation of binding events, conformational transitions, and enzymatic activity. Unlike larger extrinsic fluorophores, the structural similarity of 2-AP to adenine ensures that its incorporation into nucleic acids typically does not significantly perturb the native structure or interaction thermodynamics.

This document provides detailed application notes and experimental protocols for utilizing this compound fluorescence to investigate protein-nucleic acid interactions, catering to researchers in molecular biology, biochemistry, and drug discovery.

Principle of this compound Fluorescence

This compound is an isomer of adenine, differing only in the position of the exocyclic amine group. This seemingly minor structural change confers a dramatically higher fluorescence quantum yield compared to the natural bases. The core principle behind its use as a probe lies in the modulation of its fluorescence by its immediate microenvironment.

  • Fluorescence Quenching: When incorporated into a DNA or RNA strand, the fluorescence of 2-AP is efficiently quenched by stacking interactions with neighboring bases. This quenching is a result of electronic interactions between the purine rings.

  • Fluorescence Enhancement: Any process that disrupts this base stacking, such as local melting of the duplex, base flipping by an enzyme, or protein-induced bending, leads to an increase in 2-AP fluorescence. This change in fluorescence intensity provides a direct and sensitive readout of the interaction.

The excitation maximum of 2-AP is around 310-320 nm, and its emission maximum is near 370 nm, allowing for selective excitation without significant interference from protein tryptophan and tyrosine residues.

Key Applications

The versatility of 2-AP fluorescence lends itself to a variety of experimental approaches to characterize protein-nucleic acid interactions:

  • Equilibrium Binding Studies: To determine the binding affinity (dissociation constant, Kd) of a protein for a specific nucleic acid sequence.

  • Kinetic Studies: To measure the rates of association (kon) and dissociation (koff) of protein-nucleic acid complexes.

  • Conformational Change Analysis: To detect and characterize structural rearrangements in the nucleic acid upon protein binding.

  • Enzyme Activity Assays: To monitor the real-time activity of nucleic acid-modifying enzymes such as polymerases, helicases, and methyltransferases.

Experimental Protocols

Protocol 1: Determination of Equilibrium Binding Affinity (Kd) by Fluorescence Titration

This protocol describes how to measure the dissociation constant (Kd) of a protein-DNA interaction by monitoring the change in 2-AP fluorescence upon protein titration.

Materials:

  • 2-AP labeled single-stranded DNA or RNA oligonucleotide

  • Complementary unlabeled single-stranded DNA or RNA oligonucleotide

  • Purified protein of interest

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Nucleic Acid Annealing:

    • Resuspend the 2-AP labeled and unlabeled complementary oligonucleotides in the binding buffer.

    • Mix equimolar amounts of the complementary strands.

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to facilitate proper annealing.

  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled nucleic acid duplex in the binding buffer at a fixed concentration (typically in the low nanomolar range, e.g., 50 nM).

    • Prepare a concentrated stock solution of the purified protein in the same binding buffer.

  • Fluorescence Measurement:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for 2-AP (e.g., Excitation: 315 nm, Emission: 370 nm).

    • Place the nucleic acid solution in the quartz cuvette and record the initial fluorescence intensity (F0).

    • Add increasing concentrations of the protein to the cuvette, mixing thoroughly after each addition.

    • Allow the system to equilibrate for a few minutes after each addition before recording the fluorescence intensity (F).

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (Vtotal / Vinitial).

    • Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / (Fmax - F0)) against the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_na Prepare 2-AP labeled nucleic acid duplex measure_f0 Measure initial fluorescence (F0) prep_na->measure_f0 prep_prot Prepare purified protein solution titrate Titrate with increasing [Protein] prep_prot->titrate measure_f0->titrate measure_f Measure fluorescence (F) after each addition titrate->measure_f plot Plot ΔF vs. [Protein] measure_f->plot fit Fit data to binding model plot->fit kd Determine Kd fit->kd

Figure 1. Workflow for determining equilibrium binding affinity using 2-AP fluorescence titration.

Protocol 2: Measurement of Association and Dissociation Kinetics using Stopped-Flow Fluorescence

This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of protein-nucleic acid binding and dissociation.

Materials:

  • 2-AP labeled nucleic acid duplex

  • Purified protein of interest

  • Unlabeled "trap" nucleic acid (identical sequence to the labeled duplex) for dissociation experiments

  • Binding Buffer

  • Stopped-flow fluorescence spectrophotometer

Procedure:

A. Association Rate (kon):

  • Sample Loading:

    • Load one syringe of the stopped-flow instrument with the 2-AP labeled nucleic acid duplex (e.g., 100 nM final concentration).

    • Load the other syringe with the protein at various concentrations (e.g., 0.5 µM to 5 µM final concentration).

  • Rapid Mixing and Data Acquisition:

    • Rapidly mix the contents of the two syringes.

    • Monitor the increase in 2-AP fluorescence over time (milliseconds to seconds).

    • Collect multiple kinetic traces for each protein concentration.

  • Data Analysis:

    • Average the kinetic traces for each protein concentration.

    • Fit the resulting curves to a single or double exponential equation to obtain the observed rate constant (kobs) for each protein concentration.

    • Plot kobs versus the protein concentration. The slope of this linear plot will be the association rate constant (kon).

B. Dissociation Rate (koff):

  • Complex Pre-formation:

    • Incubate the 2-AP labeled nucleic acid duplex with a stoichiometric amount of the protein to pre-form the complex.

  • Sample Loading:

    • Load one syringe with the pre-formed protein-nucleic acid complex.

    • Load the other syringe with a high concentration of the unlabeled trap nucleic acid.

  • Rapid Mixing and Data Acquisition:

    • Rapidly mix the two solutions. The trap will bind to any dissociated protein, preventing re-association with the labeled nucleic acid.

    • Monitor the decrease in 2-AP fluorescence over time.

  • Data Analysis:

    • Fit the decay curve to a single exponential equation to determine the dissociation rate constant (koff).

cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) mix_kon Mix 2-AP DNA + Protein monitor_kon Monitor Fluorescence Increase mix_kon->monitor_kon fit_kon Fit to get k_obs monitor_kon->fit_kon plot_kon Plot k_obs vs [Protein] fit_kon->plot_kon kon kon = slope plot_kon->kon preform Pre-form 2-AP DNA -Protein Complex mix_koff Mix Complex + Trap DNA preform->mix_koff monitor_koff Monitor Fluorescence Decrease mix_koff->monitor_koff fit_koff Fit to get k_off monitor_koff->fit_koff koff k_off fit_koff->koff

Figure 2. Experimental workflows for determining association and dissociation rates.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparison and interpretation. The following tables provide examples of how to present data from 2-AP fluorescence experiments.

Table 1: Equilibrium Binding Parameters for Protein X Binding to Different DNA Substrates

DNA SubstrateKd (nM)Maximum Fluorescence Change (ΔFmax, a.u.)Hill Coefficient (n)
Wild-Type Sequence150 ± 202500 ± 1501.1 ± 0.1
Mismatch Sequence800 ± 501800 ± 1000.9 ± 0.2
Abasic Site50 ± 103500 ± 2001.0 ± 0.1

Table 2: Kinetic Parameters for the Interaction of Protein Y with DNA

Conditionkon (x 107 M-1s-1)koff (s-1)Kd (calculated, nM)
Low Salt (50 mM NaCl)2.5 ± 0.30.05 ± 0.0120
High Salt (200 mM NaCl)0.8 ± 0.10.20 ± 0.03250
+ Competitor Molecule1.2 ± 0.20.10 ± 0.0283

Concluding Remarks

This compound fluorescence spectroscopy offers a robust and sensitive method for the detailed investigation of protein-nucleic acid interactions. The protocols and data presentation formats provided here serve as a guide for researchers to design and execute experiments that can yield valuable insights into the thermodynamics, kinetics, and conformational dynamics of these fundamental biological processes. The minimal perturbation of this intrinsic probe makes it an invaluable tool in the arsenal of molecular biologists, biochemists, and drug development professionals.

References

Unveiling DNA Dynamics: A Guide to Time-Resolved Fluorescence Spectroscopy of 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine, serves as a powerful and minimally disruptive probe for investigating the structure, dynamics, and interactions of DNA.[1][2] Its fluorescence properties, particularly its lifetime and quantum yield, are exquisitely sensitive to its local environment, making it an ideal tool for studying phenomena such as DNA melting, protein-DNA interactions, and the formation of non-canonical DNA structures.[3][4] When incorporated into a DNA strand, the fluorescence of 2-AP is significantly quenched by stacking interactions with neighboring bases.[5] This quenching provides a direct readout of the conformational state of the DNA at the site of the probe. Time-resolved fluorescence spectroscopy, especially Time-Correlated Single Photon Counting (TCSPC), is the premier technique for elucidating the complex photophysics of 2-AP in DNA, allowing for the resolution of distinct conformational substates through the analysis of its multi-exponential fluorescence decay.

Principle of the Technique

The fundamental principle behind using time-resolved fluorescence of 2-AP in DNA lies in the relationship between its excited-state lifetime and its conformation within the DNA duplex. In an unstacked or solvent-exposed conformation, 2-AP exhibits a long fluorescence lifetime, similar to that of the free nucleoside in solution. Conversely, when 2-AP is well-stacked with adjacent bases, non-radiative decay pathways are enhanced, leading to a significant reduction in its fluorescence lifetime.

In a dynamic DNA environment, 2-AP can exist in a range of conformations, from fully stacked to fully unstacked. This conformational heterogeneity results in a multi-exponential fluorescence decay, where each decay component corresponds to a population of 2-AP molecules in a distinct microenvironment. By analyzing the lifetimes and amplitudes of these decay components, one can gain quantitative insights into the distribution and dynamics of different DNA conformations.

Quantitative Data Summary

The fluorescence properties of this compound are highly dependent on its context. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference
Quantum Yield (Φ)
Free 2-AP in aqueous solution0.68Neutral pH
Incorporated in single-stranded DNA~0.01 - 0.1Varies with sequence
Incorporated in double-stranded DNA~0.005 - 0.05Varies with sequence and stacking
Fluorescence Lifetime (τ)
Free 2-AP in aqueous solution~10-12 ns (mono-exponential)Neutral pH

Table 1: Photophysical Properties of this compound (2-AP)

DNA ContextLifetime Component (τ)InterpretationReference
Single-Stranded DNA A mixture of short (<1 ns) and long (~2-10 ns) componentsRepresents a dynamic equilibrium between transiently stacked and unstacked conformations.
Double-Stranded DNA Typically requires four exponential components for an adequate fit:
τ1: < 100 psFully stacked 2-AP, strong quenching.
τ2: ~0.5 - 2 nsPartially stacked conformations.
τ3: ~2 - 5 nsLoosely stacked or "end-fraying" conformations.
τ4: ~8 - 12 nsFully unstacked, solvent-exposed 2-AP (resembles free 2-AP). The amplitude of this component is often related to the degree of DNA "breathing" or local melting.

Table 2: Typical Fluorescence Lifetime Components of 2-AP in DNA

Quencher (Natural Nucleoside Monophosphate)Dynamic Quenching Rate Constant (kq) (x 10^9 M⁻¹s⁻¹)Reference
GMPHigh
AMPModerate
CMPLow
dTMPLow

Table 3: Dynamic Quenching of 2-AP Fluorescence by Natural Nucleotides in Solution

Experimental Protocols

Sample Preparation
  • Oligonucleotide Synthesis and Purification:

    • Synthesize DNA oligonucleotides containing 2-AP at the desired position using standard phosphoramidite chemistry.

    • Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

    • Verify the mass of the purified oligonucleotides using mass spectrometry.

  • Duplex Formation:

    • To form double-stranded DNA, mix the 2-AP containing strand with its complementary strand in a 1:1 or a slight excess (e.g., 1:1.1) molar ratio.

    • The annealing buffer typically contains a salt concentration that mimics physiological conditions (e.g., 100 mM NaCl) and a buffering agent to maintain a stable pH (e.g., 10 mM sodium phosphate or Tris-HCl, pH 7.0-7.5).

    • Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing structures.

    • Slowly cool the solution to room temperature over several hours to ensure proper annealing of the duplex.

  • Sample Concentration and Buffer:

    • The final concentration of the DNA sample for TCSPC measurements is typically in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

    • The buffer should be chosen carefully to be non-fluorescent and to maintain the stability of the DNA structure. Common buffers include phosphate and Tris-based buffers. Note that some buffers can quench 2-AP fluorescence.

Time-Correlated Single Photon Counting (TCSPC) Measurement
  • Instrumentation Setup:

    • A typical TCSPC setup consists of a pulsed light source, a sample holder, emission optics, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and TCSPC electronics.

    • Excitation Source: A picosecond pulsed laser or a light-emitting diode (LED) is used for excitation. The excitation wavelength should be chosen to selectively excite 2-AP without exciting the natural DNA bases, typically in the range of 310-320 nm.

    • Emission Wavelength: The fluorescence emission is typically collected at the peak of the 2-AP emission spectrum, which is around 370 nm. An emission monochromator or a bandpass filter is used to select the desired wavelength.

    • Polarization: Magic angle conditions (54.7°) for the emission polarizer with respect to the vertically polarized excitation light should be used to eliminate artifacts from rotational diffusion.

  • Data Acquisition:

    • Acquire the fluorescence decay profile of the 2-AP containing DNA sample.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for accurate deconvolution of the sample decay.

    • Collect photons until a sufficient number of counts are in the peak channel (e.g., 10,000-20,000 counts) to ensure good statistical accuracy.

    • The data collection should be performed at a controlled temperature, as DNA conformation and dynamics are temperature-dependent.

Data Analysis
  • Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument response function. Deconvolution is performed using iterative reconvolution software.

  • Multi-exponential Fitting: The fluorescence decay of 2-AP in DNA is typically fit to a sum of exponentials: I(t) = Σ αi * exp(-t/τi) where I(t) is the fluorescence intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.

  • Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.

  • Interpretation: The obtained lifetimes (τi) and their corresponding amplitudes (αi) are interpreted in the context of different conformational states of 2-AP within the DNA, as outlined in Table 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Annealing Duplex Annealing Oligo_Synth->Annealing Buffer_Prep Buffer & Concentration Adjustment Annealing->Buffer_Prep Inst_Setup Instrument Setup (Excitation/Emission λ) Buffer_Prep->Inst_Setup Data_Acq Data Acquisition (Sample & IRF) Inst_Setup->Data_Acq Deconvolution Deconvolution with IRF Data_Acq->Deconvolution Fitting Multi-exponential Fitting Deconvolution->Fitting Interpretation Interpretation of Lifetimes & Amplitudes Fitting->Interpretation

Figure 1: Experimental workflow for time-resolved fluorescence spectroscopy of 2-AP in DNA.

excited_state_pathways cluster_decay Decay Pathways GS Ground State (2-AP) ES Excited State (2-AP*) GS->ES Excitation (310-320 nm) Fluorescence Fluorescence (τ ~10 ns) ES->Fluorescence Radiative Decay Stacked Stacked Conformation (τ < 1 ns) ES->Stacked Non-radiative Decay (Efficient Quenching) Unstacked Unstacked Conformation (τ ~2-10 ns) ES->Unstacked Non-radiative Decay (Less Efficient Quenching) Fluorescence->GS Stacked->GS Unstacked->GS

Figure 2: Excited-state decay pathways of this compound in a DNA environment.

data_analysis_flow Raw_Data Raw TCSPC Data (Sample & IRF) Deconvolution Iterative Reconvolution Raw_Data->Deconvolution Fit_Model Select Multi-exponential Model (e.g., n=4) Deconvolution->Fit_Model Fitting Fit Deconvoluted Data Fit_Model->Fitting Goodness_of_Fit Assess Goodness of Fit (χ², Residuals) Fitting->Goodness_of_Fit Goodness_of_Fit->Fit_Model Fit is poor Results Extracted Parameters (τi, αi) Goodness_of_Fit->Results Fit is good Interpretation Relate to DNA Conformations (Stacked vs. Unstacked) Results->Interpretation

References

Application Notes and Protocols: Utilizing 2-Aminopurine to Interrogate DNA Mismatches and Lesions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP) is a fluorescent analog of adenine that serves as a powerful and versatile probe for investigating DNA structure, dynamics, and interactions.[1][2][3] Its fluorescence is highly sensitive to its local environment, making it an invaluable tool for detecting subtle conformational changes within the DNA duplex, such as those arising from base mismatches and lesions.[4][5] When incorporated into a DNA strand, the fluorescence of 2-AP is significantly quenched due to base stacking interactions with neighboring bases. Any disruption to this stacking, as caused by a mismatch or lesion, results in a detectable increase in fluorescence intensity and changes in fluorescence lifetime. This principle allows for the development of sensitive assays to identify and characterize DNA damage and to study the mechanisms of DNA repair enzymes.

These application notes provide a comprehensive overview of the use of 2-AP in detecting DNA mismatches and lesions, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.

Principle of Detection

The utility of 2-AP as a probe is rooted in the quenching of its intrinsic fluorescence upon incorporation into the DNA double helix. This quenching is primarily due to stacking interactions with adjacent bases. The presence of a DNA mismatch or lesion disrupts the local helical structure, leading to a reduction in base stacking around the 2-AP probe. This "unstacking" alleviates the quenching and results in a significant increase in fluorescence emission.

The fluorescence properties of 2-AP, including its quantum yield and lifetime, are exquisitely sensitive to its immediate surroundings. For instance, the degree of quenching varies depending on the identity of the neighboring bases, with purines generally causing more significant quenching than pyrimidines. Mismatches, abasic sites, and other lesions alter the local conformation and dynamics of the DNA, which can be precisely monitored by observing the changes in 2-AP's fluorescence.

Data Presentation

Table 1: Photophysical Properties of this compound (2-AP)
PropertyValueConditionsReference
Excitation Maximum (λex)~305-310 nmAqueous solution
Emission Maximum (λem)~370 nmAqueous solution
Quantum Yield (Φ)~0.65-0.68Free nucleoside in aqueous solution
Fluorescence Lifetime (τ)~10-12 nsFree nucleoside in aqueous solution
Fluorescence Lifetime (τ)50 ps - 8 nsIncorporated in DNA
Table 2: Environmental Effects on 2-AP Fluorescence in DNA
ConditionEffect on 2-AP FluorescenceMechanismReference
Base Stacking Quenching (decreased intensity and lifetime)Static and dynamic quenching through interactions with neighboring bases.
Mismatched Base Pair Increased fluorescenceDisruption of local base stacking, reducing quenching.
Abasic Site Significantly increased fluorescenceMajor disruption of helical structure and base stacking.
Enzyme Binding (e.g., DNA Methyltransferase) Dramatically increased fluorescence (up to 54-fold)Base flipping, where the 2-AP is removed from the DNA helix.
Increased Temperature Increased fluorescenceMelting of the duplex and unstacking of bases.

Experimental Protocols

Protocol 1: General Procedure for Detecting DNA Mismatches Using 2-AP

This protocol outlines the fundamental steps for a steady-state fluorescence assay to detect a base mismatch in a DNA duplex.

1. Materials and Reagents:

  • Custom DNA oligonucleotides (one containing a 2-AP substitution at the desired position, and a complementary strand with or without a mismatch).
  • Nuclease-free water.
  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
  • Fluorometer.
  • Quartz cuvettes.

2. Oligonucleotide Design and Synthesis:

  • Design a pair of complementary oligonucleotides. The probe strand should contain a 2-AP residue at a position adjacent to or opposite the suspected mismatch.
  • Synthesize and purify the oligonucleotides using standard phosphoramidite chemistry.

3. DNA Annealing:

  • Resuspend the purified oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
  • In a PCR tube, mix the 2-AP containing strand and the complementary strand in a 1:1.2 molar ratio in annealing buffer. The slight excess of the non-fluorescent strand ensures all the probe strand is in a duplex form.
  • Heat the mixture to 95°C for 5 minutes.
  • Allow the mixture to slowly cool to room temperature over several hours to ensure proper annealing.

4. Fluorescence Measurement:

  • Set the fluorometer with an excitation wavelength of 310 nm and record the emission spectrum from 340 nm to 450 nm. The peak emission should be around 370 nm.
  • Dilute the annealed DNA duplex to a final concentration of 1 µM in the annealing buffer in a quartz cuvette.
  • Measure the fluorescence intensity of the perfectly matched duplex (control) and the mismatched duplex.
  • An increase in fluorescence intensity for the mismatched duplex compared to the control indicates the presence of a mismatch.

5. Data Analysis:

  • Calculate the fold-change in fluorescence intensity by dividing the intensity of the mismatched sample by the intensity of the perfectly matched sample.
  • The magnitude of the fluorescence increase can provide information about the degree of local DNA distortion caused by the mismatch.

Protocol 2: Time-Resolved Fluorescence Measurement to Characterize DNA Lesions

Time-resolved fluorescence provides more detailed information about the conformational heterogeneity of DNA containing a lesion.

1. Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system.
  • Pulsed laser source with an excitation wavelength of ~310 nm.

2. Sample Preparation:

  • Prepare annealed DNA duplexes containing 2-AP adjacent to or opposite a specific lesion, as described in Protocol 1.

3. Data Acquisition:

  • Equilibrate the sample at the desired temperature in the TCSPC instrument.
  • Collect fluorescence decay data by exciting the sample at 310 nm and monitoring the emission at 370 nm.
  • Acquire data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.

4. Data Analysis:

  • Fit the fluorescence decay curve to a multi-exponential decay model using appropriate software. The decay of 2-AP in DNA is often complex and may require three or four exponential components to achieve a good fit.
  • The resulting lifetimes (τ) and their corresponding amplitudes (α) provide information about the different conformational states of the 2-AP probe. Shorter lifetimes are associated with more stacked (quenched) states, while longer lifetimes correspond to less stacked (more fluorescent) states.
  • Compare the lifetime components and their amplitudes for DNA with and without the lesion to characterize the conformational changes induced by the lesion.

Visualizations

G Mechanism of 2-AP Fluorescence in DNA cluster_0 Well-Stacked DNA Duplex cluster_1 DNA with Mismatch/Lesion 2-AP_stacked 2-AP Incorporated in DNA Helix Quenching Base Stacking Interaction 2-AP_stacked->Quenching Strong Interaction Low_Fluorescence Low Fluorescence (Quenched State) Quenching->Low_Fluorescence 2-AP_unstacked 2-AP at Mismatch/Lesion Site Unstacking Disruption of Stacking 2-AP_unstacked->Unstacking Weak Interaction High_Fluorescence High Fluorescence (Unquenched State) Unstacking->High_Fluorescence Excitation Excitation at ~310 nm Excitation->2-AP_stacked Excitation->2-AP_unstacked G Experimental Workflow for Mismatch Detection Start Oligonucleotide Synthesis (with 2-AP) Annealing Anneal Probe and Target Strands Start->Annealing Sample_Prep Prepare Matched and Mismatched Duplexes Annealing->Sample_Prep Measurement Fluorescence Measurement (Excitation at 310 nm) Sample_Prep->Measurement Analysis Compare Fluorescence Intensity Measurement->Analysis Conclusion Mismatch Detected if Fluorescence is Higher Analysis->Conclusion G Logical Relationship of 2-AP Signal and DNA State DNA_State State of DNA Duplex Matched Perfectly Matched DNA_State->Matched Mismatched Contains Mismatch/Lesion DNA_State->Mismatched Stacking Strong Base Stacking Matched->Stacking Unstacking Disrupted Base Stacking Mismatched->Unstacking Fluorescence 2-AP Fluorescence Signal Stacking->Fluorescence Unstacking->Fluorescence Low_F Low Intensity / Short Lifetime Fluorescence->Low_F if stacked High_F High Intensity / Long Lifetime Fluorescence->High_F if unstacked

References

Troubleshooting & Optimization

how to minimize photobleaching of 2-aminopurine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 2-aminopurine (2-AP) during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (2-AP) signal is fading rapidly during my experiment. What is happening?

A1: You are likely observing photobleaching, which is the irreversible photochemical destruction of the 2-AP fluorophore upon exposure to excitation light.[1][2][3] This process is a common challenge in fluorescence microscopy and spectroscopy. The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the excitation wavelength, and the local chemical environment of the 2-AP molecule.[1]

Q2: What are the primary causes of 2-AP photobleaching?

A2: The primary causes of photobleaching for most fluorophores, including 2-AP, are:

  • High-intensity illumination: Using excessive laser or lamp power accelerates the rate of photodamage.[1]

  • Prolonged exposure to light: The longer the 2-AP molecule is exposed to excitation light, the more likely it is to be photobleached.

  • Presence of molecular oxygen: During the fluorescence process, excited fluorophores can interact with molecular oxygen to generate reactive oxygen species (ROS). These highly reactive molecules can then chemically damage the 2-AP, rendering it non-fluorescent.

  • Sub-optimal environmental conditions: Factors such as the pH and composition of your buffer can influence the photostability of 2-AP.

Q3: How does the local environment of 2-AP within a DNA or RNA strand affect its photostability?

A3: The fluorescence properties of 2-AP are highly sensitive to its local environment. When incorporated into a nucleic acid duplex, its fluorescence is often quenched due to stacking interactions with neighboring bases. While this quenching is a key feature for its use as a structural probe, the altered electronic interactions may also influence its susceptibility to photobleaching. The specific neighboring bases and the overall conformation of the nucleic acid can therefore impact how quickly 2-AP photobleaches.

Q4: Are there specific buffer components I should avoid to minimize 2-AP fluorescence quenching and potential photobleaching?

A4: Yes, some common buffer components can quench 2-AP fluorescence. For instance, phosphate, carbonate, MOPS, and HEPES buffers have been shown to cause significant fluorescence quenching of 2-AP, while TRIS buffer has a negligible effect. This quenching is due to excited-state interactions between 2-AP and the buffer molecules. While not directly equivalent to photobleaching, such quenching reduces your starting signal and may indicate an environment that is less favorable for the fluorophore's stability.

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to reduce photobleaching. Most antifade reagents are reactive oxygen species (ROS) scavengers that protect the fluorophore by removing the damaging ROS from the local environment. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO). There are also commercially available antifade mounting media such as VECTASHIELD and ProLong Gold that are effective at preserving fluorescence signals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of 2-AP fluorescence signal. High illumination intensity.Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.
Prolonged exposure time.Minimize the duration of exposure during image acquisition. Use the transmitted light to locate the region of interest before switching to fluorescence imaging.
Presence of oxygen.Use an antifade mounting medium containing an oxygen scavenging system. For live-cell imaging, consider using an oxygen scavenging system like glucose oxidase and catalase in your imaging buffer.
Low initial 2-AP fluorescence intensity. Quenching by buffer components.If possible, switch to a buffer that does not quench 2-AP fluorescence, such as TRIS buffer.
Stacking interactions in nucleic acids.This is an intrinsic property of 2-AP when incorporated into DNA or RNA. Ensure your detection system is sensitive enough for the quenched signal.
Inconsistent fluorescence signal between experiments. Variations in sample preparation.Standardize your sample preparation protocol, including the concentration of 2-AP labeled molecules and the mounting procedure.
Different illumination settings.Always use the same illumination settings (laser power, exposure time, etc.) for comparable experiments.
Degradation of antifade reagent.Store antifade reagents properly, protected from light and at the recommended temperature. Prepare fresh working solutions as needed.

Quantitative Data Summary

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key quantitative data.

Parameter Condition Value Reference
Quantum Yield In aqueous solution0.68
In nonpolar solvents (cyclohexane)0.010
Incorporated into DNAReduced (quenched by base stacking)
Fluorescence Lifetime Isolated molecule77 ps
In aqueous solution (monoexponential decay)~9.3 - 11.8 ns
In DNA duplexes (multiexponential decay)Typically four components: <100 ps, ~0.5 ns, ~2 ns, and ~10 ns
Excitation Maximum In aqueous solution~303-310 nm
Emission Maximum In aqueous solution~370 nm

Experimental Protocols

Protocol 1: Minimizing Photobleaching through Optimized Imaging Settings

This protocol outlines the steps to optimize image acquisition parameters to reduce photobleaching.

  • Sample Preparation: Prepare your sample containing 2-AP labeled nucleic acids as per your experimental protocol. Mount the sample using an appropriate antifade mounting medium (see Protocol 2).

  • Locate Region of Interest (ROI):

    • Whenever possible, use transmitted light (e.g., brightfield or DIC) to find the desired field of view.

    • This minimizes the exposure of your ROI to the fluorescence excitation light before image acquisition.

  • Set Initial Excitation Intensity:

    • Start with the lowest possible laser power or lamp intensity.

    • If your microscope has neutral density filters, use them to reduce the illumination intensity.

  • Determine Optimal Exposure Time:

    • Adjust the camera exposure time to obtain a signal with a good signal-to-noise ratio.

    • Avoid saturating the detector.

  • Acquire Images:

    • Acquire images of your ROI.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your process of interest.

    • Use a shutter to block the excitation light path between acquisitions.

  • Create a Photobleaching Curve (Optional but Recommended for Quantitative Studies):

    • Continuously image a representative ROI using your chosen acquisition settings.

    • Measure the decrease in fluorescence intensity over time.

    • This curve can be used to normalize your experimental data for the effects of photobleaching.

Protocol 2: Using a Commercial Antifade Mounting Medium

This protocol describes the general steps for using a commercial antifade mounting medium for fixed samples.

  • Final Sample Wash: After the final step of your staining protocol, wash the sample (e.g., cells on a coverslip) with phosphate-buffered saline (PBS) or a suitable buffer.

  • Remove Excess Buffer: Carefully remove as much of the final wash buffer as possible without allowing the sample to dry out. You can do this by gently aspirating the liquid or by touching the edge of the coverslip to a kimwipe.

  • Apply Antifade Medium:

    • Dispense a small drop of the antifade mounting medium (e.g., VECTASHIELD or ProLong Gold) onto the microscope slide.

    • Carefully lower the coverslip with the sample facing down onto the drop of mounting medium. Avoid introducing air bubbles.

  • Seal the Coverslip (Optional but Recommended for Long-Term Storage):

    • For non-hardening mounting media, you can seal the edges of the coverslip with clear nail polish or a plastic sealant to prevent the medium from evaporating.

    • Hard-setting mounting media will cure and immobilize the coverslip.

  • Curing and Storage:

    • Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.

    • Store the slides at 4°C, protected from light.

Visualizations

Photobleaching_Pathway cluster_bleaching Photobleaching S0 Ground State (S0) 2-AP S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) Bleached Photobleached 2-AP (Non-fluorescent) S1->S0 Fluorescence Emission Fluorescence Fluorescence S1->Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing O2 Oxygen (O2) T1->O2 ROS Reactive Oxygen Species (ROS) ROS->S0 Chemical Reaction O2->ROS Energy Transfer

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Staining Labeling with 2-AP Washing Final Wash Steps Staining->Washing Mounting Mount with Antifade Reagent Washing->Mounting Locate_ROI Locate ROI with Transmitted Light Mounting->Locate_ROI Set_Params Set Minimal Illumination & Exposure Locate_ROI->Set_Params Acquire Acquire Image(s) Set_Params->Acquire Analysis Quantitative Analysis Acquire->Analysis Correction Normalize for Photobleaching Analysis->Correction Optional

Caption: Workflow for minimizing photobleaching during fluorescence imaging experiments.

References

Technical Support Center: Correcting for Inner Filter Effects in 2-Aminopurine Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopurine (2-AP) fluorescence spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and correct for inner filter effects (IFE) in your experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a non-linear relationship between the fluorescence intensity and the concentration of the fluorophore.[1] This phenomenon arises from the absorption of excitation and/or emitted light by molecules in the sample, leading to an underestimation of the true fluorescence signal.

Q2: What are the types of inner filter effects?

A2: There are two types of inner filter effects:

  • Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the fluorophore or other molecules in the solution before it can reach the region of the cuvette that is monitored by the detector. This is particularly problematic at high sample concentrations.

  • Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by the fluorophore or other molecules in the sample before it reaches the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the sample components.

Q3: What are the common causes of inner filter effects in this compound (2-AP) spectroscopy?

A3: In 2-AP spectroscopy, inner filter effects can be caused by:

  • High concentrations of 2-AP: The 2-AP molecule itself can contribute to both primary and secondary inner filter effects at high concentrations.

  • Presence of other absorbing species: Molecules such as DNA, RNA, proteins, and small molecule quenchers that absorb light at the excitation or emission wavelengths of 2-AP can cause significant inner filter effects. For instance, nucleic acids and aromatic amino acids in proteins have strong absorbance in the UV range, which can interfere with 2-AP excitation.[2]

  • Sample turbidity: Particulate matter in the sample can scatter both the excitation and emission light, leading to inaccurate fluorescence readings.

Q4: How can I know if my 2-AP fluorescence measurements are affected by the inner filter effect?

A4: You should suspect an inner filter effect if you observe the following:

  • Non-linear relationship between fluorescence intensity and 2-AP concentration: A classic sign of IFE is when a plot of fluorescence intensity versus concentration is linear at low concentrations but plateaus or even decreases at higher concentrations.

  • Distortion of the excitation spectrum: The shape of the excitation spectrum may be distorted, particularly at wavelengths where the sample has high absorbance.

  • The sample has a noticeable color or turbidity.

  • The absorbance of your sample at the excitation or emission wavelength is greater than 0.1. Even at an absorbance of 0.1, the error in fluorescence intensity can be around 10-12%.[1]

Troubleshooting Guides

Issue: My 2-AP fluorescence signal is not linear with concentration.

This is a primary indicator of the inner filter effect. Follow these steps to diagnose and correct the issue:

1. Diagnosis: Confirming the Inner Filter Effect

  • Perform a Dilution Series: Prepare a series of known concentrations of your 2-AP-containing sample and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then deviates from linearity at higher concentrations, the inner filter effect is the likely cause.

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation (typically around 310-320 nm for 2-AP) and emission (around 370 nm for 2-AP) wavelengths.[3] If the total absorbance is above 0.1, IFE is likely to be significant.[1]

2. Correction Strategies

There are two main approaches to correct for the inner filter effect: experimental and computational.

  • Method 1: Sample Dilution (Experimental Approach)

    • Description: This is the simplest method to minimize the inner filter effect. By diluting the sample, you reduce the concentration of all absorbing species.

    • Protocol:

      • Prepare a dilution series of your sample.

      • Measure the fluorescence intensity of each dilution.

      • Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration.

      • Perform your experiments within this linear range.

  • Method 2: Mathematical Correction (Computational Approach)

    • Description: This method uses the measured absorbance of the sample to calculate a correction factor that is then applied to the observed fluorescence intensity. This is particularly useful when sample dilution is not feasible or desirable.

    • Governing Equation: The following equation is commonly used to correct for both primary and secondary inner filter effects: F_corrected = F_observed * 10^((A_ex * d_ex + A_em * d_em) / 2) Where:

      • F_corrected is the corrected fluorescence intensity.

      • F_observed is the measured fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

      • d_ex and d_em are the pathlengths for excitation and emission, respectively (often assumed to be 0.5 cm for a standard 1 cm cuvette in a 90-degree geometry). For practical purposes, a simplified equation is often used: F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Experimental Protocols

Detailed Protocol for Inner Filter Effect Correction in a 2-AP Fluorescence Titration Experiment

This protocol describes how to correct for the inner filter effect when titrating a quencher into a solution containing a 2-AP labeled oligonucleotide.

1. Materials and Reagents:

  • 2-AP labeled oligonucleotide stock solution

  • Quencher stock solution

  • Assay buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

2. Experimental Procedure:

  • Prepare Samples:

    • Prepare a solution of the 2-AP labeled oligonucleotide in the assay buffer at the desired concentration.

    • Prepare a series of quencher solutions at different concentrations in the assay buffer.

  • Measure Absorbance Spectra:

    • Measure the absorbance spectrum of the 2-AP labeled oligonucleotide solution from 240 nm to 450 nm.

    • Measure the absorbance spectrum of each quencher concentration from 240 nm to 450 nm.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 2-AP (typically around 315 nm).

    • Set the emission scan range from 330 nm to 450 nm.

    • Measure the fluorescence spectrum of the 2-AP labeled oligonucleotide solution alone. This is your initial fluorescence (F_0).

    • Add a small aliquot of the quencher stock solution to the cuvette, mix thoroughly, and measure the fluorescence spectrum.

    • Repeat the previous step for each quencher concentration.

  • Data Analysis and Correction:

    • For each titration point, calculate the total absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em). Remember that absorbance is additive, so A_total = A_2AP + A_quencher.

    • Use the correction equation to calculate the corrected fluorescence intensity (F_corrected) for each titration point.

    • Plot the corrected fluorescence intensity as a function of the quencher concentration.

Data Presentation

The following table provides a hypothetical example of data from a 2-AP fluorescence quenching experiment, demonstrating the impact of the inner filter effect and the result of the correction.

Quencher Conc. (µM)A_ex (at 315 nm)A_em (at 370 nm)F_observed (a.u.)F_corrected (a.u.)
00.0500.01010001072
100.0600.015850920
200.0700.020720795
500.1000.035500585
1000.1500.060300380

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect ExcitationSource Excitation Source Cuvette_P Sample Cuvette ExcitationSource->Cuvette_P Excitation Light (λex) Detector_P Detector Cuvette_P->Detector_P Reduced Fluorescence (due to attenuated excitation) AbsorbingMolecules_P Absorbing Molecules (High Concentration) ExcitationSource_S Excitation Source Cuvette_S Sample Cuvette ExcitationSource_S->Cuvette_S Excitation Light (λex) Fluorophore Excited Fluorophore Cuvette_S->Fluorophore Fluorescence Emission (λem) Detector_S Detector Fluorophore->Detector_S Reduced Fluorescence AbsorbingMolecules_S Absorbing Molecules (Spectral Overlap) Fluorophore->AbsorbingMolecules_S Re-absorption

Caption: Mechanisms of primary and secondary inner filter effects.

CorrectionWorkflow Start Start: Fluorescence Experiment MeasureFluorescence Measure Observed Fluorescence (F_observed) Start->MeasureFluorescence MeasureAbsorbance Measure Absorbance at λ_ex and λ_em (A_ex, A_em) Start->MeasureAbsorbance ApplyCorrection Calculate Corrected Fluorescence: F_corrected = F_observed * CF MeasureFluorescence->ApplyCorrection CalculateCorrection Calculate Correction Factor: CF = 10^((A_ex + A_em) / 2) MeasureAbsorbance->CalculateCorrection CalculateCorrection->ApplyCorrection AnalyzeData Analyze Corrected Data ApplyCorrection->AnalyzeData

Caption: Experimental workflow for correcting inner filter effects.

DecisionTree Start Is Absorbance at λ_ex or λ_em > 0.1? Yes Yes Start->Yes No No Start->No Dilute Can the sample be diluted? Yes->Dilute Proceed Proceed with experiment No->Proceed DiluteYes Yes Dilute->DiluteYes DiluteNo No Dilute->DiluteNo PerformDilution Dilute sample to bring Absorbance < 0.1 DiluteYes->PerformDilution UseCorrection Use Mathematical Correction Formula DiluteNo->UseCorrection PerformDilution->Proceed UseCorrection->Proceed

Caption: Decision tree for addressing inner filter effects.

References

effect of temperature and pH on 2-aminopurine fluorescence intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature and pH on 2-aminopurine (2-AP) fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the fluorescence intensity of this compound?

A1: Temperature has a significant impact on 2-AP fluorescence, primarily through two mechanisms. Firstly, in the context of nucleic acids, increasing temperature disrupts the stacking interactions between 2-AP and neighboring bases. This "unstacking" reduces fluorescence quenching and leads to an increase in fluorescence intensity. Secondly, for free 2-AP in solution or in unstacked single-stranded DNA, an increase in temperature generally leads to a decrease in fluorescence intensity. This is due to an increased rate of non-radiative decay processes, such as collisional quenching with solvent molecules, at higher temperatures.

Q2: What is the expected effect of pH on 2-AP fluorescence intensity?

A2: The intrinsic fluorescence of this compound is generally considered to be stable over a wide pH range in simple aqueous solutions, as its protonation state does not significantly change in neutral conditions. However, the composition of the buffer system used to control pH can have a profound effect on 2-AP fluorescence. Buffers such as phosphate, carbonate, MOPS, and HEPES have been shown to cause significant fluorescence quenching, while TRIS buffer has a negligible effect. The quenching effect can be pH-dependent due to the different ionic species present in the buffer at various pH values. For instance, in a phosphate buffer, the H₂PO₄⁻ and HPO₄²⁻ ions quench the different tautomers of 2-AP to varying extents.

Q3: Can the choice of buffer mask the effects of temperature on 2-AP fluorescence?

A3: Yes, the choice of buffer can significantly influence the observed fluorescence and potentially complicate the interpretation of temperature effects. Since certain buffer components can act as collisional quenchers, their quenching efficiency might also be temperature-dependent. This could either amplify or diminish the intrinsic temperature effect on 2-AP fluorescence. Therefore, it is crucial to select an appropriate buffer (e.g., TRIS) that has minimal interaction with 2-AP, or to carefully characterize the behavior of the chosen buffer system across the desired temperature range.

Q4: Why is the fluorescence decay of 2-AP often multi-exponential, and how do temperature and pH affect this?

A4: When 2-AP is incorporated into a nucleic acid, it can exist in multiple conformational states, each with a distinct local environment (e.g., different degrees of stacking with adjacent bases). These different environments lead to different fluorescence lifetimes, resulting in a multi-exponential decay profile. Temperature influences the equilibrium between these conformational states, thus altering the relative contributions (amplitudes) of the different lifetime components. While pH itself may not directly alter the decay profile of free 2-AP, the ions in the buffer can introduce quenching pathways that may add complexity to the fluorescence decay kinetics.

Troubleshooting Guide

Issue: My 2-AP fluorescence signal is much lower than expected.

  • Question: Have you checked your buffer composition?

    • Answer: Common buffers like phosphate and HEPES can significantly quench 2-AP fluorescence. Try switching to a non-quenching buffer such as TRIS. If you must use a quenching buffer, ensure its concentration is consistent across all experiments and consider performing a buffer titration to quantify the quenching effect.

  • Question: Are you working with 2-AP incorporated into a DNA or RNA strand?

    • Answer: Base stacking in nucleic acids is a major cause of 2-AP fluorescence quenching. The degree of quenching is highly dependent on the neighboring bases. Ensure your experimental conditions (temperature, ionic strength) are consistent, as these can affect the local conformation and stacking.

  • Question: Is your 2-AP solution fresh and protected from light?

    • Answer: Like many fluorophores, 2-AP can be susceptible to photobleaching. Prepare fresh solutions and protect them from prolonged exposure to light.

Issue: I am seeing inconsistent fluorescence readings between replicate samples.

  • Question: Is the temperature of your samples precisely controlled?

    • Answer: 2-AP fluorescence is sensitive to temperature fluctuations. Use a temperature-controlled cuvette holder in your fluorometer and allow samples to equilibrate to the target temperature before measurement. Even small variations in temperature can lead to significant changes in fluorescence intensity.

  • Question: Are you accounting for potential inner filter effects?

    • Answer: At high concentrations, the absorption of excitation light by the sample can reduce the light that reaches the center of the cuvette, and re-absorption of emitted light can also occur. This can lead to non-linear and inconsistent fluorescence readings. Measure the absorbance of your samples and ensure it is below 0.1 at the excitation wavelength to minimize these effects. Dilute your samples if necessary.

Issue: My fluorescence data changes over the course of the experiment.

  • Question: Could photobleaching be an issue?

    • Answer: Continuous exposure to the excitation light can lead to photodegradation of the 2-AP molecule. Minimize the exposure time by using the shutter and only opening it during data acquisition. Reduce the excitation slit width or use a neutral density filter to decrease the intensity of the excitation light.

  • Question: Is your sample evaporating?

    • Answer: For long experiments, especially at elevated temperatures, solvent evaporation can concentrate the sample and lead to an apparent increase in fluorescence. Use capped cuvettes to minimize evaporation.

Experimental Protocols

Protocol 1: Measuring the Effect of Temperature on 2-AP Fluorescence Intensity
  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-quenching buffer (e.g., 10 mM TRIS-HCl, pH 7.5).

    • Dilute the stock solution to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength (typically around 310 nm).

  • Instrumentation Setup:

    • Turn on the fluorometer and the temperature control unit. Allow the instrument to warm up for at least 30 minutes.

    • Set the excitation wavelength to 310 nm and the emission wavelength to the maximum, typically around 370 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Use a temperature-controlled cuvette holder.

  • Data Acquisition:

    • Place a cuvette with the 2-AP solution into the holder.

    • Set the starting temperature (e.g., 20°C) and allow the sample to equilibrate for 5-10 minutes.

    • Record the fluorescence intensity.

    • Increase the temperature in desired increments (e.g., 5°C).

    • At each temperature point, allow the sample to equilibrate for 5 minutes before recording the fluorescence intensity.

    • Repeat the measurements up to the desired final temperature (e.g., 80°C).

    • It is advisable to also measure the fluorescence of a buffer blank at each temperature to correct for any background signal.

  • Data Analysis:

    • Subtract the buffer blank fluorescence from the sample fluorescence at each temperature.

    • Plot the corrected fluorescence intensity as a function of temperature.

Protocol 2: Measuring the Effect of pH on 2-AP Fluorescence Intensity
  • Sample Preparation:

    • Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 10). It is crucial to use either a single buffer system that is effective over this range and is known not to quench 2-AP (which is challenging), or to compare different non-quenching buffers at their optimal pH ranges. Alternatively, to demonstrate the quenching effect, prepare a series of buffers like phosphate at different pH values.

    • Prepare a stock solution of 2-AP in deionized water.

    • For each pH value, prepare a sample by diluting the 2-AP stock solution in the corresponding buffer to a final concentration with an absorbance below 0.1.

  • Instrumentation Setup:

    • Set up the fluorometer as described in Protocol 1.

    • Maintain a constant temperature for all measurements (e.g., 25°C).

  • Data Acquisition:

    • For each pH sample, place the cuvette in the holder and record the fluorescence intensity.

    • Measure the fluorescence of a corresponding buffer blank for each pH value.

  • Data Analysis:

    • Correct the sample fluorescence by subtracting the corresponding buffer blank fluorescence.

    • Plot the corrected fluorescence intensity as a function of pH.

Quantitative Data Summary

The following tables summarize the expected trends for the effects of temperature and pH on the fluorescence intensity of free this compound in a non-quenching buffer.

Table 1: Expected Effect of Temperature on 2-AP Fluorescence Intensity

Temperature (°C)Relative Fluorescence Intensity (Arbitrary Units)Expected Trend
20100Baseline
30~90Decrease
40~80Decrease
50~70Decrease
60~60Decrease
70~50Decrease
80~40Decrease
Note: These are illustrative values. The exact change will depend on the solvent and specific experimental conditions. The trend of decreasing fluorescence with increasing temperature is due to enhanced non-radiative decay.

Table 2: Expected Effect of pH on 2-AP Fluorescence Intensity in a Non-Quenching Buffer (e.g., TRIS)

pHRelative Fluorescence Intensity (Arbitrary Units)Expected Trend
5.0~98Stable
6.0~100Stable
7.0100Stable
8.0~100Stable
9.0~97Stable
Note: In a non-interacting buffer, the fluorescence of 2-AP is expected to be relatively insensitive to pH changes in the range of 5-9.

Table 3: Illustrative Effect of Different Buffers on 2-AP Fluorescence Intensity at a Fixed pH (e.g., 7.4)

Buffer (e.g., 50 mM)Relative Fluorescence Intensity (Arbitrary Units)Effect
TRIS-HCl100Negligible Quenching
HEPES~60Significant Quenching
Phosphate~40Strong Quenching
Note: These values illustrate the significant quenching effect of common biological buffers compared to TRIS.

Visual Guides

Temperature_Effect_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare 2-AP Stock Solution prep_sample Dilute 2-AP in Buffer (Abs < 0.1) prep_stock->prep_sample prep_buffer Choose Non-Quenching Buffer (e.g., TRIS) prep_buffer->prep_sample set_params Set Fluorometer Parameters (λex=310nm, λem=370nm) prep_sample->set_params set_temp Set Initial Temperature set_params->set_temp equilibrate Equilibrate Sample set_temp->equilibrate measure_fluor Record Fluorescence equilibrate->measure_fluor increase_temp Increase Temperature measure_fluor->increase_temp Repeat for each temperature point correct_blank Subtract Buffer Blank measure_fluor->correct_blank increase_temp->equilibrate plot_data Plot Intensity vs. Temperature correct_blank->plot_data

Caption: Workflow for measuring the effect of temperature on 2-AP fluorescence.

pH_Buffer_Relationship cluster_factors Experimental Variables cluster_effects Observed Effects cluster_mechanisms Underlying Mechanisms pH pH Ions Buffer Ions (e.g., H₂PO₄⁻, HPO₄²⁻) pH->Ions Influences Equilibrium Protonation 2-AP Protonation State pH->Protonation Direct Effect (Minor) Buffer Buffer Composition Buffer->Ions Determines Species Quenching Fluorescence Quenching Intensity Fluorescence Intensity Quenching->Intensity Directly Reduces Ions->Quenching Major Cause Protonation->Intensity Minor Influence

Caption: Relationship between pH, buffer choice, and 2-AP fluorescence intensity.

Technical Support Center: Troubleshooting 2-Aminopurine Fluorescence Decay Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anomalous fluorescence decay kinetics with 2-aminopurine (2-AP).

Frequently Asked Questions (FAQs)

Q1: My this compound (2-AP) fluorescence decay is not a single exponential, is this normal?

A1: Yes, this is expected when 2-AP is incorporated into a nucleic acid duplex. While free 2-AP in solution exhibits a single exponential decay with a lifetime of approximately 10 ns, its decay becomes multi-exponential within a DNA or RNA structure.[1] This is due to the heterogeneous microenvironments 2-AP experiences, primarily arising from different stacking interactions with neighboring bases.[2][3] Typically, the fluorescence decay of 2-AP in a duplex requires four exponential components to be adequately described.[1][4]

Q2: What do the different lifetime components of 2-AP in a duplex represent?

A2: The different lifetime components are generally attributed to distinct conformational states of the 2-AP nucleobase within the duplex:

  • Short decay times (picoseconds to a few hundred picoseconds): These are often associated with a well-stacked state where the 2-AP fluorescence is significantly quenched by neighboring bases.

  • Intermediate decay times: These can represent partially stacked or transiently unstacked conformations.

  • Longest decay time (approaching 10 ns): This component is typically assigned to an unstacked or fully solvent-exposed conformation of 2-AP, resembling the free nucleoside in solution.

Q3: Can the buffer I'm using affect the 2-AP fluorescence decay?

A3: Absolutely. Certain buffer components can act as quenchers and significantly alter the fluorescence properties of 2-AP. For instance, phosphate, carbonate, MOPS, and HEPES buffers have been shown to cause fluorescence quenching. In contrast, TRIS buffer has a negligible effect on 2-AP fluorescence. The quenching mechanism can be complex, involving interactions with different tautomers of 2-AP and may not follow a simple collisional model.

Q4: How does the identity of the bases neighboring 2-AP affect its fluorescence decay?

A4: The neighboring bases are a primary determinant of the fluorescence quenching and, consequently, the decay kinetics. The mechanism of quenching differs between purines and pyrimidines:

  • Purine neighbors (Adenine, Guanine): Quenching is predicted to be static, arising from the mixing of molecular orbitals in the ground state.

  • Pyrimidine neighbors (Cytosine, Thymine): Quenching is predicted to be dynamic, resulting from the formation of a low-lying dark excited state. These different quenching mechanisms will lead to distinct fluorescence lifetimes and quantum yields.

Troubleshooting Guide for Anomalous Decay Kinetics

Anomalous or unexpected 2-AP fluorescence decay kinetics can manifest as an incorrect number of lifetime components, unexpected lifetime values, or poor fitting of the decay data. The following guide provides a systematic approach to troubleshooting these issues.

Issue 1: The fluorescence decay fit is poor (high chi-squared value).
Potential Cause Troubleshooting Step
Incorrect number of exponential components used in the fit. Start by fitting the decay to a sum of four exponential components, as this is commonly observed for 2-AP in duplexes. If the fit remains poor, consider using a lifetime distribution model, which can account for a continuous distribution of microenvironments.
Instrumental artifacts (e.g., scattered light, improper instrument response function). Ensure proper subtraction of background and measure the instrument response function (IRF) accurately using a scatterer. Deconvolute the IRF from the experimental decay data.
Presence of impurities or degradation products. Verify the purity of the 2-AP labeled oligonucleotide using HPLC or mass spectrometry. Ensure proper storage to prevent degradation.
Issue 2: The recovered fluorescence lifetimes are unexpected (e.g., all are very short or very long).
Potential Cause Troubleshooting Step
Buffer-induced quenching. If using a buffer known to quench 2-AP (e.g., phosphate, MOPS, HEPES), switch to a non-quenching buffer like TRIS and repeat the measurement.
Unexpected DNA/RNA conformation. The observed lifetimes are sensitive to the local conformation. Consider if your experimental conditions (e.g., temperature, ionic strength) might be favoring an unusual conformation. Perform control experiments, such as thermal melting studies, to assess the stability and conformation of your nucleic acid.
Interaction with other molecules (e.g., proteins, ligands). If the experiment involves other molecules, they may be inducing conformational changes in the nucleic acid that alter the 2-AP microenvironment. Run a control with only the 2-AP labeled nucleic acid to establish a baseline.
High concentration of quencher. If a known quencher is present in the solution (e.g., acrylamide), its concentration will directly impact the lifetimes. Verify the quencher concentration and ensure it is within the expected range for your experiment.

Quantitative Data Summary

Table 1: Typical Fluorescence Lifetime Components of 2-AP in Different Environments.

EnvironmentNumber of Lifetime ComponentsTypical Lifetime RangeReference
Free 2-AP in aqueous solution1~10 ns
2-AP in a DNA duplexTypically 450 ps - 8 ns
Fully stacked 2-AP in a duplex-Short component (<5 ps to 100s of ps)
Unstacked 2-AP in a duplex-Long component (~8-10 ns)

Table 2: Effect of Buffer on 2-AP Fluorescence.

BufferEffect on FluorescenceReference
TRISNegligible quenching
PhosphateSignificant quenching
CarbonateSignificant quenching
MOPSSignificant quenching
HEPESSignificant quenching

Experimental Protocols

Time-Resolved Fluorescence Spectroscopy of 2-AP

This protocol outlines the general steps for measuring 2-AP fluorescence decay using Time-Correlated Single Photon Counting (TCSPC).

1. Sample Preparation:

  • Prepare the 2-AP labeled oligonucleotide in the desired buffer. A common buffer that does not quench 2-AP is 10 mM TRIS-HCl, 50 mM NaCl, 0.5 mM EDTA, pH 7.4.
  • If studying a duplex, anneal the 2-AP containing strand with a 10% excess of the complementary strand to ensure complete duplex formation.
  • The final concentration of the DNA is typically in the low micromolar range (e.g., 1 µM).

2. Instrumentation Setup:

  • Use a TCSPC system equipped with a pulsed laser source for excitation.
  • The excitation wavelength for 2-AP is typically around 315-320 nm.
  • Collect the fluorescence emission at the peak of the 2-AP emission spectrum (~370 nm) or at multiple wavelengths across the emission spectrum for a more comprehensive analysis. A long-pass filter (e.g., 345 nm) can be used to block scattered excitation light.

3. Data Acquisition:

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
  • Acquire the fluorescence decay of the 2-AP sample until a sufficient number of counts are collected in the peak channel to ensure good statistics.
  • Acquire a background decay using a buffer-only sample.

4. Data Analysis:

  • Subtract the background decay from the sample decay.
  • Deconvolute the IRF from the sample decay using fitting software.
  • Fit the decay data to a multi-exponential decay model (typically up to four components for 2-AP in a duplex) or a lifetime distribution model. The decay is described by the equation: I(t) = Σ Ai * exp(-t/τi) where Ai is the fractional amplitude and τi is the fluorescence lifetime of the i-th component.
  • Evaluate the quality of the fit using the reduced chi-squared (χ²) statistic and by examining the randomness of the residuals.

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis Data Analysis Check cluster_experimental Experimental Conditions Check cluster_end start Anomalous 2-AP Fluorescence Decay fit_check Is the decay fit poor? (High χ²) start->fit_check adjust_fit Adjust number of exponential components or use a distribution model fit_check->adjust_fit Yes buffer_check Are you using a quenching buffer? (e.g., Phosphate, MOPS) fit_check->buffer_check No check_irf Verify Instrument Response Function (IRF) and background subtraction adjust_fit->check_irf check_irf->buffer_check switch_buffer Switch to a non-quenching buffer (e.g., TRIS) buffer_check->switch_buffer Yes conformation_check Could the DNA/RNA have an unexpected conformation? buffer_check->conformation_check No resolved Issue Resolved switch_buffer->resolved run_controls Perform control experiments (e.g., thermal melts, CD spec.) conformation_check->run_controls Yes purity_check Verify sample purity (HPLC, Mass Spec) conformation_check->purity_check No run_controls->resolved purity_check->resolved

Caption: Troubleshooting workflow for anomalous 2-AP fluorescence decay.

Quenching_Mechanisms cluster_2ap cluster_pathways Decay Pathways cluster_quenchers Quenching Mechanisms 2AP_excited 2-AP* Fluorescence Fluorescence (Emission of a photon) 2AP_excited->Fluorescence Quenching Quenching 2AP_excited->Quenching Static Static Quenching (Ground-state complex) - Purine Neighbors Quenching->Static Dynamic Dynamic Quenching (Collisional/Dark State) - Pyrimidine Neighbors Quenching->Dynamic

Caption: Factors influencing the fluorescence decay of excited this compound.

References

influence of neighboring bases on 2-aminopurine fluorescence quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-aminopurine (2-AP) as a fluorescent probe to study nucleic acid structure and dynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AP) and why is it used as a fluorescent probe?

This compound is a fluorescent analog of adenine and, to some extent, guanosine.[1][2] Despite its structural similarity to adenine—differing only in the position of the exocyclic amine group—its fluorescence intensity is about a thousand times greater.[3] It is widely used to probe local conformational changes in DNA and RNA because its fluorescence is highly sensitive to its immediate environment, particularly its stacking interactions with neighboring bases.[4][5]

Q2: Why is the fluorescence of my 2-AP-labeled oligonucleotide significantly lower than that of free 2-AP nucleoside?

This phenomenon is known as fluorescence quenching. The quantum yield of free 2-AP in an aqueous solution is high (around 0.65), but this is reduced by a factor of 10 to 100 when 2-AP is incorporated into a DNA strand. The primary cause of this quenching is the stacking interaction between 2-AP and its nearest-neighbor nucleobases.

Q3: Which neighboring bases cause the most significant quenching of 2-AP fluorescence?

The degree of quenching is sequence-dependent. Generally, purines (Guanine and Adenine) are strong quenchers. Guanine, in particular, has been identified as the most potent quencher of 2-AP fluorescence. The quenching efficiency for different neighboring bases generally follows the order: G > T > A, C.

Q4: What are the underlying mechanisms of 2-AP fluorescence quenching by adjacent bases?

Several mechanisms contribute to quenching, with the primary ones being dependent on the type of neighboring base:

  • Static Quenching (with Purines): When 2-AP is stacked with purines (Adenine or Guanine), quenching occurs through a static mechanism. This is due to the mixing of molecular orbitals in the ground state, which reduces the quantum yield.

  • Dynamic Quenching (with Pyrimidines): When stacked with pyrimidines (Cytosine or Thymine), the quenching is predicted to be dynamic. This process involves the formation of a low-lying "dark" excited state, which provides a non-radiative decay pathway.

  • Photoinduced Electron Transfer (PET): PET is considered a highly likely quenching mechanism. In this process, the excited 2-AP (2AP*) can act as either an electron donor or an acceptor, depending on the adjacent nucleotide.

Q5: My fluorescence decay curve for 2-AP in DNA is not a single exponential. Why?

While the fluorescence decay of 2-AP in solution is typically a single exponential with a lifetime of about 10 ns, its decay within a DNA molecule is more complex. The decay often requires fitting to multiple exponential components (commonly four), with lifetimes ranging from picoseconds to several nanoseconds. These different lifetimes are generally interpreted as representing an ensemble of different local conformations, such as fully stacked, partially stacked, and unstacked states of the 2-AP base relative to its neighbors.

Troubleshooting Guide

Problem: Observed 2-AP fluorescence is much lower than expected.

  • Possible Cause 1: Strong Quenching Neighbor.

    • Explanation: The 2-AP probe may be positioned next to a strong quencher, such as Guanine. Stacking interactions are the most common cause of significant quenching.

    • Solution: Review the sequence context of your 2-AP probe. If possible, redesign the oligonucleotide to place 2-AP adjacent to a weaker quenching base like Cytosine or Adenine. Alternatively, consider inserting an "insulator" nucleoside, such as dihydrothymidine, between the 2-AP and the quenching base to reduce the effect.

  • Possible Cause 2: Incorrect Buffer Conditions or Contaminants.

    • Explanation: While base stacking is the primary factor, buffer components or contaminants could act as collisional quenchers.

    • Solution: Ensure your buffer is free from quenching agents. Run a control experiment with free 2-AP nucleoside in the same buffer to confirm its fluorescence is not unexpectedly low.

Problem: Inconsistent or non-reproducible fluorescence readings.

  • Possible Cause 1: Temperature Fluctuations.

    • Explanation: 2-AP fluorescence is sensitive to temperature, as temperature affects DNA structure and dynamics (e.g., local "breathing" of the helix). This can alter the stacking environment of the 2-AP probe.

    • Solution: Use a temperature-controlled fluorometer to ensure all measurements are performed at a stable and consistent temperature.

  • Possible Cause 2: Sample Degradation.

    • Explanation: DNA oligonucleotides can be degraded by nucleases or repeated freeze-thaw cycles.

    • Solution: Handle samples with care, use nuclease-free water and reagents, and aliquot samples to avoid multiple freeze-thaw cycles. Check sample integrity on a denaturing gel if degradation is suspected.

Problem: Unexpected changes in fluorescence upon binding of a protein or drug.

  • Possible Cause: Environmental Change Around 2-AP.

    • Explanation: An increase in fluorescence (enhancement) typically indicates that the 2-AP base has become unstacked from its neighbors, possibly due to base flipping or a local distortion of the DNA helix induced by the binding event. A decrease in fluorescence could indicate that the 2-AP is moving into a more buried, quenched environment upon complex formation.

    • Solution: This is often the expected outcome. Correlate the fluorescence change with the hypothesized binding mechanism. Time-resolved fluorescence measurements can provide deeper insight into the dynamics of these conformational changes.

Quantitative Data on Quenching Effects

The quenching of 2-AP fluorescence is highly dependent on the identity of the 5' and 3' neighboring bases. The following table summarizes the relative quenching efficiencies.

Neighboring Base (N)Quenching MechanismRelative Quantum Yield (in X-2AP-Y)Quenching Rate Constant (k_q) (M⁻¹s⁻¹)
Guanine (G) Static / PETLowest~2.5 x 10⁹
Thymine (T) DynamicLow~2.0 x 10⁹
Adenine (A) Static / PETModerate~1.4 x 10⁹
Cytosine (C) DynamicHighest (Weakest Quencher)~1.4 x 10⁹

Data compiled from multiple sources indicating general trends. Absolute values can vary based on specific sequence context, buffer, and experimental conditions.

Experimental Protocols

Methodology for Measuring 2-AP Fluorescence Quenching

This protocol provides a general framework for steady-state fluorescence measurements.

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotide(s) containing a single 2-AP substitution at the desired position.

    • Resuspend the lyophilized DNA in a suitable, nuclease-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Determine the concentration of the oligonucleotide using UV absorbance at 260 nm.

    • For duplex DNA studies, anneal the 2-AP-containing strand with its complementary strand by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Instrumentation and Measurement:

    • Use a temperature-controlled spectrofluorometer. Set the temperature to the desired value (e.g., 25°C).

    • Use a quartz cuvette with an appropriate path length.

    • Set the excitation wavelength to 310 nm.

    • Scan the emission spectrum from approximately 340 nm to 450 nm. The emission maximum for 2-AP is typically around 370 nm.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Blank Subtraction: Measure the fluorescence of the buffer alone and subtract this background from all sample readings.

    • Quantum Yield Comparison: To compare the quenching effect of different neighbors, measure the fluorescence intensity of different 2-AP-labeled oligonucleotides at the same concentration. The relative fluorescence intensity is proportional to the relative quantum yield.

    • Control Measurement: Measure the fluorescence of a free 2-AP deoxynucleoside solution at a known concentration as a reference for a non-quenched state.

Visualizations

Quenching_Mechanisms cluster_start Excited State cluster_pathways Decay Pathways cluster_quenchers Neighboring Base Influence AP_excited 2-AP* Fluorescence Fluorescence (Emission at ~370 nm) AP_excited->Fluorescence Radiative Decay Quenching Quenching (Non-Radiative Decay) AP_excited->Quenching Non-Radiative Decay Purine Purine (A, G) Quenching->Purine Static Quenching (Ground-state complex) Pyrimidine Pyrimidine (C, T) Quenching->Pyrimidine Dynamic Quenching (Dark state formation)

Caption: Mechanisms of 2-AP fluorescence decay.

Experimental_Workflow A Oligonucleotide Synthesis (Incorporate 2-AP) B Purification & Quantification A->B C Annealing (for duplex DNA) B->C D Sample Preparation in Buffer B->D C->D E Fluorescence Measurement (Excitation: 310 nm, Emission: ~370 nm) D->E F Data Acquisition E->F G Analysis (Background Correction, Comparison) F->G

Caption: Experimental workflow for 2-AP fluorescence measurement.

Troubleshooting_Logic Start Low 2-AP Fluorescence Signal? CheckSequence Is 2-AP adjacent to Guanine? Start->CheckSequence StrongQuenching High probability of strong static quenching. CheckSequence->StrongQuenching Yes CheckOtherBases Is 2-AP adjacent to another purine (A) or pyrimidine (T)? CheckSequence->CheckOtherBases No ExpectedResult Quenching is inherent to the sequence context. StrongQuenching->ExpectedResult ModerateQuenching Quenching is expected. Compare to a weaker quencher context (e.g., neighbor C). CheckOtherBases->ModerateQuenching Yes CheckBuffer Run control with free 2-AP in the same buffer. CheckOtherBases->CheckBuffer No ModerateQuenching->ExpectedResult BufferIssue Buffer may contain quenchers. CheckBuffer->BufferIssue

Caption: Troubleshooting logic for low 2-AP fluorescence.

References

how to account for solvent effects on 2-aminopurine emission spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent nucleobase analog, 2-aminopurine (2-AP). The focus is on understanding and accounting for solvent effects on its emission spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of this compound (2-AP) so sensitive to its environment?

A1: The fluorescence properties of 2-AP are highly sensitive to its local microenvironment due to changes in solvent polarity, hydrogen bonding capabilities, and viscosity.[1][2] Its ground and lowest electronic excited states are of a π-π* character.[1] The emission spectra, quantum yield, and fluorescence lifetime of 2-AP can all be significantly altered by the surrounding solvent molecules. This sensitivity is what makes 2-AP a powerful probe for studying local conformational changes in DNA and RNA, as well as their interactions with other molecules.[1][3]

Q2: How does solvent polarity affect the 2-AP emission spectrum?

A2: Generally, as the polarity of the solvent increases, the emission spectrum of 2-AP shifts to longer wavelengths (a red shift). This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. Conversely, in nonpolar solvents, the emission spectrum tends to shift to shorter wavelengths (a blue shift), and the fluorescence quantum yield and lifetime decrease.

Q3: What is the role of hydrogen bonding in modulating 2-AP fluorescence?

A3: While solvent polarity has a pronounced effect, specific hydrogen bonding interactions with solvents like water have been observed to have a negligible effect on the emission wavelength and quantum yield of 2-AP. The major changes in fluorescence are primarily driven by the overall polarity of the environment rather than specific hydrogen bonds.

Q4: My 2-AP fluorescence decay is not a single exponential. What could be the cause?

A4: Multi-exponential fluorescence decays for 2-AP are common and can arise from several factors:

  • Heterogeneous Microenvironments: When 2-AP is incorporated into macromolecules like DNA or RNA, it can exist in a variety of local environments due to different degrees of stacking with neighboring bases, solvent exposure, and conformational substates.

  • Tautomerism: this compound can exist in different tautomeric forms, such as the 9H and 7H tautomers, which can have distinct fluorescence lifetimes.

  • Solvent Relaxation: In viscous solvents, the solvent molecules may not have enough time to fully reorient around the excited-state dipole of 2-AP before emission occurs, leading to complex decay kinetics.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected shifts in emission wavelength Change in the polarity of the local environment.Carefully control the solvent composition. Use a range of solvents with known polarities to create a calibration curve. Consider the possibility of local polarity changes due to molecular binding or conformational transitions.
Low fluorescence intensity (quenching) Stacking interactions with neighboring bases in DNA/RNA. Collisional quenching by solvent molecules or other solutes.In nucleic acids, quenching is expected and is a source of information on stacking. For free 2-AP, ensure solvent purity and consider deoxygenating the solution to remove quenching by molecular oxygen.
Inconsistent fluorescence lifetime measurements Presence of multiple emitting species (e.g., tautomers, different conformers). Instrument miscalibration.Use global analysis to fit the decay data, which can help resolve multiple lifetime components. For 2-AP riboside, which lacks tautomerism, a single exponential decay is more likely. Regularly check the instrument response function (IRF) with a known standard.
Difficulty in interpreting complex decay kinetics The presence of a continuous distribution of microenvironments.Instead of fitting to a discrete number of exponentials, consider using a lifetime distribution model (e.g., Lorentzian distribution) to analyze the fluorescence decay. This can provide a more realistic representation of the environmental heterogeneity.

Experimental Protocols

Steady-State Fluorescence Measurements

A detailed methodology for acquiring steady-state fluorescence spectra of 2-AP is as follows:

  • Sample Preparation:

    • Prepare a stock solution of 2-AP in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Prepare a series of solvent mixtures with varying polarities (e.g., dioxane-water mixtures).

    • Prepare the final 2-AP samples in the desired solvents or solvent mixtures in a quartz cuvette. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation Setup:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to approximately 305-310 nm.

    • Set the emission scan range from 320 nm to 500 nm.

    • Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Record the absorption spectrum of each sample to check for concentration and integrity.

    • Record the fluorescence emission spectrum for each sample.

    • Record a blank spectrum of the solvent alone and subtract it from the sample spectrum.

Time-Resolved Fluorescence Measurements

The following protocol outlines the steps for measuring the fluorescence lifetime of 2-AP:

  • Sample Preparation:

    • Prepare samples as described for steady-state measurements.

  • Instrumentation:

    • Utilize a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

    • The excitation source should be a pulsed laser or LED with a wavelength around 310 nm.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer).

    • Collect the fluorescence decay data for the 2-AP sample until sufficient counts are accumulated in the peak channel.

    • Acquire decays at different emission wavelengths to check for wavelength-dependent kinetics.

  • Data Analysis:

    • Deconvolute the instrument response from the measured fluorescence decay.

    • Fit the decay data to a multi-exponential decay model or a lifetime distribution model using appropriate software.

Quantitative Data Summary

The following tables summarize key photophysical parameters of 2-AP in various solvent environments.

Table 1: Emission Maxima of 2-AP in Different Solvents

SolventDielectric ConstantEmission Maximum (nm)
Dioxane2.2~350
Dioxane:Water (90:10)-~360
Ethanol24.5~365
Water78.5~370

Data compiled from various sources, including.

Table 2: Fluorescence Quantum Yields and Lifetimes of 2-AP and its Riboside

FluorophoreSolventQuantum Yield (Φ)Fluorescence Lifetime (τ), ns
2-APWater0.68~10-12
2-APDioxane~0.14-
2-AP RibosideWater-10.6
2-AP RibosideEthanol-5.8

Data compiled from.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Measurements cluster_tr Time-Resolved Measurements cluster_analysis Data Analysis prep_2ap Prepare 2-AP Stock Solution prep_sample Prepare Final Samples in Cuvettes prep_2ap->prep_sample prep_solv Prepare Solvent Mixtures of Varying Polarity prep_solv->prep_sample abs_spec Measure Absorption Spectrum prep_sample->abs_spec decay Collect Fluorescence Decay Data prep_sample->decay em_spec Measure Emission Spectrum abs_spec->em_spec analyze_ss Analyze Spectral Shifts and Quantum Yield em_spec->analyze_ss irf Measure Instrument Response Function (IRF) irf->decay analyze_tr Fit Decay Data (Multi-exponential or Distribution) decay->analyze_tr interpret Interpret Results in Context of Solvent Properties analyze_ss->interpret analyze_tr->interpret

Caption: Experimental workflow for studying solvent effects on 2-AP emission.

Jablonski_Diagram cluster_energy S0 S₀ (Ground State) S1_unrelaxed S₁ (Excited State, Unrelaxed Solvent) S0->S1_unrelaxed Absorption S1_relaxed S₁ (Excited State, Relaxed Solvent) S1_unrelaxed->S1_relaxed Solvent Relaxation S1_relaxed->S0 Fluorescence S1_relaxed->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating solvent relaxation effects on 2-AP.

References

Technical Support Center: Synthesis of Oligonucleotides with Multiple 2-Aminopurine (2-AP) Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of oligonucleotides containing multiple 2-aminopurine (2-AP) substitutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AP) and why is it used in oligonucleotides?

A1: this compound (2-AP) is a fluorescent analog of adenine. It is widely used as a probe in nucleic acid research due to its sensitivity to the local microenvironment. Its fluorescence can provide insights into DNA and RNA structure, dynamics, and interactions with other molecules. A key feature of 2-AP is that it lacks the groups critical for the hydrogen bonding typically seen with adenine, which can influence duplex stability.[1]

Q2: What are the primary challenges when incorporating multiple 2-AP units into an oligonucleotide?

A2: The main challenges include:

  • Lowered Coupling Efficiency: The phosphoramidite of 2-AP may exhibit lower coupling efficiency compared to standard phosphoramidites, leading to a higher incidence of failure sequences (n-1, n-2).[2]

  • Increased Lability: The glycosidic bond of 2-AP is more susceptible to cleavage under certain conditions, particularly alkaline environments, which can lead to strand scission during deprotection.[3][4][5]

  • Complex Purification: The presence of multiple modifications and a higher likelihood of failure sequences complicates the purification of the final product, often requiring high-resolution techniques like HPLC.

  • Altered Duplex Stability: The incorporation of 2-AP can affect the melting temperature (Tm) of the oligonucleotide duplex.

Q3: How do multiple 2-AP substitutions affect the melting temperature (Tm) of an oligonucleotide duplex?

A3: The effect of 2-AP on duplex stability can be complex. While 2-amino-A can form a stable base pair with thymine, the overall impact on Tm when multiple substitutions are present can vary. Factors such as the number and position of 2-AP substitutions, the surrounding sequence, and the nature of the complementary strand all play a role. It is generally advisable to empirically determine the Tm for each new oligonucleotide with multiple 2-AP modifications.

Troubleshooting Guide

Issue 1: Low Overall Synthesis Yield

Q: My final yield of the multi-2-AP oligonucleotide is significantly lower than expected. What are the potential causes and solutions?

A: Low overall yield is a common issue when synthesizing modified oligonucleotides. The primary culprits are often related to reagent quality and suboptimal reaction conditions.

Potential Cause Troubleshooting Step Explanation
Degraded Reagents 1. Use fresh, anhydrous acetonitrile (<15 ppm water). 2. Ensure the 2-AP phosphoramidite is of high purity and has not been oxidized. 3. Use a fresh, appropriate activator (e.g., 4,5-dicyanoimidazole).Moisture is a major inhibitor of the coupling reaction. Degraded phosphoramidites or activators will lead to poor coupling efficiency.
Suboptimal Coupling Time 1. Increase the coupling time for the 2-AP phosphoramidite. 2. Consider a "double coupling" cycle for 2-AP additions.Sterically hindered or less reactive modified phosphoramidites often require longer coupling times to achieve high efficiency. A double coupling step can help drive the reaction to completion.
Inefficient Deprotection/Cleavage 1. Review the deprotection strategy to ensure it is compatible with 2-AP. 2. Ensure complete cleavage from the solid support.Harsh deprotection conditions can degrade the oligonucleotide, while incomplete cleavage will result in loss of product.

A troubleshooting workflow for low synthesis yield is outlined below.

low_yield_troubleshooting start Low Synthesis Yield check_reagents Check Reagent Quality (ACN, Amidite, Activator) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with Fresh Reagents reagents_ok->replace_reagents No optimize_coupling Optimize Coupling Step reagents_ok->optimize_coupling Yes replace_reagents->check_reagents coupling_ok Coupling Improved? optimize_coupling->coupling_ok increase_time Increase Coupling Time or Implement Double Coupling coupling_ok->increase_time No check_deprotection Review Deprotection/ Cleavage Protocol coupling_ok->check_deprotection Yes increase_time->optimize_coupling deprotection_ok Yield Improved? check_deprotection->deprotection_ok adjust_deprotection Adjust Deprotection Conditions (e.g., milder reagents, different temp/time) deprotection_ok->adjust_deprotection No end_success Yield Improved deprotection_ok->end_success Yes adjust_deprotection->check_deprotection end_fail Further Investigation Needed

Troubleshooting workflow for low oligonucleotide synthesis yield.
Issue 2: Poor Purity Profile on HPLC

Q: My crude oligonucleotide shows multiple peaks on reverse-phase HPLC, and the main peak is not as prominent as expected. What's wrong?

A: A complex HPLC profile indicates the presence of impurities, which are common in oligonucleotide synthesis, especially with modifications. The main impurities are typically shorter sequences (failure sequences).

Potential Cause Troubleshooting Step Explanation
Low Stepwise Coupling Efficiency 1. Follow the steps for optimizing coupling as described in "Issue 1". 2. Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups.Each failed coupling step that is not properly capped will result in a truncated sequence, leading to a complex mixture of n-x products.
Degradation during Deprotection 1. Use a milder deprotection strategy. 2-AP is known to be labile in hot piperidine and can also be sensitive to other strong bases. 2. Consider using UltraMILD deprotection reagents if compatible with other modifications.The glycosidic bond of 2-AP is more prone to cleavage than that of natural purines under harsh basic conditions, leading to strand scission and additional impurities.
Side Reactions 1. If using AMA (ammonium hydroxide/methylamine) for deprotection, ensure it is fresh and used at the recommended temperature and time to avoid side reactions.Certain protecting groups or modified bases can undergo side reactions during deprotection, leading to unexpected adducts and impurities.

The logical relationship between synthesis parameters and product purity is depicted below.

purity_factors cluster_synthesis Synthesis Parameters cluster_outcomes Product Quality Coupling_Efficiency High Coupling Efficiency High_Purity High Purity (Prominent Main Peak) Coupling_Efficiency->High_Purity Capping_Efficiency Effective Capping Capping_Efficiency->High_Purity Deprotection_Conditions Mild Deprotection Deprotection_Conditions->High_Purity Low_Purity Low Purity (Multiple Impurity Peaks) Low_Coupling Low Coupling Efficiency Low_Coupling->Low_Purity Ineffective_Capping Ineffective Capping Ineffective_Capping->Low_Purity Harsh_Deprotection Harsh Deprotection Harsh_Deprotection->Low_Purity

Factors influencing the purity of the final oligonucleotide product.

Experimental Protocols

Protocol 1: Small-Scale Test Synthesis for Troubleshooting Reagents

This protocol is designed to validate the activity of phosphoramidite and activator solutions when low coupling efficiency is suspected.

Materials:

  • Known high-quality CPG solid support.

  • Suspected 2-AP phosphoramidite and activator solutions.

  • Standard synthesis reagents (capping, oxidation, detritylation solutions).

  • Automated DNA synthesizer.

  • HPLC system for analysis.

Methodology:

  • Synthesis: Program the synthesizer to create a short, simple sequence, such as a trimer, incorporating the suspected 2-AP phosphoramidite (e.g., T-2AP-T).

  • Detritylation Monitoring: After each coupling cycle, collect the detritylation solution containing the cleaved dimethoxytrityl (DMT) cation. The intensity of the orange color provides a qualitative measure of the preceding cycle's coupling efficiency. A fading color indicates a drop in efficiency.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the oligonucleotide from the support and deprotect it using your standard protocol.

  • Analysis: Analyze the crude product by reverse-phase HPLC. For an efficient synthesis, the primary peak should correspond to the full-length product (T-2AP-T). The presence of significant shorter fragments (e.g., T, T-2AP) or a very low overall product amount points to a failure in the coupling step, implicating the suspected reagents.

Protocol 2: General Purification of 2-AP Substituted Oligonucleotides

Due to the increased likelihood of failure sequences, purification by High-Performance Liquid Chromatography (HPLC) is highly recommended.

Methodology:

  • Method Selection: Ion-pairing reverse-phase HPLC (IP-RP-HPLC) is a robust method for purifying modified oligonucleotides. Anion-exchange HPLC can also be effective, particularly for separating based on charge differences.

  • Mobile Phase (for IP-RP-HPLC): A common mobile phase system consists of:

    • Buffer A: An aqueous solution of a volatile ion-pairing agent, such as 100 mM triethylammonium acetate (TEAA) or a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) for MS-compatibility.

    • Buffer B: Acetonitrile.

  • Gradient Elution: A linear gradient of increasing Buffer B is used to elute the oligonucleotides from the column. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Post-Purification Processing:

    • Detritylation (if DMT-on purified): Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalting: Remove the ion-pairing salts and other small molecules through methods like ethanol precipitation or using a desalting column. This step is crucial as residual salts can interfere with downstream applications.

References

minimizing perturbation of DNA structure upon 2-aminopurine incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminopurine (2-AP) as a fluorescent probe in DNA. The focus is on minimizing the perturbation of DNA structure upon 2-AP incorporation to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AP) and why is it used in DNA research?

This compound is a fluorescent analog of the natural purine bases, adenine and guanosine.[1] Its key advantage is a significant fluorescence quantum yield in aqueous solution (around 0.68), which is dramatically quenched when incorporated into a DNA duplex.[2][3] This sensitivity to the local environment makes 2-AP an invaluable probe for studying DNA structure, dynamics, and interactions with other molecules like enzymes.[4][5] Its excitation maximum is around 303-310 nm, which allows for selective excitation without significantly exciting the natural DNA bases or aromatic amino acids in proteins.

Q2: How does the incorporation of 2-AP affect the stability and structure of a DNA duplex?

Incorporating 2-AP generally causes minimal but measurable perturbation to the DNA duplex. The melting temperature (Tm) of a DNA duplex containing a single 2-AP substitution is typically reduced by an average of 5-7 °C compared to the unmodified duplex. The extent of this destabilization depends on the identity of the opposing and flanking bases. Spectroscopic and calorimetric studies have determined the relative stability of 2-AP base pairs to be: A-T > 2-AP:T > 2-AP:C > 2-AP:A > 2-AP:G > A-C. Despite this, 2-AP is considered a good analog because it generally does not alter the standard B-type conformation of the DNA duplex.

Q3: What are the common base-pairing partners for 2-AP in a DNA helix?

2-AP can form stable base pairs with both thymine (T) and cytosine (C).

  • 2-AP:T: This pair forms a stable Watson-Crick geometry with two hydrogen bonds and is the most favored pairing.

  • 2-AP:C: This mismatch is more destabilizing than the 2-AP:T pair but significantly more stable than an A:C mismatch. NMR studies have shown that the 2-AP:C mispair typically adopts a wobble geometry at neutral and high pH. An equilibrium can also exist between the neutral wobble and a protonated Watson-Crick structure, particularly at lower pH.

Q4: What factors cause the fluorescence of 2-AP to be quenched within a DNA strand?

The fluorescence of 2-AP is highly quenched in DNA primarily due to base stacking interactions with neighboring nucleobases. This quenching is a combination of static and dynamic mechanisms:

  • Static Quenching: Occurs when 2-AP is stacked with purines (A or G), leading to a mixing of molecular orbitals in the ground state and a reduction in fluorescence yield.

  • Dynamic Quenching: Predominates when 2-AP is stacked with pyrimidines (C or T), involving the formation of a low-lying "dark" excited state that provides a non-radiative decay pathway. Collisional interactions with neighboring bases also contribute to dynamic quenching. The degree of quenching is highly sensitive to the local conformation and flexibility of the DNA.

Troubleshooting Guide

Problem 1: My 2-AP fluorescence intensity is much lower than expected, even in a single-stranded oligo.

  • Possible Cause 1: Buffer Composition. Certain buffer components can quench 2-AP fluorescence. Phosphate, MOPS, and HEPES buffers have been shown to cause significant quenching, while TRIS buffers have a negligible effect.

    • Solution: Switch to a TRIS-based buffer if possible. If you must use a quenching buffer, maintain a consistent concentration across all experiments and controls to ensure comparability.

  • Possible Cause 2: Solvent Polarity. The quantum yield and lifetime of 2-AP decrease dramatically in nonpolar solvents.

    • Solution: Ensure your experiments are conducted in aqueous buffers. If organic co-solvents are necessary, be aware of their potential to quench 2-AP fluorescence and perform appropriate controls.

  • Possible Cause 3: Residual Stacking. Single-stranded oligonucleotides can form transient secondary structures, leading to self-stacking that quenches 2-AP fluorescence.

    • Solution: Perform experiments at a higher temperature to disrupt these transient structures. Be aware that this may not always be feasible depending on the experimental goals.

Problem 2: The incorporation of 2-AP is significantly destabilizing my DNA duplex, leading to a very low melting temperature (Tm).

  • Possible Cause 1: Unfavorable Neighboring Bases. The identity of the bases flanking the 2-AP probe influences the overall duplex stability.

    • Solution: If sequence constraints allow, position the 2-AP adjacent to more stabilizing bases. For example, placing it within a GC-rich region may help compensate for the inherent destabilization.

  • Possible Cause 2: Mismatch Formation. You may be unintentionally creating a highly unstable mismatch, such as 2-AP:G or 2-AP:A.

    • Solution: Double-check your oligonucleotide sequences to ensure the 2-AP is opposite a thymine for maximum stability. If studying mismatches is the goal, be aware of the stability hierarchy (2-AP:C > 2-AP:A > 2-AP:G).

  • Possible Cause 3: High Salt Concentration Effects. While counterintuitive, the stabilizing effect of the 2-amino group on purines can vary with salt concentration, and this effect is sequence-dependent.

    • Solution: Titrate the salt concentration (e.g., NaCl or MgCl2) in your buffer. Physiological salt conditions are generally favorable for stable base recognition.

Problem 3: I am observing multi-exponential fluorescence decay for 2-AP, making data interpretation complex.

  • Observation: It is normal for 2-AP within a DNA molecule to exhibit complex fluorescence decay, often requiring four exponential components to be adequately described.

    • Interpretation: This complexity reflects the conformational heterogeneity of the DNA. The different lifetime components are generally attributed to different populations of 2-AP:

      • Shortest lifetime (~50-100 ps): Corresponds to the fully stacked, quenched state.

      • Intermediate lifetimes: Represent partially stacked or transiently unstacked conformations.

      • Longest lifetime (~8-10 ns): Attributed to the fully unstacked, solvent-exposed state, similar to the free 2-AP nucleoside.

    • Solution: Rather than a problem, this is a feature of 2-AP that provides rich information on DNA dynamics. Use time-resolved fluorescence measurements and analyze the decay parameters (lifetimes and amplitudes) to gain deeper insights into the conformational ensemble of your DNA and how it changes upon interaction with proteins or other molecules.

Quantitative Data Summary

Table 1: Thermodynamic Stability of DNA Duplexes Containing a Central 2-AP Pair

This table summarizes the relative thermodynamic stability of 11-mer DNA duplexes with a variable central base pair. The data highlights that while 2-AP:T is less stable than the canonical A:T pair, the 2-AP:C mismatch is significantly more stable than the A:C mismatch.

Central Base PairRelative Stability Order
A•T1 (Most Stable)
2-AP•T 2
2-AP•C 3
2-AP•A 4
2-AP•G 5
A•C6 (Least Stable)

Data derived from Law et al. (1996), Biochemistry.

Table 2: Fluorescence Properties of 2-AP in Different Environments

EnvironmentQuantum Yield (Φ)Lifetime (τ)Key Influencing Factor
Free Nucleoside (in water)~0.65 - 0.68~10 ns (single exponential)Solvent exposure
Stacked with Purines (A, G)Strongly QuenchedMulti-exponential, longer radiative lifetimesStatic quenching (ground-state orbital mixing)
Stacked with Pyrimidines (C, T)Strongly QuenchedMulti-exponential, short decay componentsDynamic quenching (internal conversion to dark state)
Unstacked in DNAHigh (approaches free nucleoside)Longest decay component (~8-10 ns)Solvent exposure, lack of stacking

Experimental Protocols

Protocol 1: Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol is used to determine the thermodynamic stability of 2-AP-containing DNA duplexes.

  • Sample Preparation:

    • Dissolve the purified 2-AP-containing oligonucleotide and its complementary strand in a buffer (e.g., 10 mM Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.

  • UV-Vis Spectrophotometry:

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a low value (e.g., 15°C) to a high value (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex form and 50% is single-stranded. This is determined from the maximum of the first derivative of the melting curve.

    • Compare the Tm of the 2-AP-containing duplex to an identical duplex with a natural base to quantify the perturbation.

Protocol 2: Steady-State Fluorescence Spectroscopy

This protocol measures the fluorescence intensity and spectra of 2-AP to probe its local environment.

  • Sample Preparation:

    • Prepare samples of 2-AP-labeled DNA (single-stranded or annealed duplex) in a non-quenching buffer (e.g., TRIS-HCl).

    • Use quartz cuvettes for all measurements.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to ~310 nm to selectively excite 2-AP.

    • Record the emission spectrum from approximately 330 nm to 500 nm. The emission maximum for 2-AP is typically around 370 nm.

  • Measurement and Analysis:

    • Measure the fluorescence intensity at the emission maximum (~370 nm).

    • Changes in intensity upon duplex formation, protein binding, or changes in temperature/buffer conditions indicate alterations in the 2-AP stacking environment. An increase in fluorescence suggests unstacking of the 2-AP base.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_results 3. Data Interpretation Oligo_Synth Oligonucleotide Synthesis (with 2-AP phosphoramidite) Purification HPLC/PAGE Purification Oligo_Synth->Purification Annealing Duplex Annealing Purification->Annealing Thermal Thermal Denaturation (UV-Vis) Annealing->Thermal Stability SteadyState Steady-State Fluorescence Annealing->SteadyState Conformation TimeResolved Time-Resolved Fluorescence Annealing->TimeResolved Dynamics NMR NMR Spectroscopy Annealing->NMR Structure Stability Thermodynamic Stability (Tm, ΔG°) Thermal->Stability Conformation Local Conformation (Quenching, Stacking) SteadyState->Conformation Dynamics Structural Dynamics (Lifetimes, Amplitudes) TimeResolved->Dynamics Structure High-Resolution Structure NMR->Structure

Caption: Experimental workflow for characterizing 2-AP-labeled DNA.

factors_influencing_perturbation cluster_seq Sequence Context cluster_env Environmental Factors cluster_int Molecular Interactions center_node DNA Structure & 2-AP Fluorescence flanking Flanking Bases (Purine vs. Pyrimidine) flanking->center_node opposite Opposite Base (T vs. C vs. Mismatch) opposite->center_node buffer Buffer Ions (Phosphate vs. TRIS) buffer->center_node salt Salt Concentration (Na+, Mg2+) salt->center_node temp Temperature temp->center_node protein Protein Binding (e.g., Base Flipping) protein->center_node

Caption: Factors influencing DNA perturbation and 2-AP fluorescence.

Caption: Base pairing schemes for this compound in DNA.

References

dealing with background fluorescence in 2-aminopurine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopurine (2-AP) fluorescence assays. Our goal is to help you overcome common challenges, particularly in managing background fluorescence, to ensure the acquisition of high-quality, reproducible data.

Troubleshooting Guide: Dealing with Background Fluorescence

High background fluorescence can significantly impact the signal-to-noise ratio in this compound (2-AP) experiments, masking the specific signal from your sample. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Problem: High Background Fluorescence Obscuring Signal

Possible Cause 1: Autofluorescence from Sample Components

Specific Issue Recommended Solution
Endogenous fluorescence from cellular components (e.g., NADH, flavins).[1][2]Use red-shifted fluorescent dyes where possible, as autofluorescence is more prominent in the green region of the spectrum.[1][2] For fixed cells, consider treatment with quenching agents like sodium borohydride.[2]
Fluorescence from cell culture media components (e.g., phenol red, riboflavin).Switch to a phenol red-free medium for the duration of the assay. If possible, replace the culture medium with an optically clear buffered saline solution like PBS for imaging.
Autofluorescence from plastic-bottom plates or cuvettes.Use quartz cuvettes or glass-bottom plates, which have lower intrinsic fluorescence compared to plastic.

Possible Cause 2: Issues with Reagents and Buffers

Specific Issue Recommended Solution
Buffer components quenching 2-AP fluorescence.Be aware that phosphate, carbonate, MOPS, and HEPES buffers can significantly quench 2-AP fluorescence. Tris-based buffers have been shown to cause negligible quenching and are a recommended alternative.
Contaminated reagents or buffers.Prepare fresh reagents and use high-purity solvents. Filter buffers to remove particulate matter that can cause light scattering.
Non-specific binding of fluorescently labeled molecules.Optimize the concentration of your fluorescent probe through titration. Include appropriate blocking steps in your protocol, especially for immunofluorescence-based assays.

Possible Cause 3: Suboptimal Instrumentation Settings

Specific Issue Recommended Solution
Incorrect excitation and emission wavelength settings.For 2-AP, use an excitation wavelength in the range of 310-320 nm and collect emission around 370-381 nm.
Slit widths are too wide, leading to increased background detection.Optimize excitation and emission slit widths. Start with narrower slits (e.g., 2-4 nm for excitation, 4-8 nm for emission) and adjust to maximize signal-to-noise.
Light leaks or detector noise.Ensure the instrument's sample chamber is light-tight. Refer to your instrument's manual for minimizing electronic detector noise, which may involve adjusting gain settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in 2-AP experiments?

High background fluorescence in 2-AP experiments can stem from several sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from your sample, which can include cellular components like NADH and flavins, as well as components in your cell culture media like phenol red.

  • Reagent-Based Background: This includes non-specific binding of your 2-AP labeled oligonucleotide or other fluorescent probes, as well as contamination in your buffers and reagents.

  • Instrumental Noise: This can be due to light leaks, scattering of the excitation light, and electronic noise from the detector.

Q2: How can I select the right buffer for my 2-AP experiment to minimize background?

The choice of buffer is critical as some common buffer components can quench 2-AP fluorescence. Studies have shown that phosphate, carbonate, MOPS, and HEPES buffers can lead to significant fluorescence quenching. In contrast, Tris-based buffers have a negligible effect on 2-AP fluorescence and are highly recommended for these experiments.

Q3: What are the optimal excitation and emission wavelengths for this compound?

This compound is typically excited in the range of 310 nm to 320 nm. Its fluorescence emission maximum is generally observed around 370 nm to 381 nm. It is always advisable to determine the optimal excitation and emission maxima for your specific experimental conditions and instrument.

Q4: Can the concentration of my 2-AP labeled oligonucleotide affect the background?

Yes, using an excessively high concentration of your 2-AP labeled oligonucleotide can lead to increased background signal due to non-specific binding and potentially self-quenching effects. It is crucial to perform a concentration titration to find the optimal concentration that provides a strong specific signal with a low background.

Q5: How do I properly control for background fluorescence in my experiment?

To accurately measure the fluorescence signal from 2-AP, it is essential to include proper controls. These should include:

  • A "buffer blank" sample containing all components except the 2-AP labeled molecule to measure the background from the buffer and other reagents.

  • For cell-based assays, an "unstained" control (cells without the 2-AP probe) to measure cellular autofluorescence.

  • If working with proteins or other molecules that might be fluorescent, a control sample with these components but without the 2-AP probe.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Spectroscopic Properties of this compound

ParameterValueReference
Typical Excitation Wavelength (λex)310 - 320 nm
Typical Emission Wavelength (λem)370 - 381 nm
Quantum Yield (in aqueous solution)~0.68 - 0.7
Fluorescence Lifetime (in water)~11 - 12 ns

Table 2: Recommended Instrument Settings for 2-AP Fluorescence Measurement

ParameterRecommended SettingRationale
Excitation Slit Width2 - 4 nmBalances sufficient excitation light with minimizing background.
Emission Slit Width4 - 8 nmAllows for efficient collection of emitted light while reducing noise.
Integration Time0.5 - 2 secondsAdjust based on signal intensity to improve signal-to-noise ratio.
Scan SpeedSlow to MediumSlower speeds can improve data quality but increase acquisition time.

Experimental Protocols

Protocol 1: General Steady-State Fluorescence Measurement of 2-AP

  • Sample Preparation:

    • Prepare your 2-AP containing sample (e.g., DNA, RNA, protein complex) in a suitable buffer (Tris-HCl is recommended).

    • Prepare a buffer blank with the same composition but without the 2-AP molecule.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 315 nm and the emission wavelength to 370 nm.

    • Set the excitation and emission slit widths (e.g., 4 nm for both).

  • Measurement:

    • Place the buffer blank in the cuvette holder and zero the instrument.

    • Replace the blank with your 2-AP sample.

    • Record the fluorescence emission spectrum from approximately 330 nm to 450 nm.

    • The peak intensity at around 370 nm is your primary data point.

  • Data Analysis:

    • Subtract the fluorescence intensity of the buffer blank from your sample's fluorescence intensity to correct for background.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare 2-AP Sample (e.g., in Tris Buffer) warm_up Warm-up Spectrofluorometer prep_blank Prepare Buffer Blank set_params Set Excitation (315 nm) & Emission (370 nm) Wavelengths warm_up->set_params set_slits Set Slit Widths (e.g., 4 nm) set_params->set_slits measure_blank Measure Buffer Blank set_slits->measure_blank measure_sample Measure 2-AP Sample measure_blank->measure_sample subtract_bg Subtract Blank from Sample Signal measure_sample->subtract_bg analyze_data Analyze Corrected Data subtract_bg->analyze_data

Caption: A typical experimental workflow for this compound fluorescence measurements.

troubleshooting_logic start High Background Fluorescence Observed check_autofluorescence Is there signal in unstained control? start->check_autofluorescence autofluorescence_yes Source: Autofluorescence check_autofluorescence->autofluorescence_yes Yes check_buffer Using Phosphate/MOPS/HEPES buffer? check_autofluorescence->check_buffer No autofluorescence_no No buffer_yes Source: Buffer Quenching check_buffer->buffer_yes Yes check_concentration Is probe concentration optimized? check_buffer->check_concentration No buffer_no No concentration_no Source: High Probe Concentration check_concentration->concentration_no No check_instrument Are instrument settings optimal? check_concentration->check_instrument Yes concentration_yes Yes instrument_no Source: Suboptimal Settings check_instrument->instrument_no No instrument_yes Further Investigation Needed check_instrument->instrument_yes Yes

Caption: A logical workflow for troubleshooting high background fluorescence in 2-AP experiments.

References

Validation & Comparative

A Comparative Guide: 2-Aminopurine Fluorescence vs. FRET for Elucidating Molecular Distances

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the ability to measure distances on the nanoscale is paramount. Two powerful fluorescence-based techniques, 2-aminopurine (2-AP) fluorescence and Förster Resonance Energy Transfer (FRET), have emerged as invaluable tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.

Principles of Distance Measurement

Both 2-AP fluorescence and FRET rely on the principles of fluorescence spectroscopy to infer distances between molecules. However, they operate on distinct mechanisms.

This compound (2-AP) is a fluorescent analog of the DNA base adenine.[1][2][3] When incorporated into a DNA or RNA strand, its fluorescence is highly sensitive to its local environment, particularly the stacking interactions with neighboring bases.[3][4] Changes in the conformation of the nucleic acid, such as those induced by protein binding or DNA bending, alter the stacking of 2-AP with adjacent bases, leading to a change in its fluorescence intensity. This change in fluorescence can be correlated with conformational changes and, indirectly, with distances. The fluorescence of 2-AP is quenched when it is stacked with other bases and increases as it becomes unstacked or exposed to the solvent.

Förster Resonance Energy Transfer (FRET) , on the other hand, is a non-radiative energy transfer process between two different fluorophores: a "donor" and an "acceptor". The donor fluorophore, when excited, can transfer its energy to the acceptor fluorophore if they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "molecular ruler". By measuring the FRET efficiency, the distance between the two labeled molecules can be precisely calculated.

Figure 1: Fundamental Principles of 2-AP and FRET cluster_2AP This compound (2-AP) Fluorescence cluster_FRET Förster Resonance Energy Transfer (FRET) AP_stacked 2-AP Stacked (Low Fluorescence) AP_unstacked 2-AP Unstacked (High Fluorescence) AP_stacked->AP_unstacked Conformational Change Donor Donor Fluorophore EnergyTransfer Energy Transfer (Non-radiative) Donor->EnergyTransfer DonorEmission Donor Emission Donor->DonorEmission Low FRET Acceptor Acceptor Fluorophore AcceptorEmission Acceptor Emission Acceptor->AcceptorEmission High FRET Excitation Excitation Light Excitation->Donor EnergyTransfer->Acceptor

Figure 1: Fundamental Principles of 2-AP and FRET

Quantitative Comparison

FeatureThis compound (2-AP) FluorescenceFörster Resonance Energy Transfer (FRET)
Principle Environmental sensitivity of a single fluorescent base analog.Non-radiative energy transfer between a donor and an acceptor fluorophore pair.
Distance Range Primarily qualitative assessment of local conformational changes; not a direct distance ruler.Quantitative distance measurements in the range of 1-10 nanometers (10-100 Å).
Probe Type Intrinsic probe (base analog).Extrinsic probes (two different fluorophores).
Labeling Site-specific incorporation into DNA/RNA via chemical synthesis.Requires labeling of two molecules (e.g., protein and DNA, or two proteins) with specific donor and acceptor fluorophores.
Advantages - Minimally perturbing to the nucleic acid structure.- Reports on local conformational dynamics.- Simpler labeling strategy (single probe).- Provides quantitative distance information.- Wide range of available fluorophore pairs for different distance ranges.- Applicable to a broader range of biomolecules (proteins, nucleic acids, lipids).
Limitations - Not a direct measure of distance.- Fluorescence is sensitive to multiple environmental factors, not just distance.- Limited to nucleic acid systems.- Requires dual labeling, which can be challenging and may perturb molecular function.- FRET efficiency is sensitive to the relative orientation of the fluorophores (κ² factor).- Photobleaching of fluorophores can affect measurements.
Typical Applications - Studying DNA/RNA conformational changes upon protein binding.- Probing DNA melting and hairpin formation.- Investigating enzyme-DNA interactions, such as base flipping.- Measuring distances between protein domains.- Studying protein-protein interactions and complex formation.- Monitoring conformational changes in proteins and nucleic acids.

Experimental Protocols

This compound Fluorescence Measurement

A typical experiment to measure changes in 2-AP fluorescence upon protein binding to DNA involves the following steps:

  • Oligonucleotide Synthesis and Purification: A DNA oligonucleotide containing a 2-AP residue at the desired position is chemically synthesized and purified using standard methods like HPLC.

  • Sample Preparation: The 2-AP labeled DNA is dissolved in a suitable buffer. The concentration is determined by UV-Vis spectroscopy.

  • Fluorescence Measurement:

    • The sample is placed in a quartz cuvette in a fluorometer.

    • The 2-AP is excited at its absorption maximum (typically around 310-315 nm).

    • The fluorescence emission is recorded, usually scanning from 340 nm to 450 nm, with a peak around 370 nm.

  • Titration with Binding Partner: The protein of interest is titrated into the cuvette containing the 2-AP labeled DNA.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the binding partner. The resulting binding curve can be fitted to an appropriate model to determine the dissociation constant (Kd).

FRET Measurement for Protein-DNA Interaction

Measuring the distance between a protein and a specific site on DNA using FRET typically involves these steps:

  • Labeling of Biomolecules:

    • The protein is labeled with a donor fluorophore (e.g., a cysteine residue is labeled with a maleimide-conjugated dye).

    • The DNA oligonucleotide is synthesized with an acceptor fluorophore at a specific position.

  • Purification: The labeled protein and DNA are purified to remove any free dye.

  • Sample Preparation: The labeled protein and DNA are mixed in a suitable buffer.

  • Fluorescence Measurement:

    • The sample is placed in a fluorometer.

    • Three sets of measurements are taken:

      • Donor-only emission: The sample containing only the donor-labeled protein is excited at the donor's excitation wavelength, and its emission spectrum is recorded.

      • Acceptor-only emission: The sample containing only the acceptor-labeled DNA is excited at the acceptor's excitation wavelength, and its emission spectrum is recorded.

      • FRET measurement: The sample containing both the donor-labeled protein and acceptor-labeled DNA is excited at the donor's excitation wavelength. The emission spectrum is recorded, showing both donor and sensitized acceptor emission.

  • Data Analysis: The FRET efficiency (E) is calculated using the following formula:

    • E = 1 - (I_DA / I_D)

    • Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • The distance (r) between the donor and acceptor can then be calculated using the Förster equation:

    • r = R₀ * ( (1/E) - 1 )^(1/6)

    • Where R₀ is the Förster distance, which is the distance at which the FRET efficiency is 50%. R₀ is a characteristic of the specific donor-acceptor pair.

Experimental Workflow for Studying Protein-DNA Interactions

The following diagram illustrates a typical workflow for investigating the interaction between a DNA-binding protein and its target DNA sequence using either 2-AP fluorescence or FRET.

Figure 2: Workflow for Protein-DNA Interaction Studies cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Oligo_Synth Oligonucleotide Synthesis (with 2-AP or Acceptor) Purification Purification Oligo_Synth->Purification Protein_Label Protein Labeling (with Donor for FRET) Protein_Label->Purification Titration Titration of Protein into DNA solution Purification->Titration Fluorescence_Measurement Fluorescence Measurement Titration->Fluorescence_Measurement Binding_Curve Plot Fluorescence Change vs. [Protein] Fluorescence_Measurement->Binding_Curve FRET_Efficiency Calculate FRET Efficiency Fluorescence_Measurement->FRET_Efficiency Kd_Calc Determine Kd Binding_Curve->Kd_Calc Distance_Calc Calculate Distance (FRET) FRET_Efficiency->Distance_Calc

Figure 2: Workflow for Protein-DNA Interaction Studies

Conclusion

Both this compound fluorescence and FRET are powerful techniques for probing molecular interactions and dynamics. The choice between them depends critically on the specific research question.

  • 2-AP fluorescence is an excellent choice for detecting local conformational changes within nucleic acids with minimal perturbation. It is particularly useful for studying the mechanisms of DNA- and RNA-binding proteins and enzymes.

  • FRET is the preferred method for obtaining quantitative distance information between two specific points on interacting biomolecules. Its versatility allows for the study of a wide range of biological systems beyond nucleic acids.

By carefully considering the principles, advantages, and limitations of each technique, researchers can select the most appropriate tool to unravel the intricate molecular choreography that governs biological processes.

References

2-Aminopurine as a Fluorescent Probe: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately elucidating the structure, dynamics, and interactions of nucleic acids. 2-Aminopurine (2-AP), a fluorescent analog of adenine, has long been a workhorse in the field due to its unique photophysical properties. This guide provides a comprehensive comparison of 2-AP with other fluorescent nucleoside analogs, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

Advantages of this compound (2-AP)

This compound stands out as a valuable tool in nucleic acid research due to a combination of favorable characteristics. Its structural similarity to the natural purine base, adenine, allows it to be incorporated into DNA and RNA with minimal perturbation to the native structure.[1][2] This key feature is crucial for studying biological systems in a near-native state.

One of the most significant advantages of 2-AP is the sensitivity of its fluorescence to the local microenvironment.[1][2] The quantum yield of free 2-AP in an aqueous solution is relatively high (approximately 0.68), but this fluorescence is significantly quenched when it is incorporated into a DNA or RNA duplex.[3] This quenching is primarily due to stacking interactions with neighboring bases, making 2-AP an excellent probe for monitoring changes in nucleic acid conformation, such as DNA melting, DNA-protein interactions, and the formation of non-canonical structures.

Furthermore, 2-AP possesses an excitation maximum around 305-310 nm, which is sufficiently red-shifted from the absorption maxima of natural nucleic acid bases and aromatic amino acids. This spectral separation allows for the selective excitation of 2-AP without significant background interference from the biomolecules under investigation.

Limitations of this compound (2-AP)

Despite its widespread use, 2-AP is not without its limitations. The most notable drawback is the significant quenching of its fluorescence upon incorporation into nucleic acids. While this property is advantageous for sensing conformational changes, it can result in low signal-to-noise ratios, particularly in well-structured duplexes.

The fluorescence decay of 2-AP within a nucleic acid is often complex and multi-exponential, with lifetime components ranging from picoseconds to nanoseconds. This complexity arises from the heterogeneous conformational landscape experienced by the probe and can make the interpretation of fluorescence lifetime data challenging.

Moreover, the fluorescence properties of 2-AP can be influenced by the specific buffer components used in the experiment. For instance, phosphate and carbonate buffers have been shown to quench 2-AP fluorescence, which necessitates careful buffer selection and control experiments.

Performance Comparison with Alternative Fluorescent Probes

The limitations of 2-AP have spurred the development of a variety of alternative fluorescent nucleoside analogs. The following tables provide a quantitative comparison of 2-AP with some of these alternatives.

Table 1: Comparison of Fluorescent Properties of Nucleoside Analogs (Free Nucleosides/Ribonucleosides)

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
This compound (2-AP) ~305~370~0.68~10-12
2,6-Diaminopurine (2,6-DAP) 287-0.03743 ps & 1.8 ns
Pteridines
3-Methylisoxanthopterin (3-MI)3464300.706.54
6-Methylisoxanthopterin (6-MI)3504300.705.80
4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP)3104300.393.8
4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP)3304300.484.8
Pyrrolo-dC ~350~450--
Ethenoadenosine (εA) ~300~410~0.0282.1

Table 2: Comparison of Fluorescent Properties of Nucleoside Analogs (Incorporated into Oligonucleotides)

Fluorescent ProbeQuantum Yield (Φ) in DuplexKey Features
This compound (2-AP) Highly Quenched (variable)Sensitive to stacking and conformation; minimal structural perturbation.
Pteridines (e.g., 3-MI, 6-MI) Significantly Quenched (<0.01 to 0.3)Sensitive to microenvironment; some may perturb duplex stability.
Pyrrolo-dC Quenched in duplex vs. single-strandReports on local DNA melting; minimal perturbation.
Thieno-dG Bright in duplexesIsomorphic to guanosine; sensitive to protein-induced conformational changes.
Ethenoadenosine (εA) QuenchedCan be used to study enzymatic processes.

Experimental Protocols

Steady-State Fluorescence Measurements of 2-AP in DNA

This protocol outlines the general steps for measuring the steady-state fluorescence of a 2-AP labeled DNA oligonucleotide.

a. Sample Preparation:

  • Synthesize and purify the 2-AP containing oligonucleotide and its complementary strand.

  • Anneal the strands by mixing them in equimolar amounts in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Prepare a series of dilutions of the DNA duplex in the same buffer.

b. Instrumentation and Measurement:

  • Use a spectrofluorometer equipped with a thermostatted cuvette holder.

  • Set the excitation wavelength to 310 nm and record the emission spectrum from 330 nm to 450 nm. The emission maximum for 2-AP is typically around 370 nm.

  • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Record a buffer blank and subtract it from the sample spectra.

  • For titration experiments (e.g., with a protein), add small aliquots of the titrant to the DNA solution in the cuvette and record the fluorescence spectrum after each addition, ensuring proper mixing and temperature equilibration.

Time-Resolved Fluorescence Measurements of 2-AP in a DNA-Protein Complex

This protocol provides a general workflow for time-resolved fluorescence measurements to study the interaction between a 2-AP labeled DNA and a protein.

a. Sample Preparation:

  • Prepare the 2-AP labeled DNA duplex as described in the steady-state protocol.

  • Purify the protein of interest and determine its concentration.

  • Prepare the DNA-protein complex by mixing the DNA duplex and the protein in the desired molar ratio in a suitable buffer. Allow the complex to equilibrate.

b. Instrumentation and Measurement (Time-Correlated Single Photon Counting - TCSPC):

  • Use a TCSPC instrument with a pulsed light source (e.g., a laser diode or a pulsed laser) capable of exciting at or near 310 nm.

  • Set the emission wavelength to 370 nm using a monochromator or a bandpass filter.

  • Collect the fluorescence decay data until a sufficient number of counts are accumulated in the peak channel to ensure good statistical accuracy.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Analyze the fluorescence decay data by fitting it to a multi-exponential decay model using appropriate software. The decay is typically fitted to a sum of exponentials: I(t) = Σαi * exp(-t/τi), where αi is the amplitude and τi is the lifetime of the i-th component.

Visualizing Key Concepts

To further illustrate the principles and applications of 2-AP as a fluorescent probe, the following diagrams are provided.

Caption: Mechanism of 2-AP fluorescence quenching in a DNA duplex.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with 2-AP) Annealing Duplex Annealing Oligo_Synthesis->Annealing Complex_Formation DNA-Protein Complex Formation Annealing->Complex_Formation Steady_State Steady-State Fluorescence Complex_Formation->Steady_State Time_Resolved Time-Resolved Fluorescence (TCSPC) Complex_Formation->Time_Resolved Spectral_Analysis Spectral Analysis (Intensity, Wavelength Shift) Steady_State->Spectral_Analysis Lifetime_Analysis Fluorescence Lifetime Analysis (Multi-exponential fit) Time_Resolved->Lifetime_Analysis

Caption: General experimental workflow for using 2-AP.

Probe_Comparison cluster_2AP This compound (2-AP) cluster_Alternatives Alternatives Probe_Choice Fluorescent Probe Selection 2AP_Pros Advantages: - Minimal Perturbation - Environmentally Sensitive - Selective Excitation Probe_Choice->2AP_Pros 2AP_Cons Limitations: - High Quenching - Complex Decay - Buffer Sensitivity Probe_Choice->2AP_Cons Pteridines Pteridines (e.g., 6-MI) Probe_Choice->Pteridines Pyrrolo_dC Pyrrolo-dC Probe_Choice->Pyrrolo_dC Thieno_dG Thieno-dG Probe_Choice->Thieno_dG Other_Analogs Other Analogs Probe_Choice->Other_Analogs

Caption: Decision factors for fluorescent probe selection.

References

Unveiling Nucleic Acid Dynamics: A Comparative Guide to 2-Aminopurine Fluorescence, NMR, and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of nucleic acids with their binding partners is paramount. This guide provides a comprehensive comparison of three powerful techniques—2-aminopurine (2-AP) fluorescence, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—for elucidating the structural and dynamic aspects of these interactions. We will use the well-studied interaction between Uracil-DNA Glycosylase (UDG) and DNA as a central case study to highlight the unique strengths and complementary nature of each method.

At the heart of cellular processes, from DNA repair to gene regulation, lies the precise recognition and manipulation of nucleic acids by proteins. To dissect these mechanisms, a multi-faceted experimental approach is often required. While X-ray crystallography provides high-resolution static snapshots and NMR spectroscopy offers insights into solution-state structure and dynamics, this compound (2-AP) fluorescence has emerged as a sensitive and versatile tool for probing local conformational changes in real-time.

The Power of a Fluorescent Nucleobase Analog

This compound is an isomer of adenine that exhibits significant fluorescence, a property largely absent in natural DNA and RNA bases.[1] Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. When incorporated into a nucleic acid duplex, its fluorescence is quenched.[1] However, conformational changes that disrupt this stacking, such as the "flipping out" of a base by an enzyme, lead to a dramatic increase in fluorescence intensity. This property makes 2-AP an invaluable probe for studying the dynamics of DNA and RNA and their interactions with proteins.[1][2] Importantly, the substitution of adenine with 2-AP has been shown to cause minimal perturbation to the overall nucleic acid structure, a fact validated by both NMR and X-ray crystallography studies.

A Head-to-Head Comparison: 2-AP Fluorescence vs. NMR vs. X-ray Crystallography

To illustrate the distinct yet complementary information provided by each technique, we will focus on the interaction between Uracil-DNA Glycosylase (UDG) and a uracil-containing DNA duplex. UDG is a key enzyme in the base excision repair pathway that identifies and removes uracil from DNA. This process involves the dramatic flipping of the uracil base out of the DNA helix and into the enzyme's active site.

Technique Information Provided Strengths Limitations
This compound (2-AP) Fluorescence Real-time kinetics of conformational changes (e.g., base flipping), binding affinities (Kd), dissociation rates.High sensitivity to local environmental changes, suitable for rapid kinetic measurements, requires relatively small amounts of sample.Provides information only about the local environment of the 2-AP probe, does not provide high-resolution structural details of the entire complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy 3D structure and dynamics of molecules in solution, protein-nucleic acid interactions, identification of binding interfaces.Provides detailed structural and dynamic information in a near-physiological solution state, can characterize transient interactions.Requires larger amounts of isotopically labeled samples, limited to smaller macromolecules, data analysis can be complex.
X-ray Crystallography High-resolution 3D atomic structure of molecules in a crystalline state.Provides unparalleled atomic-level detail of molecular structures and interactions.Requires well-diffracting crystals which can be difficult to obtain, provides a static picture of the molecule, crystal packing forces may influence conformation.

Case Study: Uracil-DNA Glycosylase (UDG) in Action

The mechanism of how UDG finds and removes uracil from DNA has been extensively studied using a combination of these techniques.

This compound Fluorescence Insights:

Studies using 2-AP strategically placed near a uracil base in a DNA duplex have provided crucial kinetic information about the UDG-DNA interaction. Upon binding of UDG, a significant increase in 2-AP fluorescence is observed, directly reporting on the flipping of the uracil base out of the DNA helix.[2] These studies have allowed for the determination of rate constants for base flipping and the dissociation constants for the enzyme-substrate complex.

NMR Spectroscopy Insights:

NMR studies on DNA hairpins containing uracil have provided detailed structural information about the substrate DNA in solution. These studies have helped to understand the local conformation of the DNA that UDG recognizes. Furthermore, NMR can be used to map the binding interface between UDG and DNA by monitoring chemical shift perturbations upon complex formation.

X-ray Crystallography Insights:

High-resolution crystal structures of UDG in complex with uracil-containing DNA have provided definitive visual evidence of the base-flipping mechanism. These structures show the uracil base completely rotated out of the DNA helix and nestled into the enzyme's active site. The crystallographic data reveals the specific amino acid residues involved in recognizing and stabilizing the flipped-out base, offering a static but highly detailed picture of the catalytic complex.

Experimental Protocols

This compound Fluorescence Spectroscopy

Objective: To monitor the kinetics of uracil base flipping by UDG.

Methodology:

  • Oligonucleotide Synthesis: A DNA oligonucleotide containing a uracil base and a this compound probe at a specific position (e.g., adjacent to the uracil) is chemically synthesized and purified. A complementary strand is also synthesized to form a duplex.

  • Sample Preparation: The 2-AP labeled DNA duplex is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA).

  • Fluorescence Measurement: The fluorescence of the 2-AP labeled DNA is measured using a fluorometer with an excitation wavelength of ~315 nm and an emission wavelength of ~370 nm.

  • Kinetic Assay: The reaction is initiated by the rapid addition of a known concentration of UDG to the DNA solution. The change in 2-AP fluorescence intensity over time is recorded.

  • Data Analysis: The resulting kinetic traces are fitted to appropriate models to extract rate constants for base flipping and other conformational changes. Binding affinities (Kd) can be determined by titrating the DNA with increasing concentrations of UDG and measuring the change in fluorescence at equilibrium.

NMR Spectroscopy

Objective: To determine the solution structure of a uracil-containing DNA substrate.

Methodology:

  • Sample Preparation: A DNA oligonucleotide containing a uracil base is synthesized. For more detailed structural analysis, isotopic labeling (e.g., with 13C and 15N) may be required. The DNA is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, pH 6.8, 100 mM NaCl, in 90% H2O/10% D2O).

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., 1H-1H TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the DNA molecule.

  • Structural Calculations: Distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • Structure Analysis: The resulting family of structures is analyzed to determine the solution conformation of the DNA.

X-ray Crystallography

Objective: To obtain a high-resolution structure of the UDG-DNA complex.

Methodology:

  • Protein Expression and Purification: Human or E. coli UDG is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

  • Oligonucleotide Synthesis: A DNA oligonucleotide containing a uracil base is synthesized and purified.

  • Crystallization: The purified UDG protein is mixed with the uracil-containing DNA duplex in a specific molar ratio and subjected to crystallization screening using various precipitants, buffers, and additives.

  • X-ray Diffraction Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed, and the phases are determined (e.g., by molecular replacement using a known UDG structure). An initial model of the complex is built into the electron density map.

  • Structure Refinement: The model is refined against the diffraction data to improve its quality and agreement with the experimental data. The final structure provides atomic-level details of the UDG-DNA interaction.

Visualizing the Workflow

Experimental_Workflow cluster_2AP 2-AP Fluorescence cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography AP1 Oligo Synthesis (with 2-AP) AP2 Sample Preparation AP1->AP2 AP3 Fluorescence Measurement AP2->AP3 AP4 Kinetic/Equilibrium Assay AP3->AP4 AP5 Data Analysis AP4->AP5 NMR1 Sample Preparation (Isotopic Labeling) NMR2 NMR Data Acquisition NMR1->NMR2 NMR3 Resonance Assignment NMR2->NMR3 NMR4 Structure Calculation NMR3->NMR4 NMR5 Structure Analysis NMR4->NMR5 X1 Protein Purification & Oligo Synthesis X2 Crystallization X1->X2 X3 X-ray Diffraction X2->X3 X4 Structure Determination X3->X4 X5 Structure Refinement X4->X5

Caption: A generalized workflow for studying nucleic acid-protein interactions.

Conclusion

The cross-validation of results from this compound fluorescence, NMR spectroscopy, and X-ray crystallography provides a powerful and comprehensive approach to understanding the complex world of nucleic acid interactions. While 2-AP fluorescence excels at revealing the dynamic and kinetic aspects of local conformational changes, NMR and X-ray crystallography provide invaluable high-resolution structural information in solution and solid states, respectively. By integrating the insights from these complementary techniques, researchers can build a more complete and accurate picture of the molecular mechanisms governing fundamental biological processes, ultimately paving the way for the rational design of novel therapeutics.

References

A Comparative Guide to 2-Aminopurine and Other Fluorescent Nucleobase Analogs for DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately studying the structure, dynamics, and interactions of DNA. This guide provides an objective comparison of 2-aminopurine (2-AP), a widely used fluorescent nucleobase analog, with other notable alternatives. The performance of these analogs is evaluated based on key photophysical properties and their sensitivity to the local environment, supported by experimental data.

Introduction to Fluorescent Nucleobase Analogs

Fluorescent nucleobase analogs (FNAs) are powerful tools for investigating nucleic acid structure and function.[1][2][3] By mimicking the natural bases, they can be incorporated into DNA with minimal structural perturbation, providing an intrinsic fluorescent signal that reports on the local environment.[4][5] An ideal FNA should possess high fluorescence quantum yield, a lifetime that is sensitive to its surroundings, and spectral properties that are distinct from the native DNA bases. This compound, an isomer of adenine, has long been the workhorse in this field due to its environmental sensitivity. However, a range of other analogs have been developed, each with unique characteristics that may be better suited for specific applications.

This compound (2-AP): The Benchmark

This compound is a fluorescent analog of adenine and guanosine that has been extensively used to probe DNA structure and dynamics. Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. When incorporated into a DNA duplex, the fluorescence of 2-AP is significantly quenched, and this quenching is modulated by changes in DNA conformation, such as those induced by protein binding or DNA melting.

While the free 2-AP nucleoside exhibits a high quantum yield in aqueous solution (around 0.68), this value drops dramatically upon incorporation into DNA, a phenomenon central to its utility as a structural probe. The fluorescence decay of 2-AP in DNA is complex and often described by multiple exponential components, reflecting the heterogeneous environments it experiences.

Key Alternatives to 2-AP

Several other fluorescent nucleobase analogs have emerged as powerful alternatives to 2-AP, offering advantages in terms of brightness, stability, and environmental sensitivity.

Pteridine Analogs (3-MI and 6-MI): This class of highly fluorescent probes includes 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI), which are analogs of guanosine. Some pteridine analogs boast very high quantum yields as monomers. For instance, 3-MI has a quantum yield of 0.88 as a free nucleoside. Similar to 2-AP, their fluorescence is quenched upon incorporation into oligonucleotides, and this quenching is sensitive to the surrounding base sequence.

Thienoguanosine (thG): An isomorphic fluorescent analog of guanosine, thienoguanosine (thG) is notable for being minimally perturbing to the DNA structure. Unlike many other analogs, thG is not strongly quenched when incorporated into DNA, making it a bright probe within the duplex. Its fluorescence lifetime is unusually long (9-29 ns in DNA), which is advantageous for time-resolved studies. Furthermore, thG's fluorescence is highly sensitive to local structural changes, making it an excellent probe for detecting mismatches or protein-induced conformational shifts.

8-vinyl-deoxyadenosine (8-vdA): This analog of deoxyadenosine absorbs and emits in a similar wavelength range to 2-AP. A key advantage of 8-vdA is its higher molar absorption coefficient, which is about twice that of 2-AP, allowing for more sensitive detection. While its quantum yield as a monomer is similar to 2-AP, it is significantly higher than 2-AP when incorporated into oligonucleotides. Studies have also shown that 8-vdA is less disruptive to the DNA duplex than 2-AP.

Tricyclic Cytosine Analogs (tC): The fluorescent tricyclic cytosine analog, 1,3-diaza-2-oxophenothiazine (tC), is unique in that its high quantum yield is largely unaffected by incorporation into both single- and double-stranded DNA. This makes it a consistently bright probe, irrespective of the neighboring bases. Its fluorescence decay is mono-exponential, which simplifies the analysis of fluorescence lifetime data.

Quantitative Comparison of Fluorescent Nucleobase Analogs

The following table summarizes the key photophysical properties of 2-AP and its alternatives. The values provided are approximate and can vary depending on the specific sequence context and experimental conditions.

AnalogTypeExcitation (nm)Emission (nm)Monomer Quantum Yield (Φ)Quantum Yield in dsDNAMonomer Lifetime (ns)Lifetime in dsDNA (ns)Key Features
This compound (2-AP) Adenine/Guanine~305-310~370~0.68Highly variable, strongly quenched~10Multi-exponential, ps to nsHigh environmental sensitivity, extensive literature.
3-Methylisoxanthopterin (3-MI) Pteridine (Guanine)~350~430~0.88Quenched~6.5Decreased and complexHigh monomer quantum yield.
6-Methylisoxanthopterin (6-MI) Pteridine (Guanine)~350~430>0.15Quenched~3-4Decreased and complexLess perturbing to duplex stability than 3-MI.
Thienoguanosine (thG) Guanine~350~440~0.50~0.1 - 0.4Biexponential9 - 29Bright in duplex, long lifetime, sensitive to mismatches.
8-vinyl-deoxyadenosine (8-vdA) Adenine~305~380Similar to 2-APHigher than 2-AP-Dependent on contextHigher molar absorptivity than 2-AP, less perturbing.
Tricyclic Cytosine (tC) Cytosine~350~400-~0.16 - 0.21~3.2~5.7 - 6.3Consistently bright, mono-exponential decay.

Experimental Protocols

General Workflow for DNA Labeling and Fluorescence Measurement

The following diagram outlines a typical workflow for incorporating a fluorescent nucleobase analog into DNA and subsequent fluorescence analysis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Sample Preparation and Characterization cluster_measurement Fluorescence Spectroscopy cluster_analysis Data Analysis s1 Phosphoramidite Preparation of FNA s2 Automated Solid-Phase DNA Synthesis s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Purification (e.g., HPLC) s3->s4 c1 Quantification (UV-Vis) s4->c1 c2 Annealing to form duplex DNA c1->c2 c3 Confirmation of Duplex Formation (e.g., Tm) c2->c3 m1 Steady-State Fluorescence c3->m1 m2 Time-Resolved Fluorescence c3->m2 m3 Fluorescence Anisotropy c3->m3 a1 Quantum Yield Calculation m1->a1 a3 Binding and Kinetic Analysis m1->a3 a2 Lifetime Analysis m2->a2 m2->a3

Caption: General experimental workflow for DNA labeling and analysis.

Detailed Methodologies

1. Oligonucleotide Synthesis and Purification:

  • Phosphoramidite Synthesis: The fluorescent nucleobase analog is first converted into its phosphoramidite derivative. This chemical modification makes it compatible with standard automated DNA synthesis protocols.

  • Automated DNA Synthesis: The FNA phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a standard automated DNA synthesizer.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically by treatment with ammonia.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.

2. Sample Preparation for Fluorescence Measurements:

  • Quantification: The concentration of the purified, FNA-labeled single-stranded DNA (ssDNA) is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Annealing: To form double-stranded DNA (dsDNA), the labeled ssDNA is mixed with a stoichiometric amount of its complementary strand in a suitable buffer (e.g., phosphate buffer with NaCl). The mixture is heated to a temperature above the melting temperature (Tm) of the duplex and then slowly cooled to room temperature to ensure proper annealing.

  • Confirmation of Duplex Formation: The formation and stability of the duplex can be confirmed by measuring the melting temperature (Tm) through thermal denaturation studies, monitoring the change in absorbance or fluorescence as a function of temperature.

3. Fluorescence Spectroscopy:

  • Steady-State Fluorescence: Emission spectra are recorded on a fluorometer by exciting the sample at the excitation maximum of the FNA. From this data, the fluorescence quantum yield can be calculated relative to a known standard.

  • Time-Resolved Fluorescence: Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser, and the decay of the fluorescence intensity over time is measured. The decay curves are then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Signaling Pathways and Logical Relationships

The environmental sensitivity of many fluorescent nucleobase analogs, such as 2-AP, is primarily due to fluorescence quenching by adjacent bases. This process is highly dependent on the conformation of the DNA, which in turn can be altered by external factors like protein binding.

signaling_pathway cluster_dna DNA Conformation cluster_fna FNA Fluorescence dna_stacked Stacked Conformation (e.g., B-DNA) fna_quenched Quenched Fluorescence (Low Quantum Yield) dna_stacked->fna_quenched Leads to dna_unstacked Unstacked/Distorted Conformation dna_unstacked->dna_stacked Reverts upon dissociation fna_bright Enhanced Fluorescence (High Quantum Yield) dna_unstacked->fna_bright Leads to protein Protein Binding or Other Perturbation protein->dna_unstacked Induces change

Caption: Conformational changes in DNA affect FNA fluorescence.

Conclusion

While this compound remains a valuable tool for studying DNA, a variety of alternative fluorescent nucleobase analogs are now available, each with distinct advantages. For applications requiring high brightness within the DNA duplex, thienoguanosine and tricyclic cytosine analogs are excellent choices. When enhanced sensitivity is needed, 8-vinyl-deoxyadenosine offers a higher molar absorptivity than 2-AP. The pteridine analogs provide very high quantum yields as monomers, which can be useful in certain contexts. The choice of the optimal fluorescent nucleobase analog will ultimately depend on the specific experimental question being addressed, including the desired photophysical properties, the degree of structural perturbation that can be tolerated, and the nature of the biological system under investigation. This guide provides a framework for making an informed decision to advance research in DNA structure, dynamics, and interactions.

References

Unveiling the Blueprint: A Guide to Validating the Structural Integrity of 2-Aminopurine Labeled DNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise understanding of DNA structure is paramount. The incorporation of fluorescent labels, such as 2-aminopurine (2-AP), provides a powerful tool for probing DNA conformation and interactions. However, it is crucial to validate that the label itself does not significantly perturb the inherent structure of the DNA molecule. This guide offers a comprehensive comparison of methods to assess the structural integrity of 2-AP labeled DNA, supported by experimental data and detailed protocols.

Introduction to this compound as a Fluorescent DNA Label

This compound is a fluorescent analog of adenine and guanine, making it an invaluable tool for studying nucleic acid structure and dynamics. Its fluorescence is highly sensitive to its local environment; when stacked with neighboring bases within a DNA duplex, its fluorescence is quenched.[1][2] This property allows researchers to monitor changes in DNA conformation, such as melting, binding events, or enzymatic activity, through changes in fluorescence intensity.[3][4] While 2-AP is widely used due to its structural similarity to natural bases, it is known to introduce a minor perturbation to the DNA duplex, often resulting in a slight decrease in thermal stability.[5] Therefore, rigorous validation of the structural integrity of 2-AP labeled DNA is a critical step in any experiment.

Comparison of Biophysical Properties: 2-AP Labeled vs. Unlabeled DNA

The incorporation of this compound can introduce subtle changes to the biophysical properties of a DNA duplex. The following table summarizes key parameters used to evaluate these changes, comparing 2-AP labeled DNA to its unlabeled counterpart.

ParameterUnlabeled DNA2-AP Labeled DNASignificance
Melting Temperature (Tm) Typically higherGenerally 3-10 °C lowerIndicates a minor destabilization of the duplex structure.
Circular Dichroism (CD) Spectrum Characteristic B-form spectrum with a positive peak ~275 nm and a negative peak ~245 nmLargely retains B-form characteristics; may show a low-energy positive CD band around 326 nm due to 2-AP stacking.Confirms the overall helical conformation is maintained.
Fluorescence Quantum Yield (Φ) Essentially non-fluorescentHigh in single-stranded or unstacked states (Φ ≈ 0.68 in water); significantly quenched in a stacked duplex conformation.The basis for its use as a conformational probe.
Fluorescence Lifetime (τ) N/AMultiple decay components, with shorter lifetimes (50 ps to 8 ns) indicating stacked states and longer lifetimes representing unstacked conformations.Provides detailed information on the local dynamics and environment of the 2-AP probe.

Experimental Protocols for Validating Structural Integrity

To ensure the reliability of data obtained using 2-AP labeled DNA, a combination of biophysical techniques should be employed to validate its structural integrity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of DNA. The characteristic B-form DNA spectrum is sensitive to conformational changes.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve both unlabeled and 2-AP labeled DNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • The DNA concentration should be in the range of 3-5 µM.

    • Degas the buffer to minimize noise in the far-UV region.

  • Instrument Setup:

    • Use a CD spectropolarimeter purged with nitrogen gas.

    • Set the wavelength range from 350 nm to 200 nm.

    • Use a quartz cuvette with a 1 cm path length.

    • Set the bandwidth to 1-2 nm and the scan speed to 100 nm/min.

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectra of the unlabeled and 2-AP labeled DNA samples.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the DNA spectra.

    • Compare the spectra of the labeled and unlabeled DNA. The overall shape of the B-form spectrum (a positive peak around 275 nm and a negative peak around 245 nm) should be conserved.

    • The presence of a low-energy positive CD band around 326 nm in the 2-AP labeled sample is indicative of the stacking of adjacent 2-AP residues and does not necessarily signify a major structural perturbation.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve DNA (Unlabeled & 2-AP Labeled) prep2 Degas Buffer prep1->prep2 acq1 Set Spectropolarimeter Parameters prep2->acq1 acq2 Record Baseline (Buffer) acq1->acq2 acq3 Record Sample Spectra acq2->acq3 an1 Baseline Correction acq3->an1 an2 Compare Spectra (Labeled vs. Unlabeled) an1->an2 an3 Assess B-form Conformation an2->an3

Caption: Workflow for CD Spectroscopy Analysis of DNA.
Thermal Denaturation (Melting Temperature, Tm) Analysis

Thermal denaturation monitors the transition of double-stranded DNA to single-stranded DNA as a function of temperature. The melting temperature (Tm) is a direct measure of duplex stability.

Experimental Protocol:

  • Sample Preparation:

    • Prepare samples of unlabeled and 2-AP labeled DNA at a concentration of approximately 1-2 µM in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 260 nm to monitor the hyperchromic effect.

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature in a stepwise manner (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).

    • Record the absorbance at 260 nm at each temperature point.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the first derivative of the curve.

    • Compare the Tm values of the labeled and unlabeled DNA. A decrease of 3-10°C for the 2-AP labeled DNA is generally considered an acceptable and minimal perturbation.

Tm_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare DNA Samples (Unlabeled & 2-AP Labeled) acq1 Set Spectrophotometer (260 nm, Temp Ramp) prep1->acq1 acq2 Record Absorbance vs. Temperature acq1->acq2 an1 Plot Melting Curve acq2->an1 an2 Determine Tm (First Derivative) an1->an2 an3 Compare Tm Values an2->an3

Caption: Workflow for Thermal Denaturation (Tm) Analysis.
Fluorescence Spectroscopy

Fluorescence spectroscopy directly probes the environment of the 2-AP label. Comparing the fluorescence of the labeled DNA in its single-stranded (unquenched) and double-stranded (quenched) states confirms the proper incorporation and responsiveness of the probe.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample of the 2-AP labeled DNA at a concentration of approximately 1 µM in the desired buffer.

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to ~310-315 nm.

    • Set the emission wavelength range from 340 nm to 450 nm. The emission maximum for 2-AP is typically around 370 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the 2-AP labeled DNA at a temperature where it is expected to be double-stranded (e.g., 20°C).

    • Increase the temperature to denature the DNA (e.g., 95°C) and record the emission spectrum again.

  • Data Analysis:

    • Compare the fluorescence intensity at the emission maximum (~370 nm) for the folded and unfolded states.

    • A significant increase in fluorescence intensity upon melting confirms that the 2-AP was incorporated into a stacked environment in the duplex, as expected. The degree of quenching can be calculated as (1 - (I_duplex / I_single_strand)) * 100%.

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare 2-AP Labeled DNA Sample acq1 Set Spectrofluorometer Parameters prep1->acq1 acq2 Record Spectrum (Duplex State) acq1->acq2 acq3 Record Spectrum (Melted State) acq2->acq3 an1 Compare Fluorescence Intensities acq3->an1 an2 Calculate Quenching Efficiency an1->an2

Caption: Workflow for Fluorescence Spectroscopy of 2-AP DNA.

Alternative Methods for Structural Validation

For a more in-depth structural analysis, especially if significant perturbations are suspected, other high-resolution techniques can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, atom-level information about the three-dimensional structure of DNA in solution. It can confirm base pairing, sugar pucker conformation, and overall helical geometry.

  • X-ray Crystallography: This technique can yield a high-resolution crystal structure of the DNA molecule. While powerful, the crystallization process itself can sometimes influence the DNA conformation.

Conclusion

The incorporation of this compound into DNA is a powerful strategy for studying its structure and dynamics. However, it is imperative to experimentally validate that the probe does not significantly alter the native conformation of the DNA. By employing a combination of circular dichroism spectroscopy, thermal denaturation analysis, and fluorescence spectroscopy, researchers can confidently assess the structural integrity of their 2-AP labeled DNA constructs. This validation ensures that the observed experimental results are a true reflection of the properties of the DNA molecule and not artifacts introduced by the fluorescent label. For more detailed structural investigations, NMR and X-ray crystallography can provide atomic-level resolution.

References

Unveiling Molecular Interactions: A Comparative Guide to Quantitative 2-Aminopurine Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the sensitive fluorescent probe 2-aminopurine (2-AP) offers a powerful lens to scrutinize the intricate dynamics of nucleic acids. This guide provides a comprehensive comparison of quantitative 2-AP fluorescence data analysis, supported by detailed experimental protocols and objective performance assessments against alternative methods.

This compound, a fluorescent analog of adenine, serves as an invaluable tool in molecular biology and drug discovery.[1][2] Its fluorescence is highly sensitive to its local microenvironment, particularly to stacking interactions with neighboring bases within a DNA or RNA structure.[2][3][4] When 2-AP is incorporated into a nucleic acid, changes in its fluorescence intensity or lifetime can provide high-resolution insights into conformational changes, binding events, and enzyme kinetics. This property allows for the quantitative analysis of interactions between nucleic acids and other molecules such as proteins, small molecules, and other nucleic acids.

Quantitative Comparison of 2-AP Fluorescence with Alternative Methods

The choice of biophysical technique is critical for accurately characterizing molecular interactions. While 2-AP fluorescence is a powerful tool, it is essential to understand its strengths and limitations in comparison to other established methods like Isothermal Titration Calorimetry (ITC).

ParameterThis compound (2-AP) FluorescenceIsothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Principle Measures changes in the fluorescence of a site-specifically incorporated probe due to local environmental alterations (e.g., stacking, solvent exposure).Measures the heat change associated with a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kd).Measures the efficiency of energy transfer between two fluorophores, which is dependent on the distance between them.
Information Obtained Binding affinity (Kd), kinetic rates (kon, koff), conformational changes.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Distance changes between labeled sites, conformational dynamics, binding events.
Sensitivity High (nanomolar to micromolar Kd).Moderate (micromolar to millimolar Kd).Very high (sensitive to Ångstrom-level distance changes).
Sample Consumption Low (typically in the nanomolar to low micromolar range).High (typically in the micromolar range).Low to moderate.
Labeling Requirement Requires site-specific incorporation of 2-AP into the nucleic acid.No labeling required.Requires labeling with two different fluorophores (donor and acceptor).
Throughput High-throughput screening is feasible.Lower throughput due to longer experiment times.Moderate to high throughput.
Limitations The 2-AP probe itself can sometimes perturb the local structure or interaction.Requires relatively large amounts of sample and may not be suitable for very weak or very tight binders.The size of the fluorophores can perturb the system, and their orientation can affect FRET efficiency.

Experimental Protocols for Quantitative 2-AP Fluorescence Analysis

Accurate and reproducible data acquisition is paramount. The following are detailed methodologies for key 2-AP fluorescence experiments.

Steady-State Fluorescence Titration for Determining Binding Affinity (Kd)

This experiment measures the change in 2-AP fluorescence upon the addition of a ligand (e.g., a protein or small molecule) to determine the equilibrium dissociation constant (Kd).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled nucleic acid (e.g., DNA or RNA) in a suitable buffer. The concentration is typically in the low micromolar to nanomolar range.

    • Prepare a concentrated stock solution of the titrant (ligand) in the same buffer.

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to ~310-315 nm and the emission wavelength to ~370 nm. The optimal wavelengths may need to be determined empirically.

    • Set the excitation and emission slit widths to appropriate values (e.g., 3-5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Place the 2-AP labeled nucleic acid solution in a quartz cuvette.

    • Record the initial fluorescence intensity.

    • Add small aliquots of the concentrated ligand solution to the cuvette.

    • After each addition, allow the system to equilibrate (typically 2-3 minutes) and then record the fluorescence intensity.

    • Continue the titration until the fluorescence signal is saturated, indicating that all binding sites are occupied.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Stopped-Flow Fluorescence for Measuring Kinetic Rates (kon and koff)

This technique is used to monitor rapid changes in 2-AP fluorescence that occur on the millisecond timescale, allowing for the determination of association (kon) and dissociation (koff) rate constants.

Methodology:

  • Sample Preparation:

    • Prepare two separate solutions in the same buffer: one containing the 2-AP labeled nucleic acid and the other containing the ligand.

  • Instrumentation Setup:

    • Use a stopped-flow instrument coupled with a fluorescence detector.

    • Set the excitation and emission wavelengths as in the steady-state experiment.

  • Data Acquisition:

    • Rapidly mix the two solutions in the stopped-flow apparatus.

    • Record the change in fluorescence intensity over time, starting from the moment of mixing.

  • Data Analysis:

    • For association rate (kon) determination, fit the fluorescence change over time to an exponential function. The observed rate constant (kobs) will vary with the ligand concentration. Plot kobs versus ligand concentration; the slope of this line will be kon.

    • For dissociation rate (koff) determination, a pre-formed complex of the 2-AP nucleic acid and ligand is rapidly mixed with a large excess of an unlabeled competitor. The decay in fluorescence over time is fitted to an exponential to determine koff.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of experimental workflows and the underlying principles of 2-AP fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_na Prepare 2-AP Labeled Nucleic Acid Solution instrument Spectrofluorometer Setup (λex=310nm, λem=370nm) prep_na->instrument prep_ligand Prepare Ligand (Titrant) Solution titration Perform Titration: Add Ligand Aliquots prep_ligand->titration instrument->titration record Record Fluorescence Intensity After Each Addition titration->record plot Plot ΔFluorescence vs. [Ligand] record->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Workflow for determining binding affinity (Kd) using steady-state 2-AP fluorescence titration.

fluorescence_principle cluster_unbound Unbound State cluster_bound Bound State unbound 2-AP Stacked (Low Fluorescence) bound 2-AP Unstacked (High Fluorescence) unbound->bound + Ligand (Conformational Change) bound->unbound - Ligand

Caption: Principle of 2-AP fluorescence change upon ligand binding and conformational shift.

Conclusion

Quantitative analysis of this compound fluorescence data provides a robust and sensitive method for probing the intricacies of nucleic acid interactions. By offering high sensitivity and the ability to measure both equilibrium and kinetic parameters, 2-AP fluorescence is a valuable technique in the researcher's toolkit. When its strengths and limitations are considered in comparison to other biophysical methods, and when experiments are conducted with meticulous protocols, 2-AP fluorescence analysis can yield profound insights into molecular recognition, enzyme mechanisms, and the development of novel therapeutics.

References

assessing the biological relevance of 2-aminopurine experimental findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminopurine (2-AP), a fluorescent analog of adenine, has long been a versatile tool in molecular biology and drug discovery. Its unique properties as a fluorescent probe, a mutagen, and a kinase inhibitor have facilitated numerous scientific breakthroughs. This guide provides a comprehensive comparison of 2-AP's performance in these roles with other alternatives, supported by experimental data and detailed protocols to aid in the critical evaluation of its biological relevance.

This compound as a Fluorescent Probe: Illuminating Nucleic Acid Dynamics

2-AP's intrinsic fluorescence, a stark contrast to the non-fluorescent nature of natural DNA and RNA bases, makes it an invaluable probe for studying nucleic acid structure, dynamics, and interactions. Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases. This property allows researchers to monitor conformational changes in real-time.

Data Presentation: A Comparative Look at Fluorescent Nucleoside Analogs

The utility of a fluorescent nucleoside analog is determined by several factors, including its quantum yield (a measure of its brightness), its sensitivity to environmental changes, and the degree to which it perturbs the native nucleic acid structure. The following table compares these properties for 2-AP and two common alternatives, pyrrolo-dC and tC.

Fluorescent AnalogQuantum Yield (in aqueous solution)Quantum Yield (in dsDNA)Key Characteristics
This compound (2-AP) ~0.68[1]Highly quenched (10-100 fold reduction)[2]High sensitivity to base stacking, minimal structural perturbation.
Pyrrolo-dC ~0.5Quenched upon duplex formation (~75% reduction)[3]Cytidine analog, useful for probing C-G pairing dynamics.
tC (tricyclic cytosine) ~0.2Largely unaffected by incorporation into dsDNA (0.16-0.21)[2][4]High and stable fluorescence, minimal environmental sensitivity.
Experimental Protocol: Fluorescence Spectroscopy of 2-AP in DNA

This protocol outlines a general procedure for using 2-AP to study DNA-protein interactions.

Objective: To monitor changes in 2-AP fluorescence upon the binding of a protein to a 2-AP-labeled DNA oligonucleotide.

Materials:

  • 2-AP labeled DNA oligonucleotide

  • Purified protein of interest

  • Fluorescence spectrophotometer

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)

Procedure:

  • Sample Preparation: Prepare a solution of the 2-AP labeled DNA in the assay buffer to a final concentration of 100-200 nM.

  • Instrument Setup: Set the excitation wavelength of the spectrophotometer to 315 nm and the emission wavelength to 370 nm.

  • Baseline Measurement: Record the fluorescence intensity of the DNA solution alone.

  • Titration: Add increasing concentrations of the protein to the DNA solution, allowing the system to equilibrate after each addition.

  • Data Acquisition: Record the fluorescence intensity after each protein addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of protein concentration to determine the binding affinity (Kd).

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dna Prepare 2-AP labeled DNA solution baseline Measure baseline fluorescence of DNA prep_dna->baseline prep_protein Prepare protein solution titrate Titrate with increasing protein concentrations prep_protein->titrate baseline->titrate record Record fluorescence after each addition titrate->record Equilibrate plot Plot fluorescence change vs. protein concentration record->plot calculate Calculate binding affinity (Kd) plot->calculate

Experimental workflow for studying DNA-protein interactions using 2-AP.

This compound as a Mutagen: Probing DNA Replication and Repair

2-AP is a potent mutagen that acts as a base analog of adenine. During DNA replication, it can be incorporated in place of adenine and can subsequently mispair with cytosine, leading to A:T to G:C transitions. This property has been instrumental in dissecting the mechanisms of DNA replication fidelity and repair.

Data Presentation: A Comparison of Base Analog Mutagens

The mutagenic potential of a base analog is influenced by its efficiency of incorporation and its frequency of mispairing. The following table compares 2-AP with 5-bromouracil (5-BU), a commonly used thymine analog.

Base AnalogPrimary Transition InducedMechanism of Action
This compound (2-AP) A:T → G:C (more frequent), G:C → A:TMispairs with cytosine.
5-Bromouracil (5-BU) A:T → G:C, G:C → A:TTautomerization allows pairing with guanine.

While direct, side-by-side quantitative comparisons of mutation frequencies under identical conditions are scarce in the literature, in vitro studies have shown that this compound-cytosine mispairs are formed at a much higher frequency than adenine-cytosine mispairs. Similarly, 5-bromouracil-guanine mispairs are formed at a significantly higher frequency than thymine-guanine mispairs.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. This protocol is a general guideline and can be adapted for testing 2-AP.

Objective: To determine the mutagenic potential of 2-AP using a histidine-auxotrophic strain of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium histidine auxotroph strain (e.g., TA100)

  • This compound

  • Minimal glucose agar plates (lacking histidine)

  • Top agar (containing a trace amount of histidine and biotin)

  • S9 metabolic activation system (optional, to mimic mammalian metabolism)

  • Positive and negative controls

Procedure:

  • Bacterial Culture: Grow an overnight culture of the S. typhimurium strain.

  • Test Mixture: In a sterile tube, combine the bacterial culture, 2-AP at various concentrations, and the S9 mix (if used).

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Visualizing the Mutagenic Mechanism

G cluster_replication1 Replication 1: Incorporation cluster_replication2 Replication 2: Mispairing cluster_replication3 Replication 3: Transition AT_pair A-T Base Pair AP_incorp 2-AP incorporates opposite T AT_pair->AP_incorp Replication AP_template 2-AP in template strand AP_incorp->AP_template C_incorp Cytosine incorporates opposite 2-AP AP_template->C_incorp Replication C_template Cytosine in template strand C_incorp->C_template G_incorp Guanine incorporates opposite C C_template->G_incorp Replication GC_pair G-C Base Pair G_incorp->GC_pair

Mechanism of this compound-induced A:T to G:C transition.

This compound as a Kinase Inhibitor: A Tool for Signal Transduction Research

2-AP is a known inhibitor of a variety of protein kinases, enzymes that play crucial roles in cellular signaling. Its ability to block the activity of these enzymes has made it a useful tool for dissecting signaling pathways. However, its lack of specificity can be a significant drawback.

Data Presentation: Kinase Inhibition Profile of this compound

The following table presents a selection of data from the International Centre for Kinase Profiling, showing the percentage of remaining activity of various kinases in the presence of 100 µM this compound. This provides a snapshot of its inhibitory profile.

Kinase% Activity Remaining (at 100 µM 2-AP)
PIM1122
TGFBR1101
CSK91
WNK187
EPH-A283
CDK2-Cyclin A81
Lck79
HIPK276
IRR73
ULK269
TAO166
SGK163
(Data sourced from the International Centre for Kinase Profiling)

Note: A lower percentage of remaining activity indicates stronger inhibition. This data highlights that 2-AP has variable inhibitory effects across a range of kinases and is not a highly selective inhibitor.

Experimental Protocol: In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay that can be used to assess the inhibitory activity of 2-AP.

Objective: To determine the IC50 value of 2-AP for a specific kinase.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • This compound

  • ATP (radiolabeled or with a detection-compatible modification)

  • Kinase reaction buffer

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of 2-AP in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Termination: Stop the reaction (e.g., by adding a stop solution).

  • Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Plot the percentage of kinase inhibition versus the concentration of 2-AP to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing a Kinase Inhibition Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response AP This compound AP->Kinase1 AP->Kinase2

This compound as a non-selective kinase inhibitor.

Conclusion

This compound remains a valuable and versatile tool in the researcher's arsenal. Its utility as a fluorescent probe for nucleic acid dynamics is well-established, although newer, brighter, and more stable alternatives are emerging. As a mutagen, it provides a classic method for inducing specific types of DNA transitions, offering insights into replication and repair mechanisms. In the realm of cell signaling, its role as a kinase inhibitor is primarily as a broad-spectrum tool for initial pathway exploration, with the caveat that its lack of specificity necessitates careful interpretation of results. The experimental protocols and comparative data presented in this guide are intended to empower researchers to critically assess the biological relevance of their findings when using this compound and to make informed decisions about its application in their experimental designs.

References

A Comparative Guide to Steady-State and Time-Resolved 2-Aminopurine Fluorescence Data

Author: BenchChem Technical Support Team. Date: November 2025

The fluorescent nucleobase analog, 2-aminopurine (2-AP), serves as a powerful probe to investigate the structure, dynamics, and interactions of DNA and RNA. Its fluorescence is highly sensitive to the local environment, making it an invaluable tool for researchers in molecular biology, biochemistry, and drug development. This guide provides a detailed comparison of two primary fluorescence techniques used to analyze 2-AP: steady-state and time-resolved fluorescence spectroscopy.

Understanding the Fundamentals: Steady-State vs. Time-Resolved Fluorescence

Steady-state fluorescence spectroscopy measures the average fluorescence intensity of a sample under continuous illumination. This technique provides insights into the overall fluorescence quantum yield and can reveal changes in the local environment of the 2-AP probe, such as those caused by protein binding or conformational changes in the nucleic acid.[1][2]

In contrast, time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This method provides information about the fluorescence lifetime(s) of the probe.[3][4] For 2-AP incorporated in DNA or RNA, the fluorescence decay is often complex and multi-exponential, reflecting the conformational heterogeneity of the nucleic acid.[5] By analyzing the lifetimes and their corresponding amplitudes, researchers can distinguish between different conformational states and gain a more detailed understanding of the system's dynamics.

Quantitative Comparison of Fluorescence Parameters

The choice between steady-state and time-resolved measurements depends on the specific research question. The following table summarizes the key quantitative parameters obtained from each technique and their typical applications in studying 2-AP-labeled nucleic acids.

ParameterSteady-State FluorescenceTime-Resolved FluorescenceInformation Gained
Fluorescence Intensity (F) Measured directlyCalculated from integrated decayIndicates changes in the overall quantum yield due to environmental effects like quenching or unstacking.
Quantum Yield (Φ) Relative values can be determinedCan be calculated from lifetime dataRepresents the efficiency of the fluorescence process. Changes in Φ reflect alterations in the local environment of 2-AP.
Fluorescence Lifetime (τ) Not directly measuredMeasured directly as decay components (τ₁, τ₂, etc.)Provides detailed information about the different conformational states of the 2-AP probe and the dynamics of its environment. Allows for the differentiation between static and dynamic quenching.
Quenching Constant (Ksv) Determined from Stern-Volmer plotsCan distinguish between static (Ks) and dynamic (Kd) quenching constantsQuantifies the efficiency of a quencher in reducing 2-AP fluorescence. Time-resolved data provides a more mechanistic understanding of the quenching process.
Anisotropy (r) Provides an average measure of rotational motionTime-resolved anisotropy decay reveals detailed information about molecular tumbling and local flexibility.Characterizes the size and shape of the molecule and the rigidity of the probe's environment.

Experimental Protocols

This protocol outlines the general steps for acquiring steady-state fluorescence spectra of a DNA duplex containing a 2-AP residue.

1. Sample Preparation:

  • Synthesize or purchase the desired 2-AP-labeled and complementary DNA oligonucleotides.

  • Anneal the oligonucleotides in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, 0.1 mM EDTA, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Prepare a series of samples with a fixed concentration of the 2-AP-labeled DNA (e.g., 500 nM) and varying concentrations of the molecule of interest (e.g., a DNA binding protein).

2. Instrumentation and Data Acquisition:

  • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Set the excitation wavelength to 310 nm and the emission wavelength range to 330-450 nm.

  • Set the excitation and emission slit widths to appropriate values (e.g., 3-5 nm) to balance signal intensity and spectral resolution.

  • Equilibrate the sample at the desired temperature (e.g., 21-25°C) for at least 5 minutes before measurement.

  • Record the fluorescence emission spectrum for each sample.

3. Data Analysis:

  • Determine the fluorescence intensity at the emission maximum (typically around 370 nm).

  • Plot the change in fluorescence intensity as a function of the concentration of the interacting molecule.

  • Fit the data to an appropriate binding model to determine parameters such as the dissociation constant (Kd).

This protocol describes the general procedure for measuring the fluorescence lifetime of 2-AP in a DNA duplex using Time-Correlated Single Photon Counting (TCSPC).

1. Sample Preparation:

  • Prepare the 2-AP-labeled DNA samples as described for steady-state measurements.

2. Instrumentation and Data Acquisition:

  • Use a TCSPC instrument with a pulsed light source (e.g., a laser diode or a pulsed lamp) capable of excitation at ~310 nm.

  • The fluorescence emission is collected at the emission maximum (~370 nm) through a monochromator or a bandpass filter.

  • The instrument response function (IRF) should be recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Acquire the fluorescence decay curves for the samples until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

3. Data Analysis:

  • The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software. The model is described by the equation: I(t) = Σ αᵢ exp(-t/τᵢ) where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the fluorescence lifetime of the i-th component.

  • The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value.

  • The fractional contribution of each component to the steady-state fluorescence can be calculated to understand the relative populations of different conformational states.

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflow for studying DNA base flipping by a methyltransferase using 2-AP fluorescence.

experimental_workflow Experimental Workflow: 2-AP Fluorescence Assay for DNA Base Flipping cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Interpretation DNA_prep Prepare 2-AP labeled DNA duplex Steady_State Steady-State Fluorescence: Measure Intensity Increase DNA_prep->Steady_State Time_Resolved Time-Resolved Fluorescence: Measure Lifetime Changes DNA_prep->Time_Resolved Enzyme_prep Prepare Methyltransferase (e.g., M.HhaI) Enzyme_prep->Steady_State Enzyme_prep->Time_Resolved Intensity_Analysis Analyze Fluorescence Enhancement: Indicates Base Unstacking Steady_State->Intensity_Analysis Lifetime_Analysis Analyze Lifetime Components: Confirms Base Flipping and Characterizes Dynamics Time_Resolved->Lifetime_Analysis Conclusion Conclusion: Enzyme induces base flipping Intensity_Analysis->Conclusion Lifetime_Analysis->Conclusion signaling_pathway Mechanism of 2-AP Fluorescence Change upon Base Flipping DNA 2-AP in DNA Duplex (Low Fluorescence) Complex Enzyme-DNA Complex (Base Flipped) DNA->Complex Enzyme Binding Enzyme Methyltransferase Enzyme->Complex High_F High Fluorescence State Complex->High_F 2-AP exposed to solvent

References

A Comparative Guide to 2-Aminopurine and its Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent nucleoside analog 2-aminopurine (2-AP) with alternative probes for applications in cellular imaging. We will delve into the limitations of 2-AP, present quantitative data on its performance versus that of emerging alternatives, and provide detailed experimental protocols for their use in living cells.

Introduction: The Utility and Challenge of this compound

This compound (2-AP), a fluorescent analog of adenine, has long been a workhorse in molecular biology for studying the structure, dynamics, and interactions of nucleic acids.[1][2][3] Its key advantage lies in its environmental sensitivity; its fluorescence is significantly quenched when stacked within a DNA or RNA duplex, making it an exquisite probe for local conformational changes such as base flipping during DNA repair or polymerase activity.[1][4] However, this same environmental sensitivity is also the source of its primary limitations, particularly for quantitative and cellular imaging applications.

The Limitations of this compound in a Cellular Context

While powerful in vitro, the utility of 2-AP in cellular imaging is hampered by several factors:

  • Complex Photophysics: The fluorescence quantum yield and lifetime of 2-AP are not intrinsic properties but are heavily influenced by the identity of neighboring bases, solvent polarity, and even the composition of the imaging buffer. This can make the interpretation of fluorescence changes in the complex and heterogeneous environment of a living cell ambiguous. When incorporated into DNA, 2-AP's fluorescence decay becomes multi-exponential, complicating lifetime-based measurements.

  • Structural Perturbations: Although structurally similar to adenine, the incorporation of 2-AP can destabilize a DNA duplex, typically lowering the melting temperature (Tm) by 5-7°C on average. This perturbation, while often considered minimal, can alter the local DNA dynamics and potentially affect the biological processes being studied.

  • Low Brightness in Situ: Significant quenching of 2-AP's fluorescence (up to 100-fold) upon incorporation into oligonucleotides necessitates higher probe concentrations, which can be problematic for cellular studies.

  • UV Excitation: 2-AP's excitation maximum in the near-UV range (~305-310 nm) can be phototoxic to cells with prolonged exposure and can generate autofluorescence, reducing the signal-to-noise ratio.

These limitations have driven the development of alternative fluorescent nucleoside analogs with improved photophysical properties and reduced perturbation to nucleic acid structure.

Comparative Analysis of 2-AP and its Alternatives

Here, we compare the key performance metrics of 2-AP with two promising classes of alternatives: pteridine analogs (e.g., 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI)) and 8-vinyl-deoxyadenosine (8vdA) .

Photophysical Properties

The ideal fluorescent probe for cellular imaging should be bright, photostable, and have excitation and emission wavelengths that minimize cellular autofluorescence and phototoxicity. The following table summarizes the key photophysical properties of 2-AP and its alternatives.

PropertyThis compound (2-AP)3-Methylisoxanthopterin (3-MI)6-Methylisoxanthopterin (6-MI)8-vinyl-deoxyadenosine (8vdA)
Quantum Yield (Φ) (monomer) ~0.68~0.88Varies (e.g., 0.12)Similar to 2-AP
Quantum Yield (Φ) (in duplex) Highly variable, strongly quenched (can be <0.01)Highly variable, quenched by purines (0.03-0.05)Variable, can be enhanced in specific sequencesSignificantly higher than 2-AP in tested oligonucleotides
Molar Extinction Coefficient (ε) ~7,000 M⁻¹cm⁻¹Not specifiedNot specified~2x that of 2-AP
Brightness (Φ x ε) Moderate (monomer), Low (in duplex)High (monomer), Low (in duplex)Moderate to HighHigh
Fluorescence Lifetime (τ) (monomer) ~10-12 ns~6.5 nsBiexponentialNot specified
Fluorescence Lifetime (τ) (in duplex) Multi-exponential, complexMulti-exponentialMulti-exponentialSimilar dependence on flanking bases as 2-AP
Excitation Max (λex) ~305-310 nm~350 nm~340-350 nm~305 nm
Emission Max (λem) ~370 nm~430 nm~430 nm~380 nm
Biochemical and Biophysical Effects

A crucial aspect of any nucleoside analog is its impact on the structure and stability of the nucleic acid it is incorporated into. The table below compares these effects for 2-AP and its alternatives.

PropertyThis compound (2-AP)3-Methylisoxanthopterin (3-MI)6-Methylisoxanthopterin (6-MI)8-vinyl-deoxyadenosine (8vdA)
Effect on Duplex Tm Destabilizing (ΔTm ≈ -5 to -7°C)Destabilizing (equivalent to a mismatch)Minimally perturbingLess destabilizing than 2-AP (ΔTm ≈ -0.4 to -1.5°C in some contexts)
Environmental Sensitivity Highly sensitive to stacking, solvent polarity, and buffer ionsHighly sensitive to flanking bases (quenched by purines)Sensitive to flanking basesSensitive to temperature and solvent, but not pH
Quenching Mechanism Static and dynamic quenching by neighboring basesPrimarily static quenching by purinesStatic and dynamic quenchingSimilar to 2-AP, dependent on flanking bases

Visualizing the Application and Workflow

To better understand the context in which these probes are used and the challenges they present, the following diagrams illustrate a key biological pathway studied with these probes, a typical experimental workflow, and a summary of the pros and cons of 2-AP.

base_excision_repair cluster_dna DNA Strand cluster_enzymes Enzymatic Steps Damaged_Base Damaged Base (e.g., 8-oxoG) Glycosylase DNA Glycosylase Damaged_Base->Glycosylase Recognition & Excision AP_Site AP Site APE1 APE1 Endonuclease AP_Site->APE1 Cleavage Nick Single-Strand Nick Pol_beta DNA Polymerase β Nick->Pol_beta Gap Filling Repaired_DNA Repaired DNA Glycosylase->AP_Site Creates APE1->Nick Creates Ligase DNA Ligase Pol_beta->Ligase Ligation Ligase->Repaired_DNA

Base Excision Repair (BER) Pathway

experimental_workflow Oligo_Synthesis 1. Oligonucleotide Synthesis with Fluorescent Analog Transfection 3. Transfection of Oligonucleotide (e.g., Lipofection) Oligo_Synthesis->Transfection Cell_Culture 2. Mammalian Cell Culture Cell_Culture->Transfection Incubation 4. Incubation and Recovery Transfection->Incubation Imaging_Setup 5. Live-Cell Imaging Setup (Confocal Microscopy) Incubation->Imaging_Setup Image_Acquisition 6. Image Acquisition (Time-lapse) Imaging_Setup->Image_Acquisition Data_Analysis 7. Data Analysis (Localization, Intensity, FRET, etc.) Image_Acquisition->Data_Analysis

Cellular Imaging Experimental Workflow

two_ap_logic cluster_advantages Advantages cluster_limitations Limitations Adv1 High Environmental Sensitivity Adv2 Minimal Structural Analog of Adenine Adv3 Well-Established Probe Lim1 Complex Photophysics Lim2 Significant Quenching in Duplex Lim3 Duplex Destabilization Lim4 UV Excitation & Phototoxicity 2AP This compound 2AP->Adv1 2AP->Adv2 2AP->Adv3 2AP->Lim1 2AP->Lim2 2AP->Lim3 2AP->Lim4

Advantages and Limitations of 2-AP

Experimental Protocols

The following protocols provide a generalized framework for introducing oligonucleotides containing fluorescent nucleoside analogs into mammalian cells and performing live-cell imaging. These protocols should be optimized for specific cell lines and experimental goals.

Protocol 1: Delivery of Fluorescently Labeled Oligonucleotides via Lipofection

This protocol describes the transient transfection of a short, single-stranded or double-stranded oligonucleotide containing a fluorescent nucleoside analog into adherent mammalian cells using a commercial cationic lipid-based transfection reagent.

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Oligonucleotide containing the fluorescent analog (e.g., 2-AP, 6-MI, 8vdA)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well culture plates

  • Nuclease-free water

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Oligonucleotide Dilution: On the day of transfection, dilute the fluorescent oligonucleotide to a final concentration of 10-200 nM in Opti-MEM™. The optimal concentration should be determined empirically.

  • Transfection Reagent Preparation: In a separate tube, dilute the cationic lipid reagent in Opti-MEM™ according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of lipid-oligonucleotide complexes.

  • Transfection: Add the complexes drop-wise to the cells in complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. After this incubation, the medium can be replaced with fresh, complete medium.

  • Imaging: Cells are typically ready for imaging 24-48 hours post-transfection.

Protocol 2: Live-Cell Fluorescence Microscopy

This protocol outlines the general procedure for imaging the transfected cells using a confocal laser scanning microscope.

Equipment and Reagents:

  • Inverted confocal microscope equipped with an environmental chamber (for temperature, CO₂, and humidity control)

  • High numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x)

  • Laser lines appropriate for the excitation of the chosen fluorescent analog (e.g., ~310 nm for 2-AP/8vdA, ~350 nm for pteridines)

  • Emission filters appropriate for the emission spectrum of the probe

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Nuclear stain for reference (e.g., Hoechst 33342)

Procedure:

  • Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.

  • Sample Preparation: Replace the culture medium with pre-warmed live-cell imaging medium. If desired, add a live-cell nuclear stain according to the manufacturer's protocol for co-localization.

  • Mounting: Place the culture plate or dish onto the microscope stage.

  • Locating Cells: Using brightfield or DIC, locate the cells of interest.

  • Imaging Parameters:

    • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity.

    • Exposure Time/Dwell Time: Keep the exposure time as short as possible.

    • Pinhole: Adjust the pinhole to optimize sectioning and signal intensity.

    • Z-stack: If acquiring 3D images, use the minimum number of z-slices necessary to cover the volume of interest.

  • Image Acquisition: Acquire images or time-lapse series. For dynamic studies, define the time interval and total duration of the experiment.

  • Controls: Image untransfected cells under the same conditions to assess autofluorescence.

  • Data Analysis: Use imaging software to analyze the localization, intensity, and dynamics of the fluorescent signal.

Conclusion and Future Perspectives

This compound remains a valuable tool for in vitro studies of nucleic acid biophysics. However, for cellular imaging, its limitations necessitate a careful consideration of alternative probes. Pteridine analogs like 6-MI offer the advantage of being minimally perturbing to DNA structure, while 8-vinyl-deoxyadenosine provides significantly improved brightness within the duplex. The choice of probe will ultimately depend on the specific biological question, the required sensitivity, and the tolerance of the system to structural perturbations. As probe development continues and methods for cellular delivery and metabolic labeling are refined, the direct visualization of nucleic acid dynamics in living cells will become an increasingly powerful tool for researchers in basic science and drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. 2-Aminopurine, a mutagenic and fluorescent analog of adenine, requires specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with laboratory safety and chemical handling best practices.

Immediate Safety and Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Very toxic to aquatic life with long-lasting effects [1]

Therefore, it is crucial to prevent its release into the environment by avoiding disposal down the drain or in regular solid waste.[3] All materials that have come into contact with this compound, including unused or expired products, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and treated as hazardous waste.

Personal Protective Equipment (PPE)

To minimize exposure when handling this compound and its waste, all personnel must wear appropriate PPE.

PPE CategorySpecification
Hand Protection Double pair of chemotherapy-rated nitrile gloves.
Eye Protection Chemical safety goggles or a face shield.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of aerosol or dust generation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal contractor, typically involving high-temperature incineration.

  • Segregation at the Source: Immediately segregate all materials that have come into contact with this compound from other waste streams. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipettes, flasks, and culture plates).

    • Contaminated PPE (gloves, gown, etc.).

  • Waste Collection:

    • Solid Waste: Collect solid waste, such as contaminated labware and PPE, in a dedicated, clearly labeled, and leak-proof container. For grossly contaminated labware, it is best practice to decontaminate it if possible before disposal to minimize the volume of hazardous waste.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled. Do not mix with other waste streams.

    • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of directly into a dedicated, puncture-resistant sharps container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the primary hazard "Toxic."

    • Store the sealed waste containers in a secure, designated area with limited access, away from incompatible materials. Containers should be kept closed at all times except when adding waste.

  • Waste Pickup and Disposal:

    • Arrange for a licensed hazardous waste disposal contractor to collect the waste.

    • Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully cover with damp absorbent pads to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken containers. Place them in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • PPE Removal: Carefully remove and dispose of all PPE in the hazardous waste container to avoid self-contamination. Wash hands thoroughly with soap and water.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_sharps cluster_storage_disposal start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing 2-AP) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, slides) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container storage Store Waste in Secure, Designated Area solid_container->storage liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->storage sharps_container Dispose of in Designated Puncture-Resistant Sharps Container sharps_waste->sharps_container sharps_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: this compound Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Aminopurine, including operational and disposal plans.

Hazard Summary

This compound is considered hazardous and is harmful if swallowed.[1][2][3] It is crucial to avoid contact with skin and eyes and to prevent inhalation of dust.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection Laboratory CoatA buttoned lab coat should be worn to protect the body and clothing from potential spills.
GlovesChemical-resistant gloves (e.g., disposable nitrile gloves) are the minimum requirement. For prolonged contact, consider double-gloving or using more robust gloves.
ClothingLong pants and closed-toe shoes are mandatory to protect the legs and feet.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.

  • Work in a designated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.

  • Locate the nearest emergency eyewash station and safety shower before starting work.

  • Have a chemical spill kit readily available.

2. Handling the Compound:

  • Wash hands thoroughly before and after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Wear all required PPE as specified in the table above.

  • When weighing the solid, do so in a fume hood or an enclosure to minimize dust dispersal.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in a mixture of formic acid and water with heating.

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

  • For long-term stability, store at -20°C as a powder or -80°C in solvent.

4. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not empty into drains.

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency Contact Information:

  • Emergency Services: 911 (or your institution's emergency number)

  • Poison Control Center: (Insert Local Number)

  • Principal Investigator/Lab Supervisor: (Insert Name and Number)

  • Environmental Health and Safety Office: (Insert Institutional Department Number)

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and get medical attention. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Response:

  • Minor Spill:

    • Alert people in the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with absorbent material.

    • Sweep up and shovel into suitable containers for disposal.

    • Clean the spill area with a suitable disinfectant or cleaning agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • If the material is flammable, turn off ignition sources.

    • Close the doors to the affected area.

    • Call for assistance from emergency personnel.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

Handling_2_Aminopurine_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Ensure Adequate Ventilation Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Work Area (Fume Hood) Prep2->Prep3 Handle1 Weigh/Measure This compound Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Post1 Store or Dispose of Material Handle2->Post1 Post2 Clean Work Area Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4 Emergency_Response_Workflow cluster_Exposure Personal Exposure cluster_Spill Chemical Spill Start Emergency Occurs (Spill or Exposure) Exposure_Action Administer First Aid (Eyewash, Shower, etc.) Start->Exposure_Action Assess_Spill Assess Spill Size (Minor vs. Major) Start->Assess_Spill Seek_Medical Seek Immediate Medical Attention Exposure_Action->Seek_Medical Report_Exposure Report to Supervisor and EHS Seek_Medical->Report_Exposure Minor_Spill Minor Spill: Follow Cleanup Protocol Assess_Spill->Minor_Spill Major_Spill Major Spill: Evacuate & Call for Help Assess_Spill->Major_Spill Report_Spill Report to Supervisor and EHS Minor_Spill->Report_Spill Major_Spill->Report_Spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopurine
Reactant of Route 2
2-Aminopurine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。